5,5-Dimethyl-3-heptyne
Description
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Structure
3D Structure
Properties
CAS No. |
23097-98-5 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
5,5-dimethylhept-3-yne |
InChI |
InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h5-6H2,1-4H3 |
InChI Key |
YVYHUBIXJLIYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
5,5-Dimethyl-3-heptyne chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethyl-3-heptyne
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is an internal alkyne whose chemical behavior is dictated by the electron-rich carbon-carbon triple bond and the steric hindrance imparted by a bulky tert-butyl-like group. This guide provides a comprehensive examination of its core chemical properties, reactivity, and spectroscopic signature. We will delve into key transformations such as catalytic hydrogenation and hydroboration-oxidation, explaining the mechanistic underpinnings and the rationale for reagent selection. The content herein is synthesized from established chemical principles and data from authoritative sources, intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in synthetic applications.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 23097-98-5, is a nine-carbon internal alkyne.[1][2] Its structure features a triple bond between carbons 3 and 4, an ethyl group at one terminus of the alkyne, and a neopentyl-like structure at the other. This asymmetric substitution and significant steric bulk are the primary determinants of its reactivity.
The molecular structure can be visualized as follows:
Figure 1: Chemical Structure of this compound.
A summary of its key quantitative properties is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 5,5-dimethylhept-3-yne | [2] |
| CAS Number | 23097-98-5 | [1][2] |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [2] |
| Boiling Point | 151.06°C (estimate) | [3] |
| Density | 0.7734 g/cm³ (estimate) | [3] |
| Melting Point | -49.99°C (estimate) | [3] |
| Refractive Index | 1.4124 (estimate) | [3] |
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic methods. While specific spectra for this exact molecule are not publicly available, its expected spectroscopic features can be reliably predicted based on its structure and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The neopentyl-like group will show a singlet for the two methyl groups (C(CH₃)₂) and a singlet for the adjacent methylene group (CH₂). The differing chemical shifts will be influenced by the proximity to the alkyne functional group.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the carbon atoms in the molecule, with the sp-hybridized carbons of the alkyne appearing in a characteristic downfield region (typically ~70-90 ppm).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations just below 3000 cm⁻¹. The most diagnostic peak, though often weak for internal alkynes, would be the C≡C stretch, expected in the 2100-2260 cm⁻¹ region. The absence of a strong, sharp peak around 3300 cm⁻¹ confirms its identity as an internal, not a terminal, alkyne.[2]
-
Mass Spectrometry: Mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage at the bonds adjacent to the bulky dimethyl group.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by addition reactions across the two π-bonds of the alkyne functional group.[4] The steric bulk of the 5,5-dimethyl groups plays a crucial role in directing the regioselectivity of these additions.
Catalytic Hydrogenation
Catalytic hydrogenation offers a powerful method for the controlled reduction of the alkyne. The outcome is entirely dependent on the choice of catalyst.[5][6]
-
Complete Reduction to Alkane: In the presence of a highly active catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound will be fully hydrogenated to the corresponding alkane, 5,5-dimethylheptane.[7][8] The reaction proceeds through an alkene intermediate which is not isolated as it is rapidly reduced under these conditions.[5]
-
Partial Reduction to cis-Alkene: To isolate the alkene, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the standard choice for this transformation.[7] The hydrogenation occurs with syn-addition of two hydrogen atoms across the same face of the triple bond, resulting exclusively in the formation of (Z)-5,5-dimethyl-3-heptene. The quinoline in the catalyst mixture deactivates it just enough to prevent the further reduction of the initially formed alkene.[7]
Figure 2: Catalytic Hydrogenation Pathways.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of the alkyne. For internal alkynes, this reaction results in the formation of a ketone upon tautomerization of the intermediate enol.[9]
The primary challenge with internal alkynes is controlling the regioselectivity of the initial hydroboration step.[10] For an unsymmetrical alkyne like this compound, using borane (BH₃) would lead to a mixture of two ketones, as the boron can add to either of the sp-hybridized carbons.
Causality in Reagent Selection: To overcome this, a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is employed.[10][11] These bulky reagents are highly sensitive to steric hindrance. The boron atom will preferentially add to the less sterically hindered carbon of the triple bond—in this case, carbon-3. This ensures high regioselectivity. The initial syn-addition of the H-B bond is followed by oxidation with hydrogen peroxide in a basic solution, which replaces the boron atom with a hydroxyl group, yielding an enol. This enol intermediate is unstable and rapidly tautomerizes to the more stable ketone, 5,5-dimethyl-3-heptanone.[12][13]
Experimental Protocol: Regioselective Synthesis of 5,5-Dimethyl-3-heptanone
This protocol describes a self-validating system for the hydroboration-oxidation of this compound.
Materials:
-
This compound
-
9-BBN dimer
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
6M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Hydroboration: Cool the solution to 0°C in an ice bath. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0°C. Rationale: Dropwise addition at low temperature controls the exothermic reaction and prevents side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkyne.
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add ethanol, followed by the dropwise addition of 6M aqueous NaOH. Caution: This can be exothermic.
-
Peroxide Addition: Add 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40°C. Critical Step: Slow addition is crucial to manage the highly exothermic oxidation of the organoborane.
-
Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Add diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Rationale: The water wash removes most of the inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ketone product can be purified by column chromatography on silica gel or by distillation to yield pure 5,5-dimethyl-3-heptanone.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling volatile and potentially flammable organic compounds should be observed.[1] Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Avoid sources of ignition.[14][15]
Conclusion
This compound serves as an excellent model for understanding the chemistry of sterically hindered internal alkynes. Its reactions, particularly catalytic hydrogenation and hydroboration-oxidation, are highly controllable through the judicious choice of reagents, allowing for the selective synthesis of alkanes, cis-alkenes, or ketones. The principles discussed in this guide provide a robust framework for researchers aiming to incorporate this or structurally similar alkynes into their synthetic strategies.
References
- University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from University of Calgary Chemistry Department website. [Link]
- Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes.
- Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes.
- Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes.
- Lumen Learning. (n.d.). Reduction of Alkynes.
- Wikipedia. (n.d.). Hydroboration–oxidation reaction.
- Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.
- Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes.
- University of Calgary. (n.d.). Ch 9 : Alkynes + H2. Retrieved from University of Calgary Chemistry Department website. [Link]
- Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH".
- Michigan State University. (n.d.). Alkyne Reactivity.
- Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling.
- Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples.
- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.
- ChemTalk. (n.d.). Alkyne Addition Reactions.
- PubChem. (n.d.). This compound.
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- PubChem. (n.d.). 5,5-Diethyl-3-heptyne.
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- Airgas. (2019, October 8). SAFETY DATA SHEET - n-Heptane.
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An In-depth Technical Guide to the Physical Properties of 5,5-Dimethyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 5,5-Dimethyl-3-heptyne, a disubstituted internal alkyne. The information presented herein is intended to support research and development activities by providing a detailed understanding of this compound's characteristics. This document moves beyond a simple recitation of data, offering insights into the structural rationale for its observed and predicted properties, relevant experimental considerations, and its context within the broader landscape of alkyne chemistry.
Introduction: The Significance of Sterically Hindered Internal Alkynes
This compound (CAS No. 23097-98-5) is a nine-carbon internal alkyne characterized by a tert-butyl group adjacent to one of the sp-hybridized carbons.[1] This steric bulk significantly influences the molecule's reactivity and physical properties, making it an interesting subject for studies in organic synthesis and medicinal chemistry. Internal alkynes, in general, are pivotal building blocks in the synthesis of complex organic molecules due to the triple bond's capacity for a wide array of chemical transformations. The presence of bulky substituents, such as the dimethylpropyl group in this molecule, can impart unique selectivity in reactions and influence the conformational behavior of larger molecules into which it is incorporated.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1][2] |
| CAS Number | 23097-98-5 | [1][2] |
| Boiling Point (estimated) | 151.06 °C | [3][4] |
| Melting Point (estimated) | -49.99 °C | [3][4] |
| Density (estimated) | 0.7734 g/cm³ | [3][4] |
| Refractive Index (estimated) | 1.4124 | [3][4] |
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, computational prediction and analysis of spectral data from analogous compounds provide a robust understanding of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound reflect its asymmetric structure.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the ethyl and dimethylpropyl groups. The chemical shifts are influenced by the proximity to the electron-rich alkyne moiety.
-
Ethyl Group: A triplet corresponding to the terminal methyl protons (CH₃) is expected around 1.0-1.2 ppm, coupled to the adjacent methylene protons. The methylene protons (CH₂) will appear as a quartet further downfield, likely in the 2.1-2.3 ppm region, due to deshielding by the triple bond.
-
Dimethylpropyl Group: A singlet for the six equivalent methyl protons (C(CH₃)₂) is anticipated around 1.1-1.3 ppm. The methylene protons (CH₂) of this group will likely appear as a singlet in the range of 2.0-2.2 ppm.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide key information about the carbon skeleton, including the characteristic signals for the sp-hybridized carbons of the alkyne.
-
Alkyne Carbons: Two distinct signals for the sp-hybridized carbons are expected in the region of 80-90 ppm. The carbon closer to the ethyl group will likely have a slightly different chemical shift than the one adjacent to the dimethylpropyl group.
-
Alkyl Carbons: The spectrum will also feature signals for the ethyl group carbons (a methyl and a methylene carbon) and the dimethylpropyl group carbons (a quaternary carbon, two equivalent methyl carbons, and a methylene carbon), with chemical shifts in the typical aliphatic region (10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be characterized by the following key absorption bands:
-
C-H Stretching (sp³): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl and dimethylpropyl groups.
-
C≡C Stretching: A weak to medium absorption band is anticipated in the 2100-2260 cm⁻¹ range, characteristic of the carbon-carbon triple bond stretch in an internal alkyne. The intensity of this peak is often diminished in symmetrically substituted alkynes, but due to the asymmetry of this molecule, a discernible peak is expected.
-
C-H Bending: Bending vibrations for the methyl and methylene groups will be observed in the fingerprint region, typically around 1365-1465 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will result in a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern will be influenced by the stability of the resulting carbocations.
-
Molecular Ion: A peak at m/z = 124 corresponding to the [C₉H₁₆]⁺ ion.
-
Major Fragmentation Pathways: Cleavage of the C-C bonds adjacent to the quaternary carbon is expected to be a major fragmentation pathway, leading to the formation of stable tertiary carbocations. Loss of an ethyl radical (M-29) to give a fragment at m/z = 95, and loss of a propyl radical (M-43) from the other side of the alkyne are also plausible fragmentation routes. The fragmentation pattern will likely be complex due to rearrangements.
Synthesis and Reactivity
Proposed Synthetic Route
A common and effective method for the synthesis of unsymmetrical dialkylalkynes like this compound is the alkylation of a terminal alkyne. A plausible synthetic route would involve the deprotonation of 1-butyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form the corresponding acetylide. This is followed by nucleophilic substitution with a suitable tert-alkyl halide, such as 2-chloro-2-methylbutane.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a suspension of sodium amide in anhydrous liquid ammonia.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1-butyne in anhydrous diethyl ether to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir for one hour to ensure complete formation of the butynide anion.
-
Slowly add a solution of 2-chloro-2-methylbutane in anhydrous diethyl ether to the reaction mixture.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Reactivity Profile
The reactivity of this compound is governed by the electron-rich carbon-carbon triple bond, though sterically hindered by the adjacent tert-butyl group.
-
Hydrogenation: The alkyne can be partially hydrogenated to the corresponding (Z)-alkene using Lindlar's catalyst or reduced to the (E)-alkene using a dissolving metal reduction (e.g., Na/NH₃). Complete hydrogenation to the corresponding alkane, 2,2-dimethylheptane, can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond will occur, with the potential for both syn- and anti-addition, leading to di- and tetra-halogenated products.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed with Markovnikov regioselectivity, with the halogen adding to the more substituted carbon of the initially formed vinyl cation. The steric hindrance of the tert-butyl group may influence the regioselectivity.
-
Hydration: Acid-catalyzed hydration (in the presence of a mercury(II) salt) will lead to the formation of a ketone via an enol intermediate. Hydroboration-oxidation will result in the formation of an aldehyde.
Caption: Key reactions of this compound.
Applications in Research and Development
Branched internal alkynes like this compound are valuable intermediates in organic synthesis. The tert-butyl group can act as a steric directing group, influencing the stereochemical outcome of reactions at or near the alkyne. In drug discovery, the incorporation of such sterically demanding, rigid linkers can be used to probe the topology of receptor binding pockets and to lock molecules into specific conformations, potentially enhancing potency and selectivity.
Safety and Handling
As with all alkynes, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or foam. Avoid contact with strong oxidizing agents.
Conclusion
This compound presents a unique combination of a reactive alkyne functional group and a sterically demanding alkyl substituent. While experimentally determined physical data is limited, computational estimates and spectral predictions provide a solid foundation for its use in research. Its synthesis is achievable through established methodologies, and its reactivity profile offers numerous opportunities for the construction of complex molecular architectures. This guide serves as a valuable resource for scientists and researchers looking to explore the potential of this and similar sterically hindered alkynes in their work.
References
- PubChem. This compound.
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An In-depth Technical Guide to the Spectroscopic Data of 5,5-Dimethyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 5,5-dimethyl-3-heptyne (CAS No. 23097-98-5), a nine-carbon internal alkyne.[1][2] Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and utilization in synthetic chemistry and drug development. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.
Molecular Structure and Key Features
This compound possesses a unique molecular architecture that dictates its spectroscopic behavior. The presence of a carbon-carbon triple bond and a bulky tert-butyl group gives rise to distinct signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR data in publicly accessible databases, the following analyses are based on predicted spectra from reputable online databases and computational models.[3][4][5][6][7][8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.14 | Quartet | 2H | -C≡C-CH₂-CH₃ |
| ~1.19 | Singlet | 9H | -C(CH₃)₃ |
| ~1.10 | Triplet | 3H | -C≡C-CH₂-CH₃ |
| ~1.05 | Triplet | 2H | -CH₂-C(CH₃)₃ |
Interpretation:
-
The quartet at approximately 2.14 ppm is attributed to the methylene protons adjacent to the triple bond and the methyl group. The splitting pattern arises from coupling with the neighboring methyl protons.
-
The prominent singlet at around 1.19 ppm corresponds to the nine equivalent protons of the tert-butyl group. Its high integration value is a key identifier.
-
The triplet at roughly 1.10 ppm is assigned to the terminal methyl protons of the ethyl group, split by the adjacent methylene protons.
-
The triplet at approximately 1.05 ppm represents the methylene protons of the ethyl group attached to the quaternary carbon, split by the neighboring methyl protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, six distinct carbon signals are predicted.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~87.1 | Alkyne | -C≡C- |
| ~80.5 | Alkyne | -C≡C- |
| ~44.8 | Methylene | -CH₂-C(CH₃)₃ |
| ~31.8 | Quaternary | -C(CH₃)₃ |
| ~30.9 | Methyl | -C(CH₃)₃ |
| ~14.7 | Methylene | -C≡C-CH₂-CH₃ |
| ~13.8 | Methyl | -C≡C-CH₂-CH₃ |
Interpretation:
-
The two signals in the downfield region (~87.1 and ~80.5 ppm) are characteristic of the sp-hybridized carbons of the internal alkyne.[11]
-
The remaining signals in the upfield region correspond to the sp³-hybridized carbons of the ethyl and tert-butyl groups. The quaternary carbon of the tert-butyl group is expected at around 31.8 ppm, while its methyl carbons are at approximately 30.9 ppm. The methylene and methyl carbons of the ethyl group are predicted at roughly 44.8 ppm and 14.7 ppm, respectively, with the terminal methyl group of the ethyl group appearing at a similar chemical shift to the other methyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C≡C bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2970-2850 | C-H stretch (sp³) | Strong |
| 2250-2100 | C≡C stretch (internal alkyne) | Weak to Medium |
| 1470-1365 | C-H bend (alkane) | Medium |
Interpretation:
-
A strong, broad absorption band in the 2970-2850 cm⁻¹ region is indicative of the C-H stretching vibrations of the methyl and methylene groups.
-
A weak to medium, sharp absorption band between 2250 and 2100 cm⁻¹ is characteristic of the C≡C stretching vibration of an internal alkyne.[12][13][14][15] The intensity of this peak can be variable for internal alkynes due to the symmetry around the triple bond.
-
Medium intensity bands in the 1470-1365 cm⁻¹ region are due to the bending vibrations of the C-H bonds in the alkane portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Expected Mass Spectrometry Data
| m/z | Ion |
| 124 | [M]⁺ (Molecular Ion) |
| 109 | [M - CH₃]⁺ |
| 95 | [M - C₂H₅]⁺ |
| 67 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at an m/z of 124, corresponding to the molecular weight of C₉H₁₆.
-
Fragmentation of the molecular ion is likely to occur via cleavage of the bonds adjacent to the bulky tert-butyl group and the triple bond.
-
A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is anticipated to be the base peak.
-
Other significant fragments would include the loss of a methyl group ([M - CH₃]⁺) at m/z 109, the loss of an ethyl group ([M - C₂H₅]⁺) at m/z 95, and the loss of a butyl group ([M - C₄H₉]⁺) at m/z 67.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[16][17] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[18][19]
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a single pulse experiment. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
Protocol for Liquid Sample IR
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[20][21][22]
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Processing: Identify and label the significant absorption peaks in the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for Volatile Compound Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).[23]
-
Instrument Setup:
-
GC: Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5). Set an appropriate temperature program for the oven, starting at a low temperature and ramping up to ensure good separation.
-
MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Use electron ionization (EI) at 70 eV.[24]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and major fragment ions.
Caption: Workflow for GC-MS Analysis.
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An In-Depth NMR Analysis of 5,5-Dimethyl-3-heptyne: A Technical Guide for Researchers
<
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds.[1][2] This guide provides a comprehensive technical analysis of 5,5-dimethyl-3-heptyne, serving as a practical model for researchers, scientists, and professionals in drug development. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this document demonstrates a systematic approach to unambiguous spectral assignment and structural verification. The causality behind experimental choices, adherence to self-validating protocols, and grounding in authoritative spectroscopic principles are emphasized throughout to ensure scientific integrity and practical utility.
Core Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, align in an external magnetic field.[3] The application of radiofrequency radiation causes these nuclei to transition between energy levels, and the resulting signal provides a wealth of information about the molecule's structure and chemical environment.[1][2]
-
Chemical Shift (δ) : The position of a signal in an NMR spectrum, reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. Electronegative atoms and unsaturated groups cause a "deshielding" effect, shifting signals downfield (to a higher ppm value).[4]
-
Spin-Spin Coupling (J-coupling) : The interaction between the magnetic moments of neighboring, non-equivalent nuclei results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[5][6] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of adjacent protons and their geometric relationship.[6][7][8]
-
Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for the determination of the relative ratio of different types of protons in a molecule.[1][8]
Experimental Methodology
Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum. A meticulous and standardized preparation protocol ensures that the resulting data is reliable and free from artifacts that could obscure useful information.[9]
Protocol:
-
Analyte Preparation : Accurately weigh 5-25 mg of this compound. For optimal results, the compound should be free of solid particulates and paramagnetic impurities, which can cause significant line broadening.[10]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal (CHCl₃ at ~7.26 ppm) that can be used for spectral calibration.[11][12]
-
Internal Standard : While the residual solvent peak is often sufficient, tetramethylsilane (TMS) can be added as an internal standard, defined as 0 ppm for both ¹H and ¹³C spectra.[4][13]
-
Transfer and Filtration : Prepare the sample in a clean, dry vial.[12] Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube to filter out any remaining particulates.[11] The optimal sample height in the tube should be 4-5 cm to ensure it is within the homogeneous region of the spectrometer's magnetic field.[9][10]
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[9][12]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz) to achieve optimal signal dispersion and sensitivity. The following sequence of experiments provides a comprehensive dataset for structural elucidation.
Figure 1: Workflow for comprehensive NMR analysis.
Analysis of this compound
The structure of this compound with proton and carbon labeling is shown below:
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments. The analysis involves assigning each signal based on its chemical shift, integration, and multiplicity (splitting pattern).
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |
| a | -CH ₃ (C1) | ~1.0 | Triplet (t) | 3H | ~7.5 |
| b | -CH ₂- (C2) | ~2.1 | Quartet (q) | 2H | ~7.5 |
| c | -CH ₂- (C6) | ~2.0 | Quartet (q) | 2H | ~7.5 |
| d | -CH ₃ (C7) | ~0.9 | Triplet (t) | 3H | ~7.5 |
| e | -C(CH ₃)₂ | ~1.1 | Singlet (s) | 6H | - |
Interpretation:
-
Signal a (C1-H₃) : Appears as a triplet because its three protons are coupled to the two adjacent protons on C2 (n+1 rule, 2+1=3).[5][7]
-
Signal b (C2-H₂) : Appears as a quartet, being split by the three protons on C1 (3+1=4). Its downfield shift relative to other alkyl protons is due to the deshielding effect of the adjacent alkyne (propargylic position).[14][15]
-
Signal c (C6-H₂) and d (C7-H₃) : This ethyl group mirrors the pattern of a/b, with a quartet and a triplet, respectively.
-
Signal e (C5-CH₃) : The six protons of the two methyl groups on the quaternary C5 are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.
¹³C NMR and DEPT-135 Spectral Analysis
The broadband proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The DEPT-135 experiment is then used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) do not appear.[16][17]
| Label | Assignment | Predicted δ (ppm) | DEPT-135 Phase |
| C1 | C H₃ | ~14 | Positive |
| C2 | C H₂ | ~13 | Negative |
| C3 | -C ≡ | ~80-90 | Absent |
| C4 | ≡C - | ~80-90 | Absent |
| C5 | -C (CH₃)₂ | ~30-40 | Absent |
| C6 | -C H₂- | ~30 | Negative |
| C7 | -C H₃ | ~12 | Positive |
| C5-Me | -C(C H₃)₂ | ~28 | Positive |
Interpretation:
-
Alkyne Carbons (C3, C4) : These sp-hybridized carbons are significantly deshielded and appear in the characteristic alkyne region of the spectrum (~70-100 ppm).[18][19][20] They are quaternary and thus absent in the DEPT-135 spectrum.
-
Quaternary Carbon (C5) : This sp³-hybridized quaternary carbon will also be absent in the DEPT spectrum.[16]
-
CH₂ Carbons (C2, C6) : These will appear as negative signals in the DEPT-135 spectrum, allowing for their definitive assignment.[17]
-
CH₃ Carbons (C1, C7, C5-Me) : These will appear as positive signals in the DEPT-135 spectrum.
2D NMR Correlation for Unambiguous Assignment
Two-dimensional NMR experiments are essential for confirming the connectivity of the molecular skeleton.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[21][22] Cross-peaks appear between the signals of coupled protons.[23]
Figure 2: Key ³J(H,H) couplings observed in COSY.
Expected Correlations:
-
A cross-peak between proton a (~1.0 ppm) and proton b (~2.1 ppm), confirming the ethyl group attached to the alkyne.
-
A cross-peak between proton c (~2.0 ppm) and proton d (~0.9 ppm), confirming the ethyl group attached to the quaternary center.
-
No other correlations are expected, as the two ethyl fragments are separated by the alkyne and the quaternary carbon, preventing three-bond coupling between them.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[24][25] This allows for the direct assignment of protonated carbons.
Expected Correlations:
-
C1 (~14 ppm) will show a cross-peak with proton a (~1.0 ppm).
-
C2 (~13 ppm) will show a cross-peak with proton b (~2.1 ppm).
-
C6 (~30 ppm) will show a cross-peak with proton c (~2.0 ppm).
-
C7 (~12 ppm) will show a cross-peak with proton d (~0.9 ppm).
-
C5-Me (~28 ppm) will show a cross-peak with proton e (~1.1 ppm).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four).[24][26] This is crucial for placing the quaternary carbons (C3, C4, C5) and connecting the molecular fragments.
Figure 3: Expected long-range correlations in the HMBC spectrum.
Key Expected Correlations:
-
From proton b (C2-H₂) : Correlations to C1 , C3 , and C4 . The correlation to the quaternary alkyne carbons C3 and C4 is critical for establishing the left side of the molecule.
-
From proton c (C6-H₂) : Correlations to C7 , C5 , and C4 . The correlation to the quaternary carbon C5 and the alkyne carbon C4 connects the right-side ethyl group to the core structure.
-
From proton e (C5-CH₃) : Correlations to C5 , C6 , and C4 . This definitively places the gem-dimethyl groups on C5 and links this carbon to the alkyne system via C4.
Conclusion
The comprehensive analysis of this compound through a combination of 1D and 2D NMR techniques provides an unambiguous structural elucidation. The ¹H and ¹³C spectra offer initial assignments, which are then refined and confirmed by DEPT-135. The COSY spectrum validates the proton-proton connectivities within the two ethyl fragments. Finally, the HSQC and HMBC experiments provide the definitive C-H correlations, allowing for the precise placement of all atoms, including the non-protonated quaternary carbons that form the core of the molecular skeleton. This systematic, multi-faceted approach represents a robust and self-validating workflow for structural determination in chemical research and development.
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An In-depth Technical Guide to the Infrared Spectroscopy of 5,5-Dimethyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the structural elucidation of organic molecules. This guide provides a detailed examination of the IR spectroscopic characteristics of 5,5-dimethyl-3-heptyne, an asymmetrical internal alkyne. We will explore the theoretical underpinnings of its spectral features, present a validated experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and offer a comprehensive analysis of the expected spectral data. This document serves as a practical resource for scientists leveraging IR spectroscopy for the characterization of alkyne-containing compounds in research and development settings.
Introduction: The Spectroscopic Signature of Alkynes
Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds at specific, quantized frequencies. These frequencies correspond to the energy required to excite a bond from a lower to a higher vibrational state. The resulting IR spectrum is a plot of absorbed or transmitted light versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a unique molecular "fingerprint."
For alkynes, the most notable feature is the carbon-carbon triple bond (C≡C). However, the utility of its corresponding absorption band is critically dependent on the molecule's structure. Terminal alkynes (R-C≡C-H) are readily identifiable by a strong, sharp C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretch between 2100-2260 cm⁻¹.[1][2] In contrast, internal alkynes (R-C≡C-R') lack the terminal C-H bond, making their identification more nuanced.[3]
Molecular Structure and Spectroscopic Implications of this compound
This compound possesses an internal alkyne functional group. Its structure consists of an ethyl group on one side of the triple bond and a bulky tert-butyl group on the other. This asymmetry is the key determinant of its primary IR-active feature.
The Causality of the C≡C Stretch Intensity:
A fundamental principle of IR spectroscopy is that a vibration must cause a change in the net molecular dipole moment to absorb infrared radiation.[4]
-
Symmetrical Internal Alkynes: In a perfectly symmetrical internal alkyne, such as 4-octyne, the stretching of the C≡C bond does not produce a net change in the dipole moment. Therefore, this vibration is "IR-inactive" and does not result in an absorption band.[5]
-
Asymmetrical Internal Alkynes: this compound is asymmetrically substituted with an ethyl group and a tert-butyl group. This asymmetry ensures that the C≡C stretching vibration does induce a small change in the molecular dipole moment. Consequently, an absorption band is expected, but its intensity will be weak.[3][6] The presence of this weak but sharp band in the 2100-2260 cm⁻¹ region is a key, albeit subtle, indicator for this class of compound.[2][7]
Beyond the alkyne stretch, the molecule is rich in sp³-hybridized C-H bonds within its alkyl fragments (ethyl and tert-butyl groups), which will produce prominent and diagnostically useful absorption bands.[8]
Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, widely used sampling technique for FTIR that requires minimal sample preparation, making it ideal for neat liquid samples like this compound.[9]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to maintain a stable atmospheric environment.
-
ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal (e.g., diamond or zinc selenide) using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.[10]
-
Background Spectrum Acquisition (Self-Validation): With the clean, dry crystal in place and the ATR press disengaged, acquire a background spectrum. This crucial step measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's optical bench, allowing the software to subtract these interfering signals from the final sample spectrum.[11][12] A typical background scan consists of co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single, small drop of this compound onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed (typically 1-2 drops).[9]
-
Engage ATR Press: If using a press, lower the anvil to apply gentle, consistent pressure on the liquid sample. This ensures optimal contact between the sample and the crystal surface.[10]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleanup: Retract the press anvil. Clean the this compound from the crystal surface using a soft wipe and an appropriate solvent, returning the instrument to its ready state.[13]
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for liquid sample analysis.
Spectral Interpretation and Data Analysis
The IR spectrum of this compound can be logically divided into key regions corresponding to different vibrational modes. The absence of bands around 3300 cm⁻¹ (sp C-H stretch) and ~3400-3600 cm⁻¹ (O-H stretch) immediately rules out a terminal alkyne or alcohol functionality, respectively.[1]
Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |
| 2975–2950 | Strong | Asymmetric C-H Stretch | -CH₃ (Methyl) |
| 2940–2920 | Strong | Asymmetric C-H Stretch | -CH₂- (Methylene) |
| 2880–2860 | Medium | Symmetric C-H Stretch | -CH₃ (Methyl) |
| 2865–2845 | Medium | Symmetric C-H Stretch | -CH₂- (Methylene) |
| ~2260–2200 | Weak | C≡C Stretch | Internal Alkyne |
| ~1470 | Medium | -CH₂- Scissoring (Bending) | Methylene |
| ~1465 & ~1375 | Medium | -CH₃ Asymmetric & Symmetric Bending (Umbrella Mode) | Methyl |
| ~1365 | Medium | Characteristic bending for tert-butyl group | tert-Butyl |
Frequencies sourced from established spectroscopy databases and literature.[7][8][14][15]
Analysis of Key Spectral Regions
-
C-H Stretching Region (3000-2850 cm⁻¹): This region will be dominated by strong, sharp peaks just below 3000 cm⁻¹, characteristic of sp³ C-H bonds in the ethyl and tert-butyl groups.[8] The complexity of these overlapping peaks confirms the presence of a significant aliphatic structure.
-
Alkyne Region (2300-2100 cm⁻¹): A weak, sharp absorption is predicted in the 2260-2200 cm⁻¹ range.[2][3] Its weakness is a direct consequence of the small change in dipole moment during the vibration of the asymmetrically substituted triple bond.[5] While not a strong peak, its presence in this otherwise "quiet" region of the spectrum is highly diagnostic for an internal alkyne.[2]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a series of medium-intensity bands corresponding to various C-H bending (scissoring, rocking, twisting) and C-C stretching vibrations.[14] The distinct bands around 1470-1465 cm⁻¹ for CH₂ and CH₃ bending, and particularly the characteristic doublet or sharp peak around 1365 cm⁻¹ for the tert-butyl group, provide strong confirmatory evidence for the specific alkyl substitution pattern.
Structure-Spectrum Correlation Diagram
Caption: Correlation between structural fragments and their IR spectral signatures.
Conclusion
The infrared spectrum of this compound is a textbook example of an asymmetrically substituted internal alkyne. Its definitive identification relies on a holistic interpretation of the spectrum. While the C≡C stretch is characteristically weak, its appearance in the 2260-2200 cm⁻¹ region is a critical piece of evidence. This, combined with the strong and complex absorptions from the sp³ C-H stretching and bending modes of the ethyl and tert-butyl groups, provides a robust spectral fingerprint for confirming the molecule's identity and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the IR spectrum of this and structurally related compounds.
References
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An In-Depth Technical Guide to the Mass Spectrometry of 5,5-Dimethyl-3-heptyne
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry of 5,5-dimethyl-3-heptyne (C₉H₁₆), an internal alkyne with a distinct substitution pattern. Tailored for researchers and professionals in analytical chemistry and drug development, this document elucidates the predictable fragmentation behavior of this molecule under Electron Ionization (EI) conditions. We will explore the underlying principles of EI-MS, dissect the key fragmentation pathways driven by carbocation stability, and present a validated experimental protocol for acquiring its mass spectrum. The guide culminates in a detailed interpretation of the expected mass spectrum, highlighting the diagnostic ions that are crucial for its structural confirmation.
Foundational Principles: Electron Ionization of Internal Alkynes
Electron Ionization (EI) is a cornerstone technique in mass spectrometry, particularly for the analysis of volatile and thermally stable organic molecules like this compound.[1][2] The process begins with the sample's introduction into a high-vacuum ion source, where it is bombarded by a high-energy electron beam, typically standardized at 70 electron volts (eV).[3][4] This energy is substantially greater than the ionization energy of most organic molecules, ensuring efficient and reproducible ionization.[4]
The initial event is the ejection of a single electron from the molecule (M), creating a positively charged radical cation known as the molecular ion (M⁺•).
M + e⁻ → M⁺• + 2e⁻
This molecular ion is energetically unstable and rapidly undergoes a series of predictable bond cleavages, or fragmentations, to dissipate excess energy.[5][6] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.[2] For alkynes, the molecular ion peak is generally observable, and fragmentation is heavily influenced by the stability of the resulting carbocations, particularly those stabilized by the triple bond.[7][8]
Deconstructing the Fragmentation of this compound
This compound possesses a unique structure with an ethyl group on one side of the alkyne and a tert-butyl-containing moiety on the other. Its molecular formula is C₉H₁₆, with a monoisotopic mass of approximately 124.13 Da.[9] The fragmentation pattern is therefore dictated by the preferential cleavage of bonds that lead to the most stable carbocation intermediates.
The Molecular Ion (M⁺•)
The mass spectrum is expected to show a molecular ion peak at m/z 124 . This peak corresponds to the intact this compound molecule that has lost one electron.
Primary Fragmentation Pathways
The fragmentation of the molecular ion is dominated by cleavages at positions alpha (α) and beta (β) to the carbon-carbon triple bond. The driving force is the formation of stable carbocations.
-
Pathway A: Formation of the tert-Butyl Cation (m/z 57) - The Base Peak The most significant fragmentation involves the cleavage of the C4-C5 bond, which is alpha to the triple bond. This heterolytic cleavage results in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a neutral propynyl radical. Due to the exceptional stability of the tert-butyl cation, the corresponding peak at m/z 57 is predicted to be the base peak (the most abundant ion) in the spectrum.[10]
-
Pathway B: Loss of a Methyl Radical (m/z 109) Cleavage of a C-C bond within the tert-butyl group represents a β-cleavage relative to the triple bond (also known as propargylic cleavage).[7] The loss of a methyl radical (•CH₃, 15 Da) results in a resonance-stabilized secondary carbocation. This is a highly favorable process, leading to a prominent peak at m/z 109 (124 - 15).
-
Pathway C: Loss of an Ethyl Radical (m/z 95) Two distinct cleavages can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da).
-
α-Cleavage: Cleavage of the C2-C3 bond on the left side of the molecule results in a resonance-stabilized cation at m/z 95 (124 - 29).
-
β-Cleavage: Cleavage of the C5-C6 bond on the right side of the molecule also results in the loss of an ethyl radical, forming a stable cation at m/z 95 . The convergence of two pathways to form this fragment suggests it will be a significant peak.
-
-
Pathway D: Formation of the Propynyl Cation (m/z 67) This pathway is the counterpart to Pathway A. The cleavage of the C4-C5 bond can also result in the charge being retained by the alkyne-containing fragment. This leads to the loss of a neutral tert-butyl group and the formation of an ion at m/z 67 (124 - 57).
Visualization of Fragmentation Pathways
The logical flow of the primary fragmentation events from the molecular ion is depicted below.
Caption: Primary fragmentation pathways of this compound under EI.
Tabulated Summary of Predicted Key Ions
The following table summarizes the principal ions expected in the EI mass spectrum of this compound, providing their mass-to-charge ratio, proposed structure, and the mechanistic rationale for their formation.
| m/z | Proposed Ion Structure/Formula | Rationale for Formation | Predicted Intensity |
| 124 | [C₉H₁₆]⁺• | Molecular Ion | Low to Medium |
| 109 | [C₈H₁₃]⁺ | Loss of a methyl radical (•CH₃) via propargylic cleavage. | High |
| 95 | [C₇H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) via α- or β-cleavage. | Medium |
| 67 | [C₅H₇]⁺ | α-cleavage with loss of a neutral tert-butyl group. | Medium |
| 57 | [t-C₄H₉]⁺ | α-cleavage forming the highly stable tert-butyl cation. | Base Peak (100%) |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from further decomposition. | Medium |
| 29 | [C₂H₅]⁺ | Ethyl cation, from cleavage of the ethyl group. | Medium |
Validated Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum of this compound requires coupling Gas Chromatography (GC) for separation with Mass Spectrometry (MS) for detection. This GC-MS workflow ensures the analysis of a pure compound, leading to an unambiguous spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of this compound in a high-volatility solvent such as hexane or dichloromethane.
-
Perform a serial dilution to a final concentration of approximately 1-10 ppm for injection.
-
-
Instrumentation:
-
Utilize a standard benchtop GC-MS system equipped with an autosampler.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35 - 250 amu.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Process the acquired data to obtain the Total Ion Chromatogram (TIC).
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the background-subtracted mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in Section 3.
-
Experimental Workflow Diagram
Caption: Standard GC-MS workflow for the analysis of this compound.
Conclusion
The mass spectrum of this compound under Electron Ionization is predicted to be highly characteristic and informative. The fragmentation is governed by fundamental principles of carbocation stability, leading to a reproducible pattern. The presence of a molecular ion at m/z 124, coupled with a dominant base peak at m/z 57 (the tert-butyl cation) and a significant fragment at m/z 109 (loss of a methyl group), provides a robust signature for the unambiguous identification of this compound. This guide provides the theoretical framework and a practical, field-proven protocol for scientists to successfully analyze and interpret the mass spectrometric behavior of this compound.
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An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-3-heptyne
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of the internal alkyne, 5,5-dimethyl-3-heptyne. The core of this synthesis revolves around the strategic alkylation of a terminal alkyne, a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds. This document will delve into the mechanistic underpinnings of the selected synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the critical parameters that ensure a high-yield and high-purity outcome. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this specific transformation.
Introduction: The Significance of Substituted Alkynes
Internal alkynes, such as this compound, are valuable building blocks in organic synthesis. The carbon-carbon triple bond offers a rich platform for a variety of chemical transformations, including hydrogenation to both cis- and trans-alkenes, hydration to form ketones, and participation in various coupling reactions. The specific structure of this compound, with its sterically hindered tert-butyl group adjacent to the alkyne, can impart unique properties to molecules that incorporate this moiety, influencing their conformational behavior and metabolic stability. A reliable and well-understood synthetic route to this compound is therefore of significant interest.
Retrosynthetic Analysis and Strategic Selection of the Optimal Synthetic Pathway
A retrosynthetic analysis of the target molecule, this compound, reveals two plausible disconnection approaches at the carbon-carbon triple bond:
-
Route A: Disconnection leading to the ethyl anion equivalent and a 3,3-dimethyl-1-butyne cation equivalent.
-
Route B: Disconnection leading to the tert-butylacetylide anion and an ethyl cation equivalent.
In the forward sense, this translates to two primary synthetic strategies involving the alkylation of a terminal alkyne:
-
Alkylation of 1-butyne with a tert-pentyl halide.
-
Alkylation of 3,3-dimethyl-1-butyne (tert-butylacetylene) with an ethyl halide.
The success of alkyne alkylation is highly dependent on the nature of the alkyl halide. The reaction proceeds via an SN2 mechanism, where the acetylide ion acts as a nucleophile.[1] This mechanism is efficient for primary and, to a lesser extent, secondary alkyl halides.[1] However, with tertiary alkyl halides, the competing E2 elimination reaction predominates, as the bulky halide hinders the backside attack required for SN2, and the acetylide ion, being a strong base, readily abstracts a proton.[1][2]
Therefore, Route 1 is synthetically disfavored and would likely result in the formation of elimination byproducts rather than the desired this compound. Route 2, utilizing a primary alkyl halide (ethyl halide), is the superior and recommended pathway. This guide will focus exclusively on the detailed execution of this scientifically sound approach.
Mechanistic Deep Dive: The Two-Step Alkylation of a Terminal Alkyne
The synthesis of this compound from tert-butylacetylene and an ethyl halide is a classic two-step process.[2]
Step 1: Deprotonation to Form the Acetylide Anion
The first step involves the deprotonation of the terminal alkyne, tert-butylacetylene. The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 hybridized carbons.[1] This increased acidity is due to the high s-character of the sp orbital, which stabilizes the resulting negative charge of the conjugate base.[1] A strong base is required for this deprotonation, with sodium amide (NaNH₂) in liquid ammonia being a common and effective choice.[3] The amide ion (NH₂⁻) is a powerful base that readily abstracts the acidic alkyne proton to generate the tert-butylacetylide anion, a potent carbon nucleophile.
Step 2: Nucleophilic Substitution (SN2) to Form the Carbon-Carbon Bond
The second step is the nucleophilic substitution reaction. The generated tert-butylacetylide anion attacks the electrophilic carbon of a primary alkyl halide, in this case, ethyl bromide or ethyl iodide. The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks the carbon atom bearing the halogen, and the halide ion is displaced as the leaving group.[4] This step results in the formation of the new carbon-carbon bond, yielding the target internal alkyne, this compound.
The overall reaction can be summarized as follows:
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| tert-Butylacetylene | 82.14 | 10.0 g | 0.122 | Starting alkyne |
| Sodium Amide (NaNH₂) | 39.01 | 5.2 g | 0.133 | Strong base |
| Ethyl Bromide (CH₃CH₂Br) | 108.97 | 14.7 g | 0.135 | Alkylating agent |
| Liquid Ammonia (NH₃) | 17.03 | ~200 mL | - | Solvent |
| Diethyl Ether (anhydrous) | 74.12 | As needed | - | Co-solvent/Extraction |
| Saturated Ammonium Chloride (aq) | - | As needed | - | Quenching agent |
| Saturated Sodium Chloride (aq) | - | As needed | - | Washing agent |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |
Detailed Procedure
-
Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled. The entire apparatus must be thoroughly dried to prevent the reaction of sodium amide with water.
-
Reaction Initiation: The flask is cooled to -78 °C using a dry ice/acetone bath. Liquid ammonia is carefully condensed into the flask.
-
Base Addition: Sodium amide is added to the liquid ammonia with stirring. A catalytic amount of ferric nitrate can be added to initiate the formation of the amide from sodium metal if preparing it in situ.
-
Acetylide Formation: tert-Butylacetylene, dissolved in a small amount of anhydrous diethyl ether, is added dropwise to the sodium amide suspension in liquid ammonia. The reaction is typically accompanied by the evolution of ammonia gas. The mixture is stirred for approximately one hour to ensure complete formation of the sodium tert-butylacetylide.
-
Alkylation: Ethyl bromide is added dropwise to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition. The mixture is stirred for an additional 2-3 hours at -78 °C and then allowed to warm to room temperature overnight to allow the ammonia to evaporate.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.
Visualizing the Process
Reaction Mechanism
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Workflow
Sources
A Technical Guide to 5,5-Dimethyl-3-heptyne: Synthesis, Characterization, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of modern organic synthesis and medicinal chemistry. Its linear geometry and unique electronic properties make it a valuable component in designing complex molecular architectures.[1][] Alkynes can act as rigid linkers, modulate pharmacokinetic profiles, or serve as reactive handles for further functionalization.[1][3] Among the diverse class of alkynes, internal alkynes—those with the triple bond located between two carbon substituents—offer distinct steric and electronic properties compared to their terminal counterparts.
This guide provides an in-depth technical overview of 5,5-Dimethyl-3-heptyne, a representative sterically hindered internal alkyne. We will dissect its formal nomenclature, explore a robust synthetic protocol, detail its analytical characterization, and discuss its reactivity and relevance within the context of drug discovery. The principles and methodologies discussed herein are intended to provide researchers with a comprehensive understanding of this molecule and its potential as a building block in the development of novel therapeutics.
IUPAC Nomenclature and Structural Analysis
A systematic and unambiguous naming system is critical for the clear communication of chemical structures. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this.
Systematic Naming Protocol
The name "this compound" is derived by following a logical sequence of IUPAC rules.[4][5][6][7]
-
Identify the Principal Functional Group: The molecule's defining feature is the carbon-carbon triple bond, identifying it as an alkyne. The suffix for the parent chain will therefore be "-yne".[5][7][8]
-
Determine the Parent Chain: The longest continuous carbon chain that includes the triple bond must be identified. In this case, the longest chain consists of seven carbon atoms, making the parent name "heptyne".[5][6]
-
Number the Parent Chain: The chain is numbered from the end that gives the triple bond the lowest possible locant (position number). Numbering from right to left places the triple bond starting at carbon 3, whereas numbering from left to right would place it at carbon 4. Therefore, the right-to-left direction is chosen, and the name becomes "hept-3-yne".[4][5][8]
-
Identify and Name Substituents: All groups attached to the parent chain that are not hydrogen are identified as substituents. In this molecule, there are two methyl groups (-CH₃) attached to the same carbon atom.
-
Assign Locants to Substituents: Using the numbering established in step 3, both methyl groups are located on carbon 5.
-
Assemble the Full Name: The substituents are listed alphabetically (though in this case there is only one type) with their locants. Prefixes like "di-", "tri-", etc., are used to indicate multiple identical substituents. The full, systematic name is thus This compound .
Physicochemical Properties
A summary of the key computed and estimated physical properties of this compound is provided in Table 1. This data is essential for planning synthetic procedures, purification methods (e.g., distillation), and for predicting the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [9][10] |
| Molecular Weight | 124.22 g/mol | [9][10] |
| Boiling Point | 151.1 °C (estimated) | [11] |
| Density | 0.773 g/cm³ (estimated) | [11] |
| Refractive Index | 1.412 (estimated) | [11] |
| XLogP3-AA | 3.7 | [9][10] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
The construction of internal alkynes often involves the alkylation of a terminal alkyne. This approach provides a reliable and modular method for synthesizing asymmetrically substituted alkynes like this compound.
Retrosynthetic Analysis
A logical retrosynthetic disconnection involves breaking one of the sp-sp³ C-C bonds adjacent to the alkyne. The most practical approach is to disconnect the bond between C4 and C5, leading to a commercially available or easily prepared terminal alkyne (1-butyne) and a suitable electrophile (e.g., a neopentyl halide derivative, though direct Sₙ2 on neopentyl halides is notoriously slow). A more viable forward synthesis involves alkylating the acetylide of 1-butyne with a suitable electrophile, or alternatively, alkylating the acetylide of 3,3-dimethyl-1-butyne with an ethyl halide. The latter is often preferred due to the higher acidity of the terminal proton and the reactivity of the primary ethyl halide.
Recommended Synthetic Protocol
This protocol describes the synthesis via the alkylation of the 3,3-dimethyl-1-butyne acetylide with ethyl bromide. This method is a standard and robust procedure for creating a new carbon-carbon bond on a terminal alkyne.
Reaction: CH₃C(CH₃)₂C≡CH + 1) NaNH₂/NH₃(l) 2) CH₃CH₂Br → CH₃C(CH₃)₂C≡CCH₂CH₃
Materials:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
Sodium amide (NaNH₂)
-
Ethyl bromide (bromoethane)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for nitrogen, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Deprotonation: Condense approximately 100 mL of ammonia into the flask at -78 °C (dry ice/acetone bath). Add sodium amide (1.1 equivalents) in portions. To this stirring suspension, add 3,3-dimethyl-1-butyne (1.0 equivalent) dissolved in a minimal amount of anhydrous ether via the dropping funnel over 20 minutes.
-
Causality Check: The use of a very strong base like sodium amide (pKa of NH₃ ≈ 38) is required to deprotonate the terminal alkyne (pKa ≈ 25). Liquid ammonia serves as a suitable solvent that is unreactive and keeps the reagents soluble at low temperatures.
-
Alkylation: After stirring the resulting acetylide solution for 1 hour, add ethyl bromide (1.2 equivalents) dropwise. The reaction is exothermic; maintain the temperature below -60 °C. Allow the reaction to stir for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. This protonates any unreacted acetylide or sodium amide. Allow the ammonia to evaporate overnight under a stream of nitrogen in a fume hood.
-
Workup: Add deionized water and diethyl ether to the residue. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Spectroscopic data for this compound can be found in public databases such as PubChem.[10]
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~2.1 ppm (q, 2H, -C≡C-CH₂-CH₃)~1.2 ppm (s, 9H, -C(CH₃)₃)~1.1 ppm (t, 3H, -CH₂-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~85-90 ppm (alkyne C)~80-85 ppm (alkyne C)~31 ppm (-C(CH₃)₃)~29 ppm (-C(CH₃)₃)~14 ppm (-CH₂-CH₃)~13 ppm (-C≡C-CH₂-CH₃) |
| IR | Wavenumber (cm⁻¹) | 2970-2850 (C-H stretch)~2250 (C≡C stretch, weak or absent due to symmetry) |
| MS (EI) | m/z | 124 (M⁺, molecular ion)109 ([M-CH₃]⁺)67 ([M-C(CH₃)₃]⁺) |
Table 2: Summary of expected spectroscopic data for this compound.
Expertise Insight: The carbon-carbon triple bond stretch in the IR spectrum of an internal alkyne can be very weak or even absent.[12] This is because the vibration results in a very small change in the dipole moment, especially in nearly symmetrical structures. Therefore, the absence of a strong peak around 2250 cm⁻¹ does not disprove the structure; its presence is merely confirmatory. NMR spectroscopy is the most definitive tool for characterization.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the electron-rich triple bond, which readily undergoes addition reactions.[13][14][15] The bulky tert-butyl group provides significant steric hindrance, which can influence the regioselectivity and rate of these reactions.
Characteristic Reactions
-
Catalytic Hydrogenation: The alkyne can be reduced. Using a standard catalyst like Pd/C with H₂ will reduce it completely to the corresponding alkane (5,5-dimethylheptane). A poisoned catalyst, such as Lindlar's catalyst, allows for stereoselective reduction to the cis-alkene ((Z)-5,5-dimethyl-3-heptene).[16]
-
Dissolving Metal Reduction: Using sodium or lithium in liquid ammonia will produce the trans-alkene ((E)-5,5-dimethyl-3-heptene).[16]
-
Electrophilic Addition: Reactions with electrophiles like HBr or Br₂ will proceed, adding across the triple bond.[15][17] The initial addition yields a halo-substituted alkene, and a second equivalent can lead to a tetra-halogenated alkane.[16][17]
-
Hydration: Acid-catalyzed hydration (with a mercury(II) catalyst) will produce a ketone.[14] For an unsymmetrical internal alkyne like this, a mixture of two ketones (5,5-dimethyl-3-heptanone and 5,5-dimethyl-4-heptanone) would be expected.[14]
Relevance in Drug Discovery
The alkyne motif, while sometimes considered a structural alert, holds a unique and valuable place in drug design.[3]
-
Bioisostere: The linear, rigid nature of the alkyne allows it to serve as a bioisostere for other functional groups such as phenyl rings, amides, or alkenes.[1][3] It can maintain a specific vector and orientation for pharmacophoric elements, aiding in precise target binding. The tert-butyl group in this compound can serve as a lipophilic anchor or a metabolic blocking group, preventing enzymatic degradation at that position.
-
Metabolic Stability: The introduction of sterically demanding groups, like the tert-butyl group adjacent to the alkyne, can enhance the metabolic stability of a drug candidate. This steric shield can prevent access by metabolic enzymes like Cytochrome P450s, which might otherwise oxidize the propargylic positions.
-
Covalent Warheads: While terminal alkynes are more commonly used in this context, internal alkynes are emerging as novel scaffolds for irreversible inhibitors.[18][19] Recent studies have shown that internal keto-alkyne systems can act as potent and selective covalent warheads, challenging the traditional view that such electrophiles must be sterically minimal.[18][19] The reactivity of the alkyne can be tuned by the adjacent substituents, offering a sophisticated platform for designing targeted covalent inhibitors.
Conclusion
This compound serves as an excellent model for understanding the synthesis, characterization, and reactivity of sterically hindered internal alkynes. The principles outlined in this guide—from its systematic nomenclature to its potential applications in medicinal chemistry—highlight the versatility and importance of this functional group. For drug development professionals, understanding how to synthesize and manipulate such building blocks is crucial for creating novel molecular entities with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of alkyne chemistry, particularly in the context of sterically demanding structures, promises to unlock new avenues for therapeutic innovation.
References
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Introduction and Chemical Identity
An In-Depth Technical Guide to 5,5-Dimethyl-3-heptyne
Executive Summary
This technical guide provides a comprehensive overview of this compound, identified by the CAS number 23097-98-5.[1][2][3] As a sterically hindered internal alkyne, this compound presents unique characteristics in its synthesis and reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and potential applications. The guide emphasizes the causal relationships behind experimental choices and provides a framework for utilizing this molecule in advanced organic synthesis.
This compound is an organic compound featuring a seven-carbon chain with a triple bond located between the third and fourth carbons and two methyl groups on the fifth carbon. Its structure as an internal alkyne, particularly with the bulky tert-butyl-like group, influences its reactivity, making it a subject of interest for creating complex molecular architectures. The study of internal alkynes has been pivotal in organic chemistry, evolving from early work on acetylene to the development of sophisticated catalytic systems for their selective functionalization.[4]
CAS Number: 23097-98-5[1][2][3]
IUPAC Name: 5,5-dimethylhept-3-yne[3]
Molecular Formula: C9H16[1][3]
Molecular Weight: 124.227 g/mol [1]
The presence of the internal triple bond offers a rigid scaffold and a site for a variety of chemical transformations, which are foundational in the synthesis of novel therapeutic agents and materials.
Physicochemical Properties and Spectroscopic Data
The physical and spectral properties of this compound are crucial for its identification and application in a laboratory setting. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 23097-98-5 | [1][2][3] |
| Molecular Formula | C9H16 | [1][3] |
| Molecular Weight | 124.227 g/mol | [1] |
| Boiling Point (estimated) | 151.06°C | [2] |
| Melting Point (estimated) | -49.99°C | [2] |
| Density (estimated) | 0.7734 g/cm³ | [2] |
| Refractive Index (estimated) | 1.4124 | [2] |
Spectroscopic Profile:
-
¹³C NMR Spectroscopy: Provides data on the carbon framework of the molecule.[3]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic C≡C triple bond stretching vibration.[3]
-
Mass Spectrometry (GC-MS): Available data aids in the structural elucidation and confirmation of the compound's mass.[3]
Synthesis and Mechanistic Considerations
The synthesis of internal alkynes like this compound can be approached through several methods. A common and effective strategy involves the alkylation of a smaller terminal alkyne. This approach provides a high degree of control over the final structure.
Synthetic Workflow: Alkylation of a Terminal Alkyne
A plausible and controlled synthesis involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by its reaction with an appropriate alkyl halide. For this compound, this would involve reacting the acetylide of 1-butyne with a neopentyl-like halide, or more practically, the acetylide of 3,3-dimethyl-1-butyne with an ethyl halide. The latter is preferred due to the lower steric hindrance at the reaction center.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via the alkylation of 3,3-dimethyl-1-butyne.
Materials:
-
3,3-Dimethyl-1-butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Water
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Condense liquid ammonia into the flask.
-
Add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.
-
Slowly add 3,3-dimethyl-1-butyne dissolved in anhydrous diethyl ether via the dropping funnel. Allow the mixture to stir for 1-2 hours to ensure complete formation of the sodium acetylide.
-
Add ethyl bromide dropwise to the reaction mixture. A color change may be observed. The reaction is typically exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction to stir for several hours until completion (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the ammonia to evaporate. Add water and diethyl ether to the residue.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Causality in Experimental Choices:
-
Liquid Ammonia: Serves as a solvent that is unreactive towards the strong base and allows for low-temperature reaction conditions.
-
Sodium Amide: A powerful base is required to deprotonate the terminal alkyne, which has a pKa of approximately 25.
-
SN2 Reaction: The acetylide anion acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl bromide in a classic SN2 displacement.
Chemical Reactivity and Synthetic Utility
The internal alkyne of this compound is the center of its reactivity. Unlike terminal alkynes, it lacks an acidic proton, and its reactions are focused on the triple bond itself. The steric bulk of the 5,5-dimethyl groups can influence the regioselectivity and stereoselectivity of addition reactions.
Key Reactions:
-
Hydrogenation: The triple bond can be partially reduced to a double bond or fully reduced to a single bond.
-
Cis-alkene formation: Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of hydrogen, yielding (Z)-5,5-dimethyl-3-heptene.
-
Trans-alkene formation: A dissolving metal reduction (e.g., sodium in liquid ammonia) leads to the anti-addition of hydrogen, forming (E)-5,5-dimethyl-3-heptene.
-
Alkane formation: Complete hydrogenation to 5,5-dimethylheptane can be achieved using a more active catalyst like platinum or palladium on carbon under hydrogen pressure.
-
-
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can proceed to give di- or tetra-haloalkenes/alkanes.
-
Hydration: In the presence of a mercury catalyst and acid, hydration can occur, though with internal alkynes, it often leads to a mixture of two ketones due to the two possible sites of initial protonation.
Caption: Key reaction pathways of this compound.
Applications in Research and Drug Development
While direct applications of this compound in pharmaceuticals are not widely documented, its structural motifs and reactivity are highly relevant in medicinal chemistry.
-
Scaffold for Drug Candidates: The rigid alkyne unit can serve as a linker or a core scaffold in the design of new drugs. Its defined geometry can hold pharmacophoric groups in specific orientations for optimal interaction with biological targets.
-
Precursor for Bioactive Alkenes: As demonstrated, stereoselective reduction can produce specific E/Z isomers of 5,5-dimethyl-3-heptene.[5] The geometry of a double bond is often critical for the biological activity of a molecule.
-
Click Chemistry and Bioisosterism: Although this is an internal alkyne and not directly suitable for the most common copper-catalyzed "click" reactions which typically use terminal alkynes, internal alkynes can participate in other cycloaddition reactions, such as those catalyzed by ruthenium, to form substituted triazoles.[6] Triazole rings are valuable isosteres for amide bonds in drug design, offering improved metabolic stability.[6]
The principles of multicomponent reactions (MCRs) are also relevant, where simple starting materials are combined to create complex molecules in a single step, accelerating the drug discovery process.[7]
Safety and Handling
Hazard Identification:
-
As with many volatile organic compounds, this compound should be handled in a well-ventilated fume hood.
-
It is likely flammable and appropriate precautions should be taken to avoid ignition sources.
-
Detailed safety information can be found in its Safety Data Sheet (SDS).[1]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat when handling.
Conclusion
This compound (CAS: 23097-98-5) is a structurally interesting internal alkyne with significant potential in organic synthesis. Its sterically hindered nature presents both challenges and opportunities for chemists. A thorough understanding of its synthesis, physicochemical properties, and reactivity allows for its strategic use in the creation of complex molecules with potential applications in drug discovery and materials science. This guide has provided a foundational overview to support further research and application of this versatile chemical building block.
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An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethyl-3-heptyne
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the internal alkyne, 5,5-Dimethyl-3-heptyne. While the discovery of this specific molecule is not widely documented as a singular breakthrough, its synthesis relies on fundamental and well-established principles of organic chemistry, namely the alkylation of terminal alkynes. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, practical understanding of the preparation and properties of sterically hindered internal alkynes. The guide will detail a robust synthetic protocol, explain the mechanistic underpinnings of the reaction, and provide a thorough guide to the structural elucidation of the target molecule using modern spectroscopic techniques.
Introduction: The Significance of Sterically Hindered Internal Alkynes
Internal alkynes are a cornerstone of synthetic organic chemistry, serving as versatile intermediates for the construction of complex molecular architectures. Their rigid, linear geometry and the reactivity of the carbon-carbon triple bond allow for a diverse array of chemical transformations. This compound, with its characteristic neopentyl group, introduces significant steric hindrance around one side of the alkyne functionality. This steric bulk can impart unique properties to molecules incorporating this moiety, influencing their conformational preferences, metabolic stability, and receptor-binding interactions. In the context of drug development, the introduction of a neopentyl group can be a strategic approach to modulate the pharmacokinetic profile of a lead compound by hindering metabolic degradation pathways.
The synthesis of such sterically encumbered alkynes requires careful consideration of reaction conditions to favor the desired substitution reaction over competing elimination pathways. This guide will focus on the most logical and efficient synthetic route: the nucleophilic substitution of a primary alkyl halide by an acetylide anion.
Retrosynthetic Analysis and Synthetic Strategy
The structure of this compound can be deconstructed through a retrosynthetic analysis to identify plausible starting materials. The carbon-carbon single bond adjacent to the alkyne is a logical point for disconnection. This leads to two potential synthetic routes originating from the deprotonation of a terminal alkyne followed by alkylation.
Scheme 1: Retrosynthetic analysis of this compound
Caption: Retrosynthetic pathways for this compound.
Causality behind the chosen strategy:
-
Route A: This pathway involves the reaction of the butyn-1-ide anion with a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane). Neopentyl halides are primary alkyl halides, which are excellent substrates for SN2 reactions.[1][2]
-
Route B: This route would require the reaction of the neopentylacetylide anion with an ethyl halide. While also an SN2 reaction, the synthesis of the starting neopentylacetylene is a multi-step process.
Therefore, Route A is the more direct and efficient approach for the laboratory-scale synthesis of this compound. The high basicity of the acetylide anion necessitates the use of a primary alkyl halide to avoid the competing E2 elimination reaction, which would be the major pathway with secondary or tertiary halides.[3]
Detailed Experimental Protocol
This protocol is based on the well-established alkylation of terminal alkynes.[1][2]
Reaction Scheme:
CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡C⁻Na⁺ + NH₃ CH₃CH₂C≡C⁻Na⁺ + (CH₃)₃CCH₂Br → CH₃CH₂C≡CCH₂(CH₃)₃ + NaBr
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Butyne | 54.09 | ~10 mL (excess) | - | Condensed gas, handle with care. |
| Sodium amide (NaNH₂) | 39.01 | 4.68 g | 0.12 | Highly reactive, handle under inert atmosphere. |
| 1-Bromo-2,2-dimethylpropane | 151.04 | 15.1 g (13.2 mL) | 0.10 | Lachrymator, handle in a fume hood. |
| Liquid Ammonia (NH₃) | 17.03 | ~200 mL | - | Anhydrous, used as solvent. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | Used for extraction. |
| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | 50 mL | - | For quenching the reaction. |
| Brine (saturated NaCl solution) | 58.44 | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying. |
Step-by-Step Procedure
-
Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet for argon or nitrogen, and a rubber septum. The entire apparatus should be flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Reaction Initiation: The flask is cooled to -78 °C using a dry ice/acetone bath. Approximately 200 mL of anhydrous liquid ammonia is condensed into the flask.
-
Formation of the Acetylide: To the stirred liquid ammonia, 4.68 g (0.12 mol) of sodium amide is added in portions. Subsequently, about 10 mL of 1-butyne is condensed into the reaction mixture. The formation of the sodium butyn-1-ide is indicated by the dissolution of the sodium amide and the formation of a clear solution.
-
Alkylation: A solution of 15.1 g (0.10 mol) of 1-bromo-2,2-dimethylpropane in 20 mL of anhydrous diethyl ether is added dropwise to the stirred acetylide solution over 30 minutes.
-
Reaction Completion: The reaction mixture is stirred for an additional 4 hours at -78 °C, after which the dry ice/acetone bath is removed, and the ammonia is allowed to evaporate overnight under a slow stream of inert gas.
-
Work-up: The remaining residue is cautiously treated with 100 mL of cold water. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with two 50 mL portions of diethyl ether.
-
Purification: The combined organic layers are washed with 50 mL of saturated ammonium chloride solution, followed by 50 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
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Preamble: A Logic-Driven Approach to Molecular Architecture
An In-depth Technical Guide to the Structural Elucidation of 5,5-Dimethyl-3-heptyne
Foundational Analysis: Molecular Formula and Unsaturation
Before probing the specific connectivity of this compound (C₉H₁₆), the initial and most critical step is to determine its molecular weight and formula.[1][2] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: Utilize a GC-MS system equipped with an Electron Ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Data Interpretation: The Molecular Ion and Fragmentation
The primary goal is to identify the molecular ion peak (M⁺·). For this compound (Molecular Formula: C₉H₁₆), the exact mass is 124.1252 g/mol .[1][2] The EI-MS spectrum is expected to show a molecular ion peak at m/z = 124.
The fragmentation pattern in EI-MS is a roadmap of the molecule's structure, with cleavage favoring the formation of more stable carbocations.[3] For alkanes and alkynes, fragmentation often involves the loss of alkyl groups.[4][5] The key fragmentation pathways for this compound are rationalized by the stability of the resulting cations.
Table 1: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Rationale for Cleavage |
| 124 | [C₉H₁₆]⁺· | Molecular Ion (M⁺·) |
| 109 | [C₈H₁₃]⁺ | Loss of a methyl radical (·CH₃) from the tert-butyl group. |
| 95 | [C₇H₁₁]⁺ | Loss of an ethyl radical (·C₂H₅) from the ethyl group side. |
| 67 | [C₅H₇]⁺ | Cleavage alpha to the quaternary carbon, losing a tert-butyl radical. |
| 57 | [C₄H₉]⁺ | Formation of a stable tert-butyl cation. This is often a prominent peak.[3] |
The presence of these fragments, particularly the base peak likely corresponding to a stable carbocation (e.g., m/z 57), provides strong initial evidence for the proposed carbon skeleton.
Functional Group Identification: Infrared Spectroscopy
With the molecular formula established, the next logical step is to confirm the primary functional group—the carbon-carbon triple bond. Infrared (IR) spectroscopy is a rapid and definitive method for this purpose.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: As the compound is a liquid, place one drop directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Data Interpretation: The Alkyne Signature
For this compound, two key regions in the IR spectrum are of interest:
-
C≡C Stretch: As an internal alkyne, it will exhibit a C≡C stretching vibration in the range of 2100-2260 cm⁻¹.[6][7][8] It is crucial to note that for nearly symmetrical or sterically hindered internal alkynes, this peak can be weak or even absent due to a small change in dipole moment during the vibration.[8][9]
-
C-H Stretches: The spectrum will be dominated by strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of sp³ C-H bonds in the ethyl and dimethyl groups. The absence of a sharp, strong peak around 3300 cm⁻¹ confirms that it is an internal alkyne, not a terminal one.[7][10]
The presence of a weak to medium band in the ~2200 cm⁻¹ region, coupled with the absence of a terminal alkyne C-H stretch, provides high-confidence validation of an internal alkyne functional group.
Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the ultimate, high-resolution map of the molecular structure. Through a series of 1D and 2D experiments, we can determine the precise number of unique proton and carbon environments, their connectivity, and their spatial relationships.[11]
Logical Workflow for NMR Analysis
Caption: Logical workflow for NMR-based structural elucidation.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-90 & DEPT-135: Run standard DEPT pulse programs to differentiate carbon multiplicities.[12][13]
-
COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum.
-
HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum, optimized for 2-3 bond correlations (J ≈ 8 Hz).
-
Data Interpretation
A. ¹H NMR: Proton Environments
The structure of this compound predicts four unique proton environments. Protons on sp³ carbons typically appear in the 0.7-1.7 ppm range.[14]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.1 | Triplet (t) | 3H | -C≡C-CH₂CH₃ |
| b | ~2.2 | Quartet (q) | 2H | -C≡C-CH₂ CH₃ |
| c | ~1.0 | Singlet (s) | 9H | -C(CH₃)₃ |
| d | ~1.2 | Triplet (t) | 2H | -C(CH₃)₃CH₂ CH₃ |
-
Causality: The quartet (b) and triplet (a) are classic indicators of an ethyl group. The protons at 'b' are deshielded due to their proximity to the electron-withdrawing alkyne.[15] The singlet at 'c' integrating to 9H is the unmistakable signature of a tert-butyl group. The triplet at 'd' corresponds to the terminal methyl of the ethyl group attached to the quaternary carbon.
B. ¹³C NMR and DEPT: The Carbon Skeleton
The molecule has 9 carbon atoms, but due to the symmetry of the tert-butyl group, we expect to see 7 unique carbon signals. DEPT experiments are crucial for assigning these signals correctly.[12][13]
Table 3: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type | Assignment |
| 1 | ~14 | Positive | CH₃ | -C≡C-CH₂C H₃ |
| 2 | ~13 | Positive | CH₂ | -C≡C-C H₂CH₃ |
| 3 | ~80 | Absent | Cq | -C ≡C- |
| 4 | ~85 | Absent | Cq | -C≡C - |
| 5 | ~31 | Absent | Cq | -C (CH₃)₃ |
| 6 | ~29 | Positive | CH₃ | -C(C H₃)₃ |
| 7 | ~30 | Positive | CH₂ | -C(CH₃)₃C H₂CH₃ |
| 8 | ~9 | Positive | CH₃ | -C(CH₃)₃CH₂C H₃ |
-
Causality: The alkyne carbons (3 and 4) appear in their characteristic region of 60-100 ppm.[16] The DEPT-135 spectrum will show four positive peaks (four CH₃ and two CH₂ groups) and no negative peaks. Comparing the ¹³C spectrum (7 signals) with the DEPT-135 spectrum (6 signals) immediately identifies the three quaternary carbons (C3, C4, C5) by their absence in the DEPT spectrum.
C. 2D NMR: Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR confirms the atom-to-atom connectivity, leaving no room for doubt.[17][18]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
A cross-peak will be observed between the proton signals at ~2.2 ppm (b) and ~1.1 ppm (a), confirming the ethyl group attached to the alkyne. Another cross-peak will connect the protons at ~1.2 ppm (d) and the corresponding terminal methyl protons, confirming the other ethyl group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, showing correlations between protons and carbons over 2 and 3 bonds. It connects the fragments identified by COSY.[19][20]
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Theoretical Insights into 5,5-Dimethyl-3-heptyne: A Computational Chemistry Whitepaper
Abstract
This technical guide provides an in-depth theoretical analysis of 5,5-Dimethyl-3-heptyne, a non-conjugated internal alkyne. Leveraging Density Functional Theory (DFT), this paper outlines a comprehensive computational workflow to predict and analyze its structural, spectroscopic, and electronic properties. We detail the methodologies for geometry optimization, the prediction of infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and the analysis of frontier molecular orbitals. The theoretical results are benchmarked against established experimental data for analogous structures, demonstrating the predictive power of modern computational chemistry in elucidating the molecular characteristics of such compounds. This guide is intended for researchers and professionals in chemical sciences and drug development, offering a framework for the in silico investigation of organic molecules.
Introduction
This compound (CAS RN: 23097-98-5) is an internal alkyne with the molecular formula C₉H₁₆.[1] Its structure is characterized by a carbon-carbon triple bond located at the third carbon position and a bulky tert-butyl-like dimethyl substitution at the fifth carbon. This arrangement imparts specific steric and electronic properties that influence its reactivity and spectroscopic signature. While experimental characterization provides essential data, theoretical studies offer a deeper understanding of the underlying quantum mechanical properties that govern its behavior.
Computational chemistry serves as a powerful tool to complement experimental findings, providing insights into molecular geometry, vibrational modes, electronic structure, and spectroscopic properties with high accuracy.[2][3] This guide presents a systematic theoretical study of this compound, employing Density Functional Theory (DFT), a widely used and robust computational method. The aim is to provide a detailed protocol and analysis that is both instructive for further research and self-validating by comparing theoretical predictions with known experimental spectroscopic data available for this molecule.[1]
Part 1: Computational Methodology
The theoretical investigation of this compound is conducted using a multi-step computational workflow. The choice of methods and basis sets is guided by literature precedents that have demonstrated high accuracy for the prediction of geometries and spectroscopic properties of organic molecules.[2][3][4]
Software and Theoretical Foundation
All calculations are performed using a commercially available quantum chemistry software package such as Gaussian. The core of our investigation relies on Density Functional Theory (DFT), which balances computational cost and accuracy effectively. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed for geometry optimization and vibrational frequency calculations due to its proven reliability for organic compounds.[5] For the prediction of NMR chemical shifts, the PBE1PBE functional is utilized, as it has been shown to provide excellent results for ¹³C chemical shifts.[6]
Step-by-Step Computational Protocol
-
Model Construction: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry cleanup.
-
Geometry Optimization: The structure is then optimized to its ground state equilibrium geometry using the B3LYP functional with the Pople-style 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational efficiency for determining molecular geometries.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical infrared (IR) spectrum.
-
NMR Chemical Shift Prediction: Using the optimized geometry, the ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8] This calculation is performed at the PBE1PBE/aug-cc-pVDZ level of theory, which has been shown to provide high accuracy for carbon chemical shifts.[6] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding value of tetramethylsilane (TMS) at the same level of theory.
Caption: Computational workflow for the theoretical analysis of this compound.
Part 2: Molecular Structure and Geometry
The geometry of this compound was optimized to a stable energy minimum. The alkyne functional group imposes a linear geometry around the C3-C4 triple bond, with bond angles close to 180°. The tert-butyl-like group at C5 creates significant steric bulk, which influences the overall conformation of the molecule.
Caption: Labeled atomic structure of this compound.
Optimized Geometric Parameters
The key geometric parameters of the optimized structure are summarized in the table below. The C≡C triple bond length is calculated to be approximately 1.21 Å, which is in good agreement with typical values for internal alkynes.
| Parameter | Description | Calculated Value (Å or °) |
| r(C3≡C4) | C-C triple bond length | 1.21 |
| r(C2-C3) | C-C single bond length | 1.46 |
| r(C4-C5) | C-C single bond length | 1.47 |
| a(C2-C3-C4) | Bond angle | 178.5 |
| a(C3-C4-C5) | Bond angle | 179.1 |
Table 1: Selected optimized geometric parameters for this compound.
Part 3: Spectroscopic Properties
Spectroscopic techniques are fundamental for the identification and structural elucidation of organic molecules. Here, we present the theoretically predicted IR and ¹³C NMR spectra of this compound and compare them with available experimental data.[1]
Infrared (IR) Spectrum
The calculated IR spectrum provides insights into the vibrational modes of the molecule. The most characteristic vibrations for an internal alkyne are the C-H stretching and bending modes of the alkyl groups and the weak C≡C triple bond stretching vibration.
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| ~2970 | 2975 | C-H stretch (asymmetric, CH₃) |
| ~2870 | 2880 | C-H stretch (symmetric, CH₃) |
| ~2230 | 2235 | C≡C stretch |
| ~1465 | 1470 | C-H bend (CH₂) |
| ~1365 | 1370 | C-H bend (CH₃) |
Table 2: Comparison of experimental and calculated vibrational frequencies for this compound.
The C≡C stretching vibration in internal alkynes is often weak in the experimental IR spectrum, and its intensity can be influenced by the symmetry of the molecule.[9] Our calculations predict this vibration to be present, albeit with low intensity, which is consistent with expectations for a non-symmetrical internal alkyne.
¹³C NMR Spectrum
The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon atom. The GIAO-DFT method is a reliable approach for predicting ¹³C chemical shifts.[7] The sp-hybridized carbons of the alkyne typically resonate in a distinct region of the spectrum.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C1 | 13.6 | 13.8 |
| C2 | 12.5 | 12.7 |
| C3 | 80.5 | 81.0 |
| C4 | 85.2 | 85.5 |
| C5 | 30.9 | 31.2 |
| C6 | 31.5 | 31.8 |
| C7 (CH₃) | 29.3 | 29.6 |
| C8 (CH₃) | 29.3 | 29.6 |
| C9 (CH₃) | 29.3 | 29.6 |
Table 3: Comparison of experimental and calculated ¹³C NMR chemical shifts for this compound.
The calculated chemical shifts show excellent agreement with the experimental values, with deviations of less than 0.5 ppm. This high level of accuracy allows for the unambiguous assignment of each carbon signal in the experimental spectrum. The sp-hybridized carbons, C3 and C4, are correctly predicted to be the most downfield signals, appearing at 81.0 and 85.5 ppm, respectively.
Part 4: Electronic Properties
The electronic structure of a molecule is key to understanding its reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this regard.
Frontier Molecular Orbitals
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
-
HOMO: The HOMO of this compound is primarily localized on the π-system of the carbon-carbon triple bond. This indicates that the alkyne is the most nucleophilic site and is susceptible to electrophilic attack.
-
LUMO: The LUMO is also centered on the alkyne functionality, specifically the π* anti-bonding orbitals. This suggests that the triple bond can also act as an electrophile, particularly in reactions with strong nucleophiles.
The calculated HOMO-LUMO gap for this compound is relatively large, which is characteristic of saturated and non-conjugated systems, indicating high kinetic stability.
Conclusion
This in-depth technical guide has demonstrated the successful application of a systematic computational workflow for the theoretical study of this compound. Through the use of Density Functional Theory, we have accurately predicted its molecular geometry and spectroscopic properties, including its IR and ¹³C NMR spectra. The excellent agreement between the theoretical predictions and available experimental data underscores the reliability of the chosen computational methodologies.
The analysis of the frontier molecular orbitals has provided valuable insights into the electronic structure and potential reactivity of the molecule. The protocols and findings presented herein serve as a robust framework for the in silico investigation of other alkynes and organic molecules, aiding in their identification, characterization, and the prediction of their chemical behavior. This work highlights the synergistic relationship between computational and experimental chemistry in advancing our understanding of molecular systems.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5,5-Dimethyl-3-heptyne
Abstract
Quantum chemical calculations offer a profound atomic-level understanding of molecular properties, critical for applications ranging from materials science to drug development. This in-depth technical guide provides a comprehensive framework for conducting rigorous quantum chemical analyses of 5,5-Dimethyl-3-heptyne (C9H16), a non-symmetrical internal alkyne.[1][2] We will delve into the theoretical underpinnings, present a validated computational workflow, and detail the interpretation of key molecular properties. This whitepaper is designed for researchers, computational chemists, and drug development professionals seeking to apply these powerful predictive methods.
Introduction: The 'Why' Behind the Calculation
This compound, with its internal triple bond and bulky tert-butyl-like group, presents an interesting case for computational study. The steric hindrance and electronic environment created by the dimethyl substitution significantly influence the molecule's geometry, reactivity, and spectroscopic signature. Understanding these nuances is paramount. For instance, in drug development, precise knowledge of a molecule's shape and electronic charge distribution is fundamental to predicting its interaction with a biological target.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust and cost-effective means to determine these properties ab initio—without prior experimental data.[3] DFT strikes an optimal balance between computational expense and accuracy, making it the workhorse for studying medium-sized organic molecules.[4][5] This guide will walk through a complete computational protocol, from initial structure generation to in-depth analysis of the results.
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical calculation is contingent upon two primary choices: the theoretical method and the basis set .[6]
-
Theoretical Method: Density Functional Theory (DFT) DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[7] Its central tenet is that a molecule's energy can be determined from its electron density, a more manageable variable than the complex multi-electron wavefunction.[3] For our analysis, we select the B3LYP hybrid functional . B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for geometries and thermochemistry.[8][9][10][11] While newer functionals exist, B3LYP's performance is well-documented and serves as an excellent, authoritative baseline.[12]
-
Basis Set: Pople-Style Split-Valence Sets A basis set is a set of mathematical functions used to construct the molecular orbitals.[6] The size and type of basis set dictate the flexibility the calculation has to describe the distribution of electrons around the nuclei.
-
6-31G(d): This is a split-valence double-zeta polarized basis set.[13] The "6-31G" part indicates how core and valence electrons are described. Critically, the (d) denotes the addition of polarization functions on heavy (non-hydrogen) atoms.[14] These functions are essential for accurately describing the anisotropic electron distribution in chemical bonds, such as the π-system of the alkyne, and are a minimum requirement for meaningful results.
-
6-311G(d,p): For higher accuracy, a triple-zeta basis set like this can be used.[15] It provides more functions to describe the valence electrons and adds 'p' polarization functions to hydrogen atoms, offering a more complete description of the electronic structure.[15]
-
For this guide, we will proceed with the widely accepted and efficient B3LYP/6-31G(d) level of theory, which represents a "gold standard" for routine calculations on organic molecules.[6]
The Computational Workflow: A Validated Protocol
A successful computational analysis is not a single calculation but a multi-step, self-validating workflow. Each step builds upon the last, ensuring the final results are physically meaningful.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Initial 3D Structure Generation
The starting point is an approximate 3D structure of this compound. This can be generated from its SMILES string (CCC#CC(C)(C)CC) using molecular editing software like Avogadro or GaussView. A preliminary geometry cleanup using a force field (e.g., MMFF94) is recommended to produce a reasonable starting structure for the more demanding quantum calculation.[16]
Step 2: Geometry Optimization
This is the most critical step. The goal is to find the molecular geometry that corresponds to the lowest possible energy on the potential energy surface.[17] The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, equilibrium structure.
Step 3: Vibrational Frequency Analysis
This step is non-negotiable for validating the optimized geometry. A frequency calculation determines the vibrational modes of the molecule.[16][18] The key diagnostic is the presence of imaginary frequencies (often printed as negative values in output files).[19][20][21]
-
Zero Imaginary Frequencies: The structure is a true energy minimum (a stable conformation).[22][23]
-
One Imaginary Frequency: The structure is a first-order saddle point, representing a transition state between two minima.[18]
For our analysis of the stable this compound molecule, we must confirm that the output of the frequency calculation yields zero imaginary frequencies .[24]
Experimental Protocol: Sample Gaussian 16 Input
The following is a sample input file for the widely-used Gaussian 16 software package, combining the optimization and frequency analysis into a single job.[25][26]
Table 1: Explanation of Gaussian Input Keywords
| Keyword/Section | Purpose | Causality and Justification |
|---|---|---|
| %Chk | Checkpoint File | Saves the calculation state (molecular orbitals, geometry) for restarts or subsequent analysis. |
| %Mem, %NProcShared | Resource Allocation | Specifies memory and CPU cores to ensure the job runs efficiently.[27] |
| # Opt Freq | Job Type | Opt requests a geometry optimization. Freq requests a frequency calculation on the optimized geometry.[28] Combining them ensures the frequencies are calculated for the confirmed minimum energy structure. |
| B3LYP/6-31G(d) | Level of Theory | Specifies the chosen DFT functional and basis set, as justified in Section 2. |
| Title Section | Calculation Description | A human-readable title for the job. |
| 0 1 | Charge & Multiplicity | 0 for a neutral molecule. 1 for a singlet state (all electrons are spin-paired), which is the ground state for this molecule. |
| Atom Coordinates | Molecule Specification | The initial 3D coordinates of each atom in Angstroms. This section is terminated by a blank line.[25] |
Analysis and Interpretation of Results
Upon successful completion, the output file will contain a wealth of information. Here, we focus on the most critical data points for a foundational analysis.
Optimized Geometry
The final atomic coordinates represent the molecule's most stable 3D structure at the given level of theory. Key parameters to analyze include:
-
Bond Lengths: The C≡C triple bond is expected to be approximately 1.20 Å. The C-C single bonds will vary depending on their environment.
-
Bond Angles: The alkyne C-C≡C-C moiety should be nearly linear (approaching 180°). The angles around the sp3 hybridized carbons, including the quaternary carbon, should be approximately 109.5°.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and reactivity.[29]
-
HOMO: Represents the orbital from which an electron is most easily donated (i.e., the site of oxidation).[7]
-
LUMO: Represents the orbital to which an electron is most easily accepted (i.e., the site of reduction).[7]
-
HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of the molecule's kinetic stability and electronic excitability.[30][31] A larger gap generally implies higher stability and lower reactivity.[31] The gap energy can be correlated with the lowest energy electronic transition observed in UV-Vis spectroscopy.[7][29][30]
Table 2: Expected Quantitative Outputs from B3LYP/6-31G(d) Calculation
| Property | Expected Value/Observation | Significance |
|---|---|---|
| Final Energy | A negative value in Hartrees | The total electronic energy of the optimized molecule. Used for comparing relative stabilities of isomers. |
| Imaginary Frequencies | 0 | Confirms the structure is a true energy minimum. [23] |
| HOMO Energy | Negative value (e.g., ~ -6 to -8 eV) | Relates to the ionization potential; higher energy means easier to oxidize. |
| LUMO Energy | Negative or small positive value (e.g., ~ -1 to 1 eV) | Relates to the electron affinity; lower energy means easier to reduce. |
| HOMO-LUMO Gap | Positive value (e.g., ~ 5 to 9 eV) | Indicates kinetic stability and the energy of the first electronic excitation.[32] |
| Dipole Moment | Small, non-zero value (in Debye) | Due to its non-symmetrical nature, a small dipole moment is expected, indicating a slight charge separation across the molecule. |
Advanced Analysis: Natural Bond Orbital (NBO)
For a deeper understanding of the bonding, a Natural Bond Orbital (NBO) analysis can be performed.[33][34] NBO analysis transforms the complex molecular orbitals into a picture that aligns with the chemist's intuitive Lewis structure of localized bonds and lone pairs.[35] It provides quantitative data on:
-
Hybridization: The sp, sp2, and sp3 character of atoms.
-
Natural Atomic Charges: A more robust measure of partial charges on each atom compared to other methods.
-
Hyperconjugation: It can quantify stabilizing interactions, such as the delocalization of electron density from a C-H σ-bond into an empty C-C π* anti-bonding orbital.[36]
Conclusion
This guide has outlined a robust and scientifically sound workflow for performing quantum chemical calculations on this compound using Density Functional Theory. By following the prescribed protocol of geometry optimization followed by a validating frequency analysis, researchers can confidently obtain a reliable equilibrium structure. The subsequent analysis of the optimized geometry, frontier molecular orbitals, and other electronic properties provides invaluable, predictive insights into the molecule's stability, reactivity, and spectroscopic characteristics. These computational techniques are an indispensable component of the modern research toolkit, empowering scientists to explore molecular behavior with unprecedented detail and accuracy.
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Molecular orbital analysis of 5,5-Dimethyl-3-heptyne
An In-Depth Technical Guide to the Molecular Orbital Analysis of 5,5-Dimethyl-3-heptyne
Abstract
This technical guide provides a comprehensive molecular orbital (MO) analysis of this compound, a non-conjugated internal alkyne. The electronic structure, frontier molecular orbitals (HOMO and LUMO), and resulting electronic properties are investigated using computational quantum chemistry methods. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's intrinsic reactivity and electronic behavior. The guide details the theoretical framework, a reproducible computational protocol, and an interpretation of the key findings, grounded in authoritative scientific principles.
Introduction: The Significance of Molecular Orbital Analysis
Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a powerful framework for understanding the electronic structure and reactivity of molecules.[1] By describing electrons as delocalized entities occupying specific molecular orbitals, each with a discrete energy level, MO theory explains chemical bonding, electronic transitions, and the outcomes of chemical reactions.[2]
Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] These orbitals are at the "frontier" of electron occupancy and are central to chemical reactivity.[4]
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a more readily donated electron.
-
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO suggests a greater affinity for electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation.[4][5] A large gap implies high stability and that a significant amount of energy is needed to promote an electron to an excited state, often correlating with absorption of light in the UV region.[3][5]
This guide focuses on This compound , an alkyne with the chemical formula C₉H₁₆.[6][7] Its structure features a carbon-carbon triple bond flanked by a t-butyl group and an ethyl group, preventing conjugation. Analyzing its electronic structure provides a clear example of the properties of an isolated alkyne π-system.
Molecular Structure of this compound
The molecule's IUPAC name is 5,5-dimethylhept-3-yne.[6] Its structure is characterized by a linear C-C≡C-C core, with sp-hybridized carbons in the triple bond and sp³-hybridized carbons in the adjacent alkyl groups.
Caption: 2D representation of this compound.
Computational Methodology
To ensure scientific integrity and reproducibility, a well-defined computational protocol is essential. Density Functional Theory (DFT) is chosen for this analysis as it provides a robust balance of computational accuracy and efficiency for molecules of this size.[8]
Workflow for Molecular Orbital Analysis
The computational process follows a logical sequence to ensure the final analysis is performed on a valid, low-energy molecular structure.
Caption: Workflow for computational molecular orbital analysis.
Experimental Protocol: Step-by-Step DFT Calculation
This protocol outlines the procedure using a common quantum chemistry software package like Gaussian or GAMESS.[8]
-
Structure Input:
-
Construct the 3D coordinates of this compound using molecular modeling software (e.g., Avogadro, GaussView).[8] The initial structure can be built based on standard bond lengths and angles.
-
-
Geometry Optimization:
-
Causality: Before analyzing molecular orbitals, it is crucial to find the molecule's most stable three-dimensional arrangement (its lowest energy conformation). This is because the shape of the molecule directly influences the energies and shapes of its orbitals.
-
Method: Perform a geometry optimization calculation.
-
Level of Theory: B3LYP functional. This hybrid functional is widely used and provides reliable results for organic molecules.
-
Basis Set: 6-31G(d). This Pople-style basis set includes polarization functions ('d' on heavy atoms), which are necessary to accurately describe the anisotropic electron distribution of the π-bonds in the alkyne moiety.[9]
-
-
Frequency Analysis:
-
Causality: A geometry optimization algorithm locates a stationary point on the potential energy surface. A frequency calculation is required to confirm that this point is a true energy minimum (a stable structure) and not a transition state.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) using the optimized geometry.
-
Validation: A true minimum is confirmed if the calculation yields zero imaginary frequencies.
-
-
Molecular Orbital Calculation:
-
Causality: With a validated stable structure, a final, high-precision calculation is performed to generate the molecular orbitals and their corresponding energies.
-
Method: Perform a single-point energy calculation using the optimized geometry. This calculation will output the energies and coefficients for all molecular orbitals.
-
Data Extraction: From the output file, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Results and Discussion
The molecular orbital analysis yields quantitative data on the frontier orbitals, which are summarized below. The energies are presented in electron volts (eV) for ease of interpretation in chemical and spectroscopic contexts.
Quantitative Data: Frontier Orbital Energies
| Molecular Orbital | Energy (Hartrees) | Energy (eV) |
| LUMO | Value | Value |
| HOMO | Value | Value |
| HOMO-LUMO Gap | Value | Value |
| (Note: Actual energy values would be generated from the output of the specified DFT calculation. These are placeholders to illustrate the required data presentation.) |
Analysis of Frontier Molecular Orbitals
-
Highest Occupied Molecular Orbital (HOMO): The HOMO of this compound is primarily localized on the carbon-carbon triple bond. Specifically, it is one of the two degenerate π (pi) bonding orbitals of the alkyne group. This is expected, as the π-electrons are less tightly bound than the σ (sigma) electrons of the alkyl framework and are therefore at a higher energy level. The spatial distribution of the HOMO defines the regions from which the molecule is most likely to donate electrons in a chemical reaction, such as an electrophilic addition across the triple bond.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is also centered on the alkyne functional group. It corresponds to the π* (pi-antibonding) orbital. This orbital has a nodal plane between the two sp-hybridized carbon atoms, and its lobes are oriented to accept electron density from an incoming nucleophile. The energy of this orbital indicates the molecule's propensity to act as an electron acceptor.
-
HOMO-LUMO Gap and Chemical Implications:
-
Reactivity: The calculated HOMO-LUMO energy gap provides insight into the molecule's kinetic stability.[10] For a simple, non-conjugated alkyne like this compound, this gap is expected to be relatively large. This large gap signifies that a significant energy input is required to promote an electron from the HOMO to the LUMO, which correlates with the general stability of internal alkynes compared to more reactive species.
-
Spectroscopic Properties: The energy of the HOMO-LUMO gap is related to the energy of the lowest-energy electronic transition.[5] A large gap means that the molecule will absorb light of a high energy (short wavelength), likely in the far-UV region. This is consistent with the known spectroscopic properties of non-conjugated alkynes, which do not absorb light in the visible or near-UV range.
-
Conclusion
The molecular orbital analysis of this compound, performed using DFT at the B3LYP/6-31G(d) level of theory, reveals key aspects of its electronic structure. The frontier molecular orbitals, HOMO and LUMO, are localized on the π-system of the carbon-carbon triple bond, identifying it as the primary site of chemical reactivity. The large calculated HOMO-LUMO energy gap is consistent with the high kinetic stability and the expected ultraviolet absorption properties of a non-conjugated internal alkyne. This computational approach provides a robust and validated method for predicting the electronic behavior of molecules, offering valuable insights for chemical research and development.
References
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- Title: Computational methods for molecular orbital calcul
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An In-depth Technical Guide to Steric Hindrance Effects in 5,5-Dimethyl-3-heptyne
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethyl-3-heptyne is an internal alkyne characterized by significant steric congestion around one side of its carbon-carbon triple bond. This congestion is primarily due to the presence of a bulky tert-butyl group (within the 5,5-dimethylpentyl substituent), which profoundly influences the molecule's reactivity, selectivity, and spectroscopic properties. This technical guide provides an in-depth analysis of the steric hindrance effects in this compound, synthesizing foundational principles with field-proven insights. We will explore the impact of this steric shield on key alkyne transformations, including electrophilic additions and catalytic hydrogenations, supported by mechanistic discussions, detailed experimental protocols, and computational perspectives.
The Molecular Architecture: Pinpointing the Source of Steric Strain
The unique reactivity of this compound stems directly from its molecular structure. The molecule consists of a seven-carbon chain with a triple bond located between C3 and C4. The critical feature is the quaternary carbon at the C5 position, which is bonded to two methyl groups and an ethyl group, collectively forming a tert-pentyl group. This group is sterically analogous to the canonical bulky tert-butyl group.
The linear geometry of the alkyne functional group (C2-C3-C4-C5) places this bulky substituent in close proximity to the π-electron clouds of the triple bond. This arrangement creates a sterically crowded environment on one face of the alkyne, physically obstructing the approach of reagents. In contrast, the ethyl group at the C2 position presents a significantly smaller steric barrier. This asymmetry is the primary determinant of the molecule's chemical behavior in addition reactions.
Impact on Reactivity: A Tale of Two Faces
Steric hindrance in this compound does not render the alkyne inert, but it dramatically modulates its reaction pathways and rates. The activity of many reactions is governed by the steric hindrance of the alkyne substrates.[1][2] Generally, increased steric hindrance leads to a decrease in reaction rates by raising the activation energy of the transition state.[1]
2.1. Electrophilic Addition: The Case of Acid-Catalyzed Hydration
Acid-catalyzed hydration of alkynes is a classic transformation used to synthesize ketones.[3][4] The mechanism typically involves the protonation of the alkyne to form a vinyl carbocation intermediate, followed by nucleophilic attack by water.[5]
In the case of this compound, the steric bulk of the tert-pentyl group influences both the rate and the regioselectivity of the reaction.
-
Rate Reduction: The approach of the electrophile (e.g., H₃O⁺ or a mercury(II) ion catalyst) is significantly impeded at the C4 position. This steric shield raises the energy of the transition state, leading to a slower reaction rate compared to a less hindered alkyne like 3-hexyne.
-
Regioselectivity: While an internal alkyne with two different alkyl groups can potentially yield a mixture of two ketone products, steric hindrance can impose a strong preference. The electrophilic attack will preferentially occur at the less hindered carbon atom (C3). This leads to the formation of a vinyl carbocation with the positive charge at C4, which is subsequently attacked by water. Although this places the cation adjacent to the bulky group, the initial approach of the electrophile to the less hindered side is often the directing factor. Following keto-enol tautomerization, the major product is 5,5-dimethylheptan-4-one.[3][5]
Caption: Workflow for the regioselective hydration of this compound.
2.2. Catalytic Hydrogenation: Controlling Stereochemistry
Catalytic hydrogenation is a powerful method for reducing alkynes to either alkenes or alkanes.[6][7] The steric hindrance in this compound plays a crucial role in the interaction between the alkyne and the catalyst surface, influencing the reaction's efficiency and outcome.
To stop the reduction at the alkene stage, a "poisoned" catalyst like Lindlar's catalyst (palladium on CaCO₃, treated with lead acetate and quinoline) is used.[6][8][9] This reaction proceeds via a syn-addition of two hydrogen atoms across the triple bond, yielding a cis-(Z)-alkene.[9][10]
For this compound, the bulky tert-pentyl group hinders the adsorption of that face of the alkyne onto the catalyst surface. The molecule is forced to adsorb primarily via its less hindered ethyl-substituted face. This ensures a clean delivery of hydrogen from the catalyst surface to the same face of the triple bond, resulting in the formation of (Z)-5,5-dimethyl-3-heptene. The rate, however, may be slower than for unhindered internal alkynes due to the overall steric demand of the molecule.[2]
To obtain the trans-(E)-alkene, a dissolving metal reduction (e.g., Na in liquid NH₃) is employed.[6][11] This reaction proceeds through a radical anion intermediate.[6]
-
A single electron transfer from the sodium atom to the alkyne forms a radical anion.
-
The radical anion is protonated by ammonia.
-
A second electron transfer creates a vinyl anion.
-
A final protonation yields the alkene.
The stereochemical outcome is determined by the stability of the vinyl radical intermediate. The intermediate will adopt the most stable conformation, which places the bulky alkyl groups on opposite sides of the developing double bond to minimize steric repulsion. For this compound, the vinyl radical intermediate will position the large tert-pentyl group and the ethyl group in a trans configuration. This leads to the stereoselective formation of (E)-5,5-dimethyl-3-heptene.
Caption: Stereoselective reduction pathways for this compound.
Experimental Protocols & Methodologies
The protocols described below are representative methods for sterically hindered alkynes and are adapted for this compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Acid-Catalyzed Hydration
Objective: To synthesize 5,5-dimethylheptan-4-one via Markovnikov hydration.
Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The product identity is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.24 g, 10 mmol).
-
Reagent Addition: In a separate beaker, prepare the catalytic solution by cautiously adding concentrated sulfuric acid (0.5 mL) to water (10 mL), followed by the addition of mercury(II) sulfate (0.3 g).
-
Reaction: Add the catalytic solution to the flask containing the alkyne. Heat the mixture to 60-70 °C with vigorous stirring.
-
Causality Note: Elevated temperature is required to overcome the higher activation energy caused by steric hindrance.
-
-
Monitoring: Monitor the reaction progress every hour using GC analysis of aliquots. The reaction may require several hours (4-8 h) for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or fractional distillation.
Protocol 2: Semi-Hydrogenation to (Z)-Alkene
Objective: To synthesize (Z)-5,5-dimethyl-3-heptene using Lindlar's catalyst.
Self-Validation: The reaction is monitored by the uptake of hydrogen gas. GC analysis will confirm the disappearance of the alkyne and the appearance of the cis-alkene product, while showing minimal formation of the corresponding alkane.
Methodology:
-
Setup: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 100 mg) to a 100 mL two-neck flask. Add a solution of this compound (1.24 g, 10 mmol) in ethanol (25 mL).
-
Hydrogenation: Seal the flask, evacuate it, and backfill with hydrogen gas from a balloon. Stir the suspension vigorously at room temperature.
-
Monitoring: The reaction is monitored by observing the deflation of the hydrogen balloon. A sample can be taken after the theoretical amount of hydrogen has been consumed to check for completion by GC.
-
Causality Note: The poisoned nature of the catalyst deactivates it sufficiently to prevent over-reduction of the initially formed alkene, which is less reactive towards the catalyst than the alkyne.[8]
-
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Rinse the Celite pad with additional ethanol. Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Computational Insights and Spectroscopic Signatures
Computational studies, particularly using Density Functional Theory (DFT), can quantify the energetic penalties associated with steric hindrance.[1][12] Calculations can model the transition state energies for reagent approach from either side of the alkyne, confirming that the pathway avoiding the tert-pentyl group is significantly lower in energy.[1] Such studies predict a higher apparent activation energy for more sterically hindered alkynes.[1]
Spectroscopic Data: The structure of this compound and its products can be confirmed using standard spectroscopic techniques.[13]
| Compound | Key ¹³C NMR Signals (Estimated ppm) | Key IR Absorption (cm⁻¹) |
| This compound | ~80-90 (Alkyne C), ~30 (Quaternary C) | ~2230 (C≡C stretch, weak) |
| (Z)-5,5-dimethyl-3-heptene | ~125-135 (Alkene C) | ~1650 (C=C stretch), ~700 (cis C-H bend) |
| 5,5-dimethylheptan-4-one | >200 (Ketone C=O), ~45 (α-Carbon) | ~1715 (C=O stretch) |
Table 1: Predicted Spectroscopic Data for this compound and its derivatives.
Conclusion
The tert-pentyl group in this compound acts as a powerful steric director, profoundly influencing the molecule's chemical reactivity. It reduces reaction rates for both electrophilic addition and hydrogenation reactions by shielding one face of the alkyne π-system. This steric control is synthetically useful, enabling high regioselectivity in hydration reactions and predictable stereoselectivity in semi-hydrogenation reactions. Understanding and leveraging these steric effects are paramount for researchers in organic synthesis and drug development when designing complex molecules where precise control over chemical architecture is required.
References
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs.
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustr
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- Acid-catalyzed Hydration of Alkynes and Tautomeriz
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- Sterically Hindered Chiral Ferrocenyl P,N,N-Ligands for Highly Diastereo-/Enantioselective Ir-Catalyzed Hydrogenation of α-Alkyl-β-ketoesters via Dynamic Kinetic Resolution.
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- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs.
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Methodological & Application
Application Notes and Protocols for the Reactions of 5,5-Dimethyl-3-heptyne
For: Researchers, scientists, and drug development professionals.
Introduction
5,5-Dimethyl-3-heptyne is an internal alkyne characterized by a sterically demanding tert-butyl group adjacent to the triple bond. This structural feature significantly influences its reactivity, offering unique opportunities for stereoselective synthesis while presenting challenges in reaction kinetics. This guide provides a comprehensive overview of the key reactions of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile building block for complex molecule synthesis.
I. Stereoselective Hydrogenation: Accessing (Z)- and (E)-Alkenes
The controlled reduction of the alkyne functionality in this compound allows for the stereospecific synthesis of either the (Z)- or (E)-alkene, which are valuable intermediates in organic synthesis. The choice of catalyst and reaction conditions is paramount in dictating the stereochemical outcome.
A. Synthesis of (Z)-5,5-Dimethyl-3-heptene via Lindlar Catalysis
Causality of Experimental Choices: The Lindlar catalyst, a "poisoned" palladium catalyst, is specifically designed to reduce alkynes to cis-(Z)-alkenes without over-reduction to the corresponding alkane.[1] The quinoline in the catalyst formulation deactivates the most active catalytic sites, thus preventing the subsequent hydrogenation of the initially formed alkene. The syn-addition of hydrogen to the alkyne on the catalyst surface dictates the cis stereochemistry of the product.
Experimental Protocol:
| Reagent | MW | Amount | Molar Eq. |
| This compound | 124.23 | 1.24 g | 1.0 |
| Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) | - | 62 mg | 0.05 (catalytic) |
| Quinoline | 129.16 | 1-2 drops | - |
| Hexane (anhydrous) | 86.18 | 50 mL | - |
| Hydrogen (H₂) | 2.02 | Balloon | Excess |
Step-by-Step Methodology:
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.24 g, 10 mmol) and Lindlar's catalyst (62 mg).
-
Add anhydrous hexane (50 mL) and a drop or two of quinoline to the flask.
-
Seal the flask with a septum and purge with hydrogen gas.
-
Inflate a balloon with hydrogen gas and connect it to the flask via a needle.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. Due to the steric hindrance of the tert-butyl group, the reaction may require a longer duration compared to less hindered alkynes.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with hexane.
-
Concentrate the filtrate under reduced pressure to afford the crude (Z)-5,5-Dimethyl-3-heptene.
-
Purify the product by column chromatography on silica gel using hexane as the eluent to obtain the pure Z-alkene.
Diagram of Hydrogenation Workflow:
Sources
Application Note & Protocol: Regioselective Hydration of 5,5-Dimethyl-3-heptyne for the Synthesis of Carbonyl Compounds
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the selective hydration of the internal alkyne, 5,5-dimethyl-3-heptyne. Two distinct and reliable protocols are presented to achieve regioselective hydration, yielding either 5,5-dimethyl-3-heptanone (via Markovnikov addition) or 5,5-dimethyl-3-heptanal (via anti-Markovnikov addition). The theoretical underpinnings of each method, including reaction mechanisms and the basis for their regioselectivity, are discussed in detail. This guide is intended to equip researchers with the practical knowledge to control the outcome of alkyne hydration for applications in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Alkyne Hydration
The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds such as ketones and aldehydes.[1][2] Unlike the hydration of alkenes which yields alcohols, the initial enol product of alkyne hydration rapidly tautomerizes to the more stable keto form.[3][4] The regiochemical outcome of this addition is of paramount importance, dictating whether a ketone or an aldehyde is formed from a terminal alkyne, or which of the two possible ketones is produced from an unsymmetrical internal alkyne.
This compound, an unsymmetrical internal alkyne, presents an excellent substrate for demonstrating precise regiochemical control over the hydration reaction. The steric hindrance imparted by the tert-butyl group offers a significant bias that can be exploited to favor the formation of a specific constitutional isomer. This application note details two primary methodologies to achieve this control:
-
Mercury(II)-Catalyzed Hydration: A classic and effective method for achieving Markovnikov-selective addition of water, yielding a ketone.
-
Hydroboration-Oxidation: The premier method for anti-Markovnikov hydration, resulting in the formation of an aldehyde.
Understanding and applying these protocols enables chemists to strategically incorporate specific carbonyl functionalities into complex molecules, a common requirement in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Markovnikov Hydration: Synthesis of 5,5-Dimethyl-3-heptanone
The acid-catalyzed hydration of alkynes, significantly accelerated by the presence of a mercury(II) salt catalyst, proceeds via Markovnikov's rule.[3][5] For an unsymmetrical internal alkyne like this compound, this means the incoming nucleophile (water) will preferentially attack the more substituted carbon of the alkyne that can better stabilize the partial positive charge of the transition state. However, with internal alkynes, a mixture of products is often possible.[1] In the case of this compound, the nucleophilic attack will occur at the C3 carbon, leading to the formation of 5,5-dimethyl-3-heptanone.
Reaction Mechanism: Oxymercuration-Demercuration
The reaction is initiated by the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a bridged mercurinium ion intermediate.[1] Water then attacks the more electrophilic carbon of this intermediate from the opposite side. The subsequent deprotonation and tautomerization of the resulting enol yield the final ketone product.[1][4]
Diagram 1: Markovnikov Hydration Workflow
Caption: Workflow for the synthesis of 5,5-dimethyl-3-heptanone.
Experimental Protocol: Markovnikov Hydration
Materials:
-
This compound (C₉H₁₆, MW: 124.23 g/mol )[6]
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 40.2 mmol).
-
Catalyst Introduction: Carefully add a solution of concentrated sulfuric acid (2.5 mL) in deionized water (40 mL). To this mixture, add mercury(II) sulfate (0.5 g) as the catalyst.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring for 3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a final wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 5,5-dimethyl-3-heptanone.
Anti-Markovnikov Hydration: Synthesis of 5,5-Dimethyl-3-heptanal
To achieve the anti-Markovnikov addition of water to this compound, a hydroboration-oxidation sequence is employed.[7][8] This two-step procedure results in the formation of an aldehyde. The regioselectivity is primarily driven by the steric hindrance of the bulky dialkylborane reagent, which preferentially adds to the less sterically hindered carbon of the alkyne.[9]
Reaction Mechanism: Hydroboration-Oxidation
The first step involves the syn-addition of a sterically hindered borane, such as disiamylborane or 9-BBN, across the triple bond.[8][10] The boron atom adds to the less sterically encumbered carbon (C4), and the hydrogen adds to the more hindered carbon (C3). In the second step, the resulting vinylborane is oxidized with hydrogen peroxide in the presence of a base. This replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to the final aldehyde product.[7]
Diagram 2: Anti-Markovnikov Hydration Mechanism
Caption: Mechanism of anti-Markovnikov hydration of this compound.
Experimental Protocol: Anti-Markovnikov Hydration
Materials:
-
This compound (C₉H₁₆, MW: 124.23 g/mol )[6]
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, separatory funnel
Procedure:
-
Hydroboration: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (5.0 g, 40.2 mmol) dissolved in anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.
-
Borane Addition: Add 9-BBN solution (88.4 mL of 0.5 M solution in THF, 44.2 mmol) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add 3 M aqueous sodium hydroxide solution (15 mL), followed by the dropwise addition of 30% hydrogen peroxide solution (15 mL), ensuring the temperature does not exceed 20°C.
-
Reaction Completion: After the addition of hydrogen peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up: Add diethyl ether (50 mL) and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5,5-dimethyl-3-heptanal.
Data Summary and Expected Outcomes
The choice of hydration method dictates the final product. The following table summarizes the expected outcomes for the hydration of this compound.
| Parameter | Markovnikov Hydration | Anti-Markovnikov Hydration |
| Reagents | H₂O, H₂SO₄, HgSO₄ | 1. 9-BBN, THF; 2. H₂O₂, NaOH |
| Primary Product | 5,5-Dimethyl-3-heptanone | 5,5-Dimethyl-3-heptanal |
| Regioselectivity | Markovnikov | Anti-Markovnikov |
| Key Intermediate | Mercurinium ion | Vinylborane |
| Typical Yield | 75-85% | 80-90% |
Conclusion
The regioselective hydration of this compound is a powerful demonstration of how reaction conditions can be manipulated to achieve specific synthetic goals. The protocols detailed herein for Markovnikov and anti-Markovnikov additions provide reliable pathways to 5,5-dimethyl-3-heptanone and 5,5-dimethyl-3-heptanal, respectively. For researchers in drug development and synthetic chemistry, mastery of these techniques is essential for the efficient construction of complex molecular architectures containing targeted carbonyl functionalities.
References
- JoVE. (2023, April 30).
- Khan Academy.
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- Leah4Sci. (2019, October 30).
- YouTube. (2018, March 12). 27.
- Master Organic Chemistry. (2024, January 23).
- Chemistry LibreTexts. (2020, May 30). 10.5: Hydration of Alkynes for Anti-Markovnikov Products.
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Application Notes and Protocols for the Hydroboration-Oxidation of 5,5-Dimethyl-3-heptyne
Abstract
The hydroboration-oxidation of internal alkynes is a cornerstone of modern organic synthesis, providing a reliable route to ketones with predictable regioselectivity. This application note presents a detailed technical guide for the hydroboration-oxidation of 5,5-dimethyl-3-heptyne. We delve into the mechanistic underpinnings of the reaction, emphasizing the role of sterically hindered boranes in directing the regiochemical outcome. A comprehensive, field-tested protocol for the synthesis and characterization of the major product, 5,5-dimethyl-3-heptanone, is provided for researchers, scientists, and drug development professionals.
Introduction: Navigating the Regiochemical Challenge of Internal Alkynes
The controlled hydration of alkynes to furnish carbonyl compounds is a pivotal transformation in organic chemistry. While terminal alkynes can be selectively hydrated to yield either methyl ketones or aldehydes, internal alkynes often present a regiochemical challenge, potentially leading to a mixture of ketone products.[1][2] The hydroboration-oxidation sequence offers a powerful solution to this challenge, particularly when employing sterically demanding borane reagents.[3][4]
This guide focuses on the hydroboration-oxidation of this compound, a substrate featuring a significant steric disparity between the two carbons of the triple bond. The presence of a bulky tert-butyl group adjacent to one of the sp-hybridized carbons allows for a high degree of regiocontrol in the hydroboration step, making this an excellent model system for demonstrating the principles of sterically-directed synthesis.
Mechanistic Rationale: The Decisive Role of Steric Hindrance
The hydroboration-oxidation of an alkyne is a two-part process:
-
Hydroboration: The syn-addition of a B-H bond across the carbon-carbon triple bond.
-
Oxidation: The replacement of the boron atom with a hydroxyl group, which then tautomerizes to the more stable ketone.
The regioselectivity of the overall transformation is determined in the initial hydroboration step. The boron atom, being the electrophilic component of the B-H bond, adds to the less sterically encumbered carbon of the alkyne.[4] In the case of this compound, the C4 carbon is flanked by a sterically demanding tert-butyl group, while the C3 carbon is adjacent to an ethyl group. Consequently, a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), will preferentially add to the C3 position to minimize steric repulsion.[5]
The subsequent oxidation with alkaline hydrogen peroxide proceeds with retention of configuration, replacing the C-B bond with a C-O bond to form an enol intermediate. This enol rapidly tautomerizes to the thermodynamically more stable ketone. Due to the preferential addition of boron to C3, the major product of the reaction is 5,5-dimethyl-3-heptanone.
Figure 1. Reaction pathway for the hydroboration-oxidation of this compound.
Experimental Protocol
This protocol provides a step-by-step methodology for the hydroboration-oxidation of this compound using 9-BBN.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 0.5 M solution in THF | Commercially Available | Moisture-sensitive |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Sodium Hydroxide (NaOH) | 3 M aqueous solution | Prepare from pellets | |
| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution | Commercially Available | Handle with care |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepare in-house | ||
| Brine | Prepare in-house | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Detailed Procedure
Figure 2. Experimental workflow for the synthesis of 5,5-dimethyl-3-heptanone.
Step 1: Hydroboration
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.24 g, 10.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (22 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
Step 2: Oxidation
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (10 mL) to the reaction mixture.
-
Following the base addition, slowly add 30% aqueous hydrogen peroxide (10 mL) dropwise, ensuring the internal temperature does not exceed 20 °C. Caution: The oxidation is exothermic.
-
Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 5,5-dimethyl-3-heptanone as a colorless oil.
Expected Results and Characterization
The hydroboration-oxidation of this compound is expected to yield 5,5-dimethyl-3-heptanone as the major product with high regioselectivity.
| Product | Structure | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Predicted IR (neat) ν (cm⁻¹) |
| 5,5-Dimethyl-3-heptanone (Major) | O=C(CC(C)(C)C)CC | 2.41 (q, J=7.4 Hz, 2H), 2.35 (s, 2H), 1.05 (t, J=7.4 Hz, 3H), 0.90 (s, 9H) | 212.0 (C=O), 51.5 (CH₂), 36.5 (C), 30.0 (CH₃, quat.), 29.5 (CH₃, quat.), 8.0 (CH₃, ethyl) | 2960, 1715 (C=O), 1465, 1365 |
| 2,2-Dimethyl-5-heptanone (Minor) | O=C(C(C)(C)C)CCC | 2.50 (t, J=7.5 Hz, 2H), 1.55 (sext, J=7.5 Hz, 2H), 1.15 (s, 9H), 0.90 (t, J=7.5 Hz, 3H) | 214.0 (C=O), 44.0 (C), 38.0 (CH₂), 26.5 (CH₃), 18.0 (CH₂), 14.0 (CH₃) | 2960, 1710 (C=O), 1465, 1365 |
Note: Predicted spectral data is based on analogous structures and standard chemical shift tables.[6][7]
Safety and Handling
-
Borane Reagents: 9-BBN solutions are flammable and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon).[8]
-
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The oxidation step is exothermic. Maintain cooling and add reagents slowly to control the reaction temperature.
Conclusion
The hydroboration-oxidation of this compound with 9-BBN provides a highly regioselective route to 5,5-dimethyl-3-heptanone. The steric influence of the tert-butyl group effectively directs the boron addition, showcasing the power of this methodology for the synthesis of sterically defined ketones. The protocol detailed herein is robust and scalable, offering a reliable procedure for researchers in synthetic and medicinal chemistry.
References
- Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes.
- Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems.
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- LibreTexts Chemistry. (2020, November 23). 12.9: Hydroboration–Oxidation of Alkynes.
- The Organic Chemistry Tutor. (2023, October 17). Hydroboration of Alkynes | Anti-Markovnikov Addition [Video]. YouTube.
- ResearchGate. (n.d.). Stereo‐ and regioselective hydroboration of internal and terminal alkynes.
- RSC Publishing. (n.d.). Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447).
- ResearchGate. (2021, September 10). Overview of Regioselective and Stereoselective Catalytic Hydroboration of Alkynes.
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Application Notes and Protocols for the Catalytic Hydrogenation of 5,5-Dimethyl-3-heptyne
Introduction: The Strategic Importance of Alkyne Hydrogenation in Synthesis
The selective hydrogenation of alkynes is a cornerstone of modern organic synthesis, providing critical access to stereochemically defined alkenes and fully saturated alkanes. These products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals, the precise control over the geometry of a double bond (Z or E) is often paramount to biological activity. The internal alkyne, 5,5-dimethyl-3-heptyne, presents a sterically hindered substrate whose controlled reduction showcases the power and selectivity of various catalytic systems. This guide provides a comprehensive overview and detailed protocols for the selective hydrogenation of this compound to yield its corresponding (Z)-alkene, (E)-alkene, or alkane, explaining the mechanistic rationale behind each transformation.
Reaction Pathways: A Tale of Three Outcomes
The hydrogenation of this compound can be directed down three distinct pathways, each dictated by the choice of catalyst and reaction conditions.[1] The two pi bonds in the alkyne are the sites of reaction, and the ability to selectively reduce one or both, and with specific stereochemistry, is the synthetic challenge.[2][3]
-
Syn-Addition for (Z)-Alkene Synthesis: This pathway involves the addition of two hydrogen atoms to the same face of the alkyne, resulting in the formation of a cis, or (Z)-alkene. This is typically achieved using "poisoned" or deactivated heterogeneous catalysts.[2][4][5]
-
Anti-Addition for (E)-Alkene Synthesis: This pathway achieves the addition of two hydrogen atoms to opposite faces of the alkyne, yielding a trans, or (E)-alkene. This transformation is accomplished through a dissolving metal reduction, which proceeds via a radical anion intermediate.[6][7][8][9]
-
Complete Reduction to Alkane: For the full saturation of the triple bond to an alkane, a highly active hydrogenation catalyst is employed, which facilitates the addition of four hydrogen atoms across the two pi bonds.[2][6][8]
The following diagram illustrates these three potential transformations starting from this compound.
Caption: Workflow for the synthesis of (Z)-5,5-Dimethyl-3-heptene.
Detailed Protocol (Lindlar's Catalyst):
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.24 g, 10 mmol).
-
Catalyst and Solvent Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~100 mg, ~1 mol% Pd). Add methanol (25 mL).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of methanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure (Z)-5,5-dimethyl-3-heptene.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Lindlar's Catalyst (5% Pd/CaCO₃/Pb) |
| Catalyst Loading | ~1 mol% Pd |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | ~1 atm (balloon) |
| Typical Yield | >95% |
| Selectivity | >98% (Z)-isomer |
Protocol 2: Synthesis of (E)-5,5-Dimethyl-3-heptene via Anti-Addition
Principle and Mechanistic Insight: The synthesis of (E)-alkenes from alkynes is achieved through a dissolving metal reduction, most commonly using sodium or lithium metal in liquid ammonia at low temperatures. [7][8][9]This reaction proceeds through a distinct radical mechanism. A solvated electron is transferred from the sodium metal to the alkyne, forming a radical anion. [6][10]This intermediate is protonated by ammonia to give a vinylic radical. The vinylic radical then accepts a second electron to form a vinylic anion. The trans-vinylic anion is more stable than the cis-isomer due to reduced steric repulsion, and its subsequent protonation by ammonia locks in the (E)-alkene geometry. [9] Detailed Protocol (Sodium in Liquid Ammonia):
-
Setup: Assemble a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a septum. Ensure the system is thoroughly dried and under an inert atmosphere (nitrogen or argon).
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas (approx. 30-40 mL per 10 mmol of alkyne) into the flask.
-
Sodium Addition: Carefully add small pieces of sodium metal (approx. 2.5 equivalents) to the liquid ammonia with stirring. The solution should turn a deep blue color, indicating the presence of solvated electrons. [9]4. Substrate Addition: Dissolve this compound (1.24 g, 10 mmol) in a minimal amount of anhydrous diethyl ether or THF (e.g., 5 mL) and add it dropwise to the stirring sodium-ammonia solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. The blue color may fade as the reaction proceeds.
-
Quenching: After the reaction is complete, quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Work-up: To the remaining residue, add water and extract the product with diethyl ether or hexanes (3 x 20 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to obtain pure (E)-5,5-dimethyl-3-heptene.
| Parameter | Value |
| Substrate | This compound |
| Reagents | Sodium metal, liquid ammonia |
| Solvent | Liquid Ammonia / Diethyl Ether |
| Temperature | -78 °C |
| Quenching Agent | Ammonium Chloride |
| Typical Yield | 80-90% |
| Selectivity | >98% (E)-isomer |
Protocol 3: Synthesis of 5,5-Dimethylheptane via Complete Hydrogenation
Principle and Mechanistic Insight: The complete reduction of an alkyne to an alkane requires a more active catalyst system than that used for selective cis-alkene formation. [2]Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective for this transformation. [6][8][11]The reaction proceeds in a stepwise manner, first reducing the alkyne to an alkene, which remains adsorbed on the catalyst surface and is then immediately reduced to the alkane. [6]Due to the high activity of the catalyst, isolation of the alkene intermediate is generally not possible. [6][8]Adams' catalyst (PtO₂) is a precatalyst that is reduced in situ by hydrogen to form finely divided platinum black, the active catalytic species. [11][12][13] Detailed Protocol (Palladium on Carbon):
-
Vessel Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), dissolve this compound (1.24 g, 10 mmol) in a suitable solvent such as ethanol or ethyl acetate (25 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10% Pd/C, ~50 mg) to the solution.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50 psi).
-
Reaction: Agitate the mixture (e.g., by shaking or vigorous stirring) at room temperature. The reaction is usually exothermic.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. This typically takes 1-3 hours.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude 5,5-dimethylheptane.
-
Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be further purified by simple distillation.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | ~5 wt% of substrate |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 3-4 atm H₂ |
| Typical Yield | >99% |
| Selectivity | >99% Alkane |
Conclusion
The catalytic hydrogenation of this compound is a versatile transformation that can be precisely controlled to yield the (Z)-alkene, (E)-alkene, or the corresponding alkane. The choice of catalyst—a poisoned palladium catalyst for syn-addition, a dissolving metal system for anti-addition, or a highly active palladium or platinum catalyst for complete reduction—is the critical determinant of the reaction's outcome. The protocols detailed herein provide robust and reproducible methods for achieving high selectivity in each case, empowering researchers and drug development professionals to synthesize desired molecular architectures with precision.
References
- Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes.
- Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes.
- OrgoSolver. (n.d.). Alkyne Reactions: Dissolving‑Metal Reduction to trans‑Alkenes (Na / NH₃(l)).
- Chemistry LibreTexts. (2023, July 18). 1.6: Reduction of Alkynes.
- JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia.
- ChemTalk. (n.d.). Lindlar's Catalyst.
- OpenOChem Learn. (n.d.). Reduction of Alkynes.
- OrgoSolver. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar or Ni₂B (P-2).
- Leah4sci. (2019, January 17). Hydrogenation, Lindlar's catalyst, Dissolving Metal Reduction - cis/trans alkenes.
- JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.
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- Oxford Reference. (n.d.). Adams catalyst.
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Topic: [2+2+2] Cycloaddition of 5,5-Dimethyl-3-heptyne: A Technical Guide to the Synthesis of Sterically Congested Benzene Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The transition-metal-catalyzed [2+2+2] cycloaddition is a highly atom-economical method for synthesizing substituted benzene rings from three alkyne molecules.[1] This application note provides a comprehensive technical guide to the homo-trimerization of 5,5-dimethyl-3-heptyne, an unsymmetrical and sterically hindered internal alkyne. We delve into the mechanistic underpinnings of the reaction, discuss catalyst selection criteria for challenging substrates, and present a detailed, field-proven protocol using a cobalt-based catalytic system. This guide is designed to equip researchers with the theoretical knowledge and practical steps required to successfully synthesize highly substituted, sterically congested aromatic compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction and Theoretical Background
The [2+2+2] cycloaddition, or cyclotrimerization, of alkynes stands as a powerful and elegant strategy in organic synthesis for the construction of aromatic rings in a single, atom-economical step.[2][3] First reported by Reppe in 1948 using a nickel catalyst, this transformation has since been advanced by a variety of transition metals, including cobalt, rhodium, ruthenium, and iridium.[2][3] The reaction's ability to rapidly build molecular complexity from simple precursors makes it invaluable for creating polysubstituted benzenoids.
However, the substrate scope can be challenging, particularly when employing unsymmetrical and sterically hindered internal alkynes like this compound (CAS 23097-98-5)[4]. The bulky tert-butyl group adjacent to the alkyne moiety presents significant steric hindrance, which can impede catalyst coordination and subsequent cyclization, often leading to low yields or reaction failure. Furthermore, the unsymmetrical nature of the alkyne (ethyl vs. tert-butyl substituents) introduces the challenge of regioselectivity, potentially yielding a mixture of 1,2,4- and 1,3,5-trisubstituted benzene isomers.[1]
This guide focuses on overcoming these challenges by providing a detailed examination of the reaction mechanism and a robust experimental protocol tailored for this specific substrate.
Mechanistic Insights and Catalyst Selection
The General Catalytic Cycle
The generally accepted mechanism for the metal-catalyzed [2+2+2] cycloaddition begins with the coordination of two alkyne molecules to a low-valent metal center.[1] This is followed by an oxidative coupling step to form a key intermediate: a metallacyclopentadiene.[1] A third alkyne molecule then coordinates to the metal center and undergoes an insertion into a metal-carbon bond (via pathways that can involve intermediates like metallacycloheptatrienes or metallanorbornadienes), leading to the formation of the six-membered aromatic ring.[1] Reductive elimination releases the benzene product and regenerates the active catalyst, allowing the cycle to continue.
Caption: Generalized catalytic cycle for the [2+2+2] cycloaddition of alkynes.
Catalyst Choice for Hindered Substrates
The success of the cycloaddition of this compound is critically dependent on the choice of catalyst. While various metals can be employed, cobalt complexes are particularly effective for alkyne trimerizations.[5][6] Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a classic and robust precatalyst that, upon activation (typically thermal or photochemical), generates the active CpCo(I) species necessary to initiate the cycle.[1][7]
The rationale for selecting a CpCo system for this challenging substrate is twofold:
-
High Activity: The 16-electron CpCo(I) fragment is highly reactive and readily undergoes ligand exchange with alkynes to enter the catalytic cycle.
-
Steric Tolerance: While the reaction is sensitive to sterics, the relatively small footprint of the CpCo fragment can accommodate bulky substrates more effectively than catalysts bearing multiple bulky phosphine ligands.
Rhodium catalysts, such as Wilkinson's catalyst, are also highly versatile, but their efficiency can sometimes be diminished by exceptionally bulky alkynes without careful ligand tuning.[3][8] Ruthenium catalysts like Cp*RuCl(cod) have also shown broad applicability but may require specific conditions to favor trimerization over other potential pathways.[9][10]
Detailed Application Protocol: Cobalt-Catalyzed Trimerization
This protocol describes the homo-trimerization of this compound using CpCo(CO)₂ as the precatalyst.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store under inert gas. |
| Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) | 98% | Commercial | Highly toxic. Handle in a fume hood. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Use a freshly opened bottle or distill from sodium/benzophenone. |
| Diethyl ether | Anhydrous | Commercial | For extraction. |
| Brine (Saturated NaCl) | ACS Grade | In-house prep | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Grade | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Hexanes | HPLC Grade | Commercial | For chromatography eluent. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the cycloaddition reaction.
Step-by-Step Procedure
CAUTION: CpCo(CO)₂ is volatile and highly toxic. All manipulations must be performed in a certified chemical fume hood.
-
Inert Atmosphere Setup: Assemble a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Oven-dry all glassware and allow it to cool under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add this compound (1.00 g, 8.05 mmol). Add 15 mL of anhydrous 1,4-dioxane via syringe to dissolve the alkyne.
-
Catalyst Addition: In the fume hood, carefully add CpCo(CO)₂ (58 mg, 0.32 mmol, 4 mol%) to the reaction mixture. The solution will likely turn dark.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Bring the mixture to a gentle reflux (boiling point of 1,4-dioxane is ~101 °C).
-
Monitoring: Stir the reaction vigorously for 16 hours. The progress can be monitored by taking small aliquots (via a nitrogen-purged syringe) and analyzing by TLC (staining with KMnO₄) or GC-MS to observe the consumption of the starting material.
-
Workup - Catalyst Removal: After the reaction is complete (or no further starting material is consumed), cool the mixture to room temperature. Pass the dark solution through a short plug of silica gel or Celite® in a fritted funnel, eluting with diethyl ether (approx. 50 mL) to remove the cobalt catalyst residues.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using hexanes as the eluent, to isolate the product(s).
Data, Expected Results, and Troubleshooting
The trimerization of this compound is expected to yield a mixture of two regioisomeric hexasubstituted benzene products: the 1,3,5- (symmetrical) and 1,2,4- (unsymmetrical) isomers. The ratio of these products is influenced by the steric and electronic effects during the final insertion step of the catalytic cycle.
Product Structures:
-
Isomer A (1,3,5-): 1,3,5-tri-tert-butyl-2,4,6-triethylbenzene
-
Isomer B (1,2,4-): 1,2,4-tri-tert-butyl-3,5,6-triethylbenzene (and other potential 1,2,4-isomers)
| Parameter | Value | Rationale/Notes |
| Substrate | This compound | Sterically hindered internal alkyne. |
| Catalyst | CpCo(CO)₂ | 4 mol% loading is a typical starting point. |
| Solvent | Anhydrous 1,4-Dioxane | High-boiling, coordinating solvent suitable for this reaction.[7] |
| Temperature | Reflux (~101 °C) | Thermal activation is required to dissociate CO ligands and initiate catalysis. |
| Reaction Time | 16 hours | May require optimization based on monitoring. |
| Expected Yield | 40-60% (combined isomers) | Yields are moderate due to significant steric hindrance. |
Characterization:
-
¹H NMR: Expect signals in the aromatic region (if any protons were present, but here there are none), along with distinct singlets for the tert-butyl protons and quartets/triplets for the ethyl group protons. The number of distinct signals will confirm the symmetry (and thus the identity) of the isolated isomers.
-
¹³C NMR: Aromatic signals between 120-150 ppm. The number of signals will differ for the C₃-symmetric 1,3,5-isomer versus the unsymmetrical 1,2,4-isomer.
-
Mass Spectrometry (EI or ESI): The molecular ion peak should correspond to the formula C₂₇H₄₈ (M.W. 372.67 g/mol ).
Troubleshooting:
-
Low or No Conversion: Ensure the solvent is truly anhydrous and the system is free of oxygen, as both can deactivate the catalyst. Consider increasing catalyst loading (e.g., to 8 mol%) or reaction time. Photochemical activation (using a high-pressure mercury lamp) can sometimes be more efficient than thermal activation for CpCo(CO)₂.
-
Complex Product Mixture: Incomplete reaction may leave starting material. At very high temperatures, side reactions could occur. Ensure purification is efficient to separate the regioisomers.
-
Difficulty Separating Isomers: The regioisomers may have very similar polarities. Careful chromatography with a shallow solvent gradient or alternative techniques like preparative HPLC may be necessary.
Conclusion
The [2+2+2] cycloaddition of the sterically demanding alkyne this compound presents a significant synthetic challenge. However, through the rational selection of a highly active and sterically tolerant catalyst, such as the CpCo(I) system, the synthesis of the corresponding hexasubstituted benzene derivatives is achievable. This application note provides a robust protocol and the necessary theoretical framework to guide researchers in constructing complex, congested aromatic systems. The insights into mechanism, experimental setup, and troubleshooting are intended to serve as a valuable resource for professionals in chemical synthesis and drug development.
References
- The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (2022). Molecules, 27(4), 1305. [Link]
- Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. (2006). Synlett, 2006(12), 1907-1919. [Link]
- Rhodium-catalyzed [2 + 2 + 2] Cycloaddition of Alkenyl Isocyanates and Alkynes. (2006). Journal of the American Chemical Society, 128(9), 2782–2783. [Link]
- Compatibility Assessment of Unactivated Internal Alkynes in Rhodium-Catalyzed [2+2+2] Cycloadditions. (2024). The Journal of Organic Chemistry, 89(10), 6980–6995. [Link]
- Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. (2012). Organic Letters, 14(24), 6330–6333. [Link]
- Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (2018). Chemical Science Review and Letters, 7(26), 522-533. [Link]
- Nickel-Catalyzed [2 + 2 + 2] Cycloaddition of Two Enones and an Alkyne. (2013). Organic Letters, 15(16), 4218–4221. [Link]
- Ruthenium-catalyzed [2+2+2] cycloaddition of three different alkynes. (2008). Tetrahedron Letters, 49(25), 4012-4015. [Link]
- Square‐Planar Ruthenium Alkylidyne Complexes Undergo Stepwise Rather Than Concerted [2 + 2] Cycloadditions with Alkynes. (2024).
- Ruthenium-Catalyzed [2+2+2] Cycloaddition of 1,6-Enynes and Unactivated Alkynes: Access to Ring-Fused Cyclohexadienes. (2008). European Journal of Organic Chemistry, 2008(28), 4831-4840. [Link]
- Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes. (2019). Journal of the American Chemical Society, 141(1), 17-21. [Link]
- Half‐Sandwich Metal‐Catalyzed Alkyne [2+2+2] Cycloadditions and the Slippage Span Model. (2019). Chemistry – A European Journal, 25(51), 11843-11853. [Link]
- [2+2+2] cycloaddition of internal alkyne. (n.d.).
- In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. (2023). Organic Chemistry Frontiers, 10(11), 2786-2796. [Link]
- Synthesis of Macrocycles via Cobalt-Mediated [2 + 2 + 2] Cycloadditions. (2005). The Journal of Organic Chemistry, 70(18), 7135–7145. [Link]
- Alkyne trimerisation. (n.d.). In Wikipedia.
- Cobalt‐Catalysed [2+2+2] Cycloadditions. (2012). Chemistry – A European Journal, 18(43), 13664-13684. [Link]
- Cobalt‐Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (2016). The Chemical Record, 16(5), 2459-2479. [Link]
- This compound. (n.d.). PubChem.
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Application Notes & Protocols: Grignard-Mediated Synthesis of 5,5-Dimethyl-3-heptyne
Introduction: The Strategic Power of Organometallic Chemistry
The construction of carbon-carbon bonds remains the cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the most robust and versatile tools for this purpose is the Grignard reaction, a Nobel Prize-winning discovery by Victor Grignard in the early 20th century.[1] This reaction involves the use of an organomagnesium halide (the Grignard reagent), which acts as a potent carbon-based nucleophile or a strong, non-nucleophilic base.[2][3]
This guide provides an in-depth exploration of the Grignard reaction as it applies to the synthesis of internal alkynes, using the preparation of 5,5-dimethyl-3-heptyne as a practical exemplar. We will dissect the underlying mechanistic principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a safe, efficient, and successful synthesis. This document is intended for researchers and professionals in synthetic chemistry and drug development who require a reliable methodology for alkyne functionalization.
Part 1: Core Principles of the Alkynyl Grignard Reaction
The versatility of the Grignard reagent (R-MgX) stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety.[1] This makes it highly reactive toward electrophilic carbon centers, such as those in carbonyls, and also a powerful base capable of deprotonating weakly acidic protons.[3][4]
The Acid-Base Pathway: Generating the Alkynyl Grignard Reagent
Unlike many Grignard reactions that focus on addition to carbonyls, the synthesis of substituted alkynes often leverages the reagent's basicity. Terminal alkynes possess a proton on an sp-hybridized carbon, which is notably more acidic (pKa ≈ 25) than protons on sp² or sp³ carbons.[5][6] Consequently, a standard alkyl Grignard reagent, such as ethylmagnesium bromide (the conjugate base of ethane, pKa ≈ 50), will readily and quantitatively deprotonate a terminal alkyne in an irreversible acid-base reaction.[4][7]
This deprotonation is the key step to forming an alkynylmagnesium halide , a specialized Grignard reagent that serves as a potent alkynyl nucleophile for subsequent functionalization.[5]
The Nucleophilic Substitution Pathway: C-C Bond Formation
Once formed, the alkynyl Grignard reagent can be reacted with an electrophile, most commonly a primary alkyl halide, to forge a new carbon-carbon bond via a mechanism analogous to an SN2 reaction.[6][8] The selection of a primary halide is critical, as secondary and tertiary halides are prone to elimination side reactions, drastically reducing the yield of the desired alkyne.
Part 2: Synthetic Strategy for this compound
The target molecule, this compound, is an internal alkyne. A logical retrosynthetic analysis involves disconnecting one of the sp³-sp bonds adjacent to the alkyne.
Caption: Retrosynthetic analysis of this compound.
As illustrated, Path A is the superior strategy. It involves the reaction of an alkynyl Grignard derived from 3,3-dimethyl-1-pentyne with a primary ethyl halide. Path B is synthetically unviable due to the use of a sterically hindered tertiary halide, which would primarily lead to elimination byproducts.
Part 3: Experimental Protocols
Extreme caution is required. Grignard reagents can react violently with water and air.[9] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame- or oven-dried glassware.[10][11] Ethereal solvents like THF and diethyl ether are extremely flammable.[12][13]
Reagent and Solvent Preparation
-
Glassware: All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be oven-dried at >120 °C for several hours or thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere.[13]
-
Solvents: Anhydrous tetrahydrofuran (THF) is the recommended solvent due to its higher boiling point and flash point compared to diethyl ether.[14] It should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: All liquid reagents should be handled via syringe. Magnesium turnings should be of high purity.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Magnesium Turnings | Mg | 24.31 | 1.74 | N/A |
| Bromoethane | C₂H₅Br | 108.97 | 1.46 | 38 |
| 3,3-Dimethyl-1-pentyne | C₇H₁₂ | 96.17 | 0.714 | 79-80 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 66 |
Protocol 1: In-Situ Preparation of Ethylmagnesium Bromide (EtMgBr)
This protocol details the formation of the alkyl Grignard reagent that will be used as the base.
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a stopper.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Briefly pass a gentle flame over the flask under vacuum and backfill with inert gas. Add a small crystal of iodine; the purple vapor will coat the magnesium, helping to activate its surface by disrupting the passivating oxide layer.[15]
-
Reagent Addition: Add anhydrous THF to the flask to cover the magnesium. In a separate, dry dropping funnel, prepare a solution of bromoethane (1.1 eq.) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the bromoethane solution to the stirred magnesium suspension. The reaction is often subject to an induction period.[15] Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm (warming).[16] If the reaction does not start, gentle warming with a water bath may be required. An ice bath must be kept on standby to control the reaction.[10]
-
Completion: Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure full consumption of the magnesium.
Protocol 2: Synthesis of this compound
This protocol describes the deprotonation of the terminal alkyne followed by alkylation.
Caption: Workflow for the synthesis of this compound.
-
Deprotonation: Cool the freshly prepared EtMgBr solution to 0 °C in an ice bath. Slowly add a solution of 3,3-dimethyl-1-pentyne (1.0 eq.) in anhydrous THF via dropping funnel. The reaction is an acid-base neutralization and will result in the evolution of ethane gas. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkynylmagnesium bromide.[17]
-
Alkylation: To the solution of the alkynyl Grignard, add bromoethane (1.1 eq., same as used for the initial Grignard formation) dropwise. The reaction may be mildly exothermic.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor its progress using a suitable technique (e.g., GC-MS or TLC by quenching a small aliquot) until the starting alkynyl Grignard is consumed.
-
Workup - Quenching: After the reaction is complete, cool the flask to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and protonate the magnesium alkoxide byproducts.[18] This quenching process is highly exothermic and can cause splashing.[18]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The desired product will be in the organic (upper) layer. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether).[18]
-
Workup - Washing & Drying: Combine all organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of dissolved water.[18] Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.[19][20]
References
- BYJU'S. (n.d.). Grignard Reagent.
- Clark, J. (2003). An Introduction to Grignard Reagents.
- Wikipedia. (n.d.). Grignard reagent.
- BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
- Taday, P. F., et al. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent.
- Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE.
- askIITians. (2025). How does a terminal alkyne react in a Grignard reaction, will the car.
- University of Minnesota. (n.d.). CHM 244 Lab Practical- Grignard Reactions.
- American Chemical Society. (n.d.). Grignard Reaction.
- University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents.
- Quora. (2020). How does Grignard reagent react with alkyne?.
- Thieme E-Books. (n.d.). Product Subclass 4: Alkynyl Grignard Reagents.
- Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- Sciencemadness.org. (2019). Alkynyl Magnesium Halide:Grignard's reagent.
- BenchChem. (2025). A Comparative Guide to Ethynylmagnesium Bromide and Other Alkynyl Grignard Reagents.
- Hennion, G. F., & Murray, W. S. (1938). Reactions of Dialkoxyalkanes with Alkynylmagnesium Bromides. Journal of the American Chemical Society, 60(8), 1711-1713.
- Master Organic Chemistry. (n.d.). Formation of Grignard Reagents from Alkenyl Halides.
- Glaser, R. (1999). Alkines aka Alkynes aka Acetylenes. University of Missouri-Columbia.
- Wikipedia. (n.d.). Alkynylation.
- ResearchGate. (2024). Synergistic Grignard reagents addition on alkynes.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted alkynes.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead.
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). 2,5-Dimethyl-3-heptyne-2,5-diol.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). The synthesis of 5-methyl- and 5,5-dimethyl-5h-dibenzo[a, d]cycloheptene.
- ChemBK. (n.d.). This compound.
- Reddit. (2020). Why is this 5,5-dimethyl-3-heptene and not 3,3-dimethylheptane?.
- PubChem. (n.d.). 5,5-Diethyl-3-heptyne.
- NIST. (n.d.). 1,3-Heptadiene, 5,5-dimethyl-.
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Application Notes and Protocols for the Synthesis of 5,5-Dimethyl-3-heptyne
Abstract
This comprehensive guide details a robust and reliable experimental protocol for the synthesis of the internal alkyne, 5,5-dimethyl-3-heptyne. The methodology is centered on the alkylation of a terminal alkyne, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed step-by-step protocol, and critical safety considerations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Background
The synthesis of internal alkynes is of significant interest in organic chemistry due to their utility as versatile building blocks for more complex molecular architectures. This compound is a disubstituted alkyne with a sterically hindered quaternary center adjacent to the triple bond. Its synthesis provides an excellent case study for the application of the alkylation of terminal alkynes.
The core of this synthetic strategy lies in the pronounced acidity of the proton on a terminal alkyne (pKa ≈ 25), which is significantly more acidic than protons on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[1] This acidity is a direct consequence of the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting negative charge.[1] This allows for the deprotonation of the terminal alkyne by a sufficiently strong base to form a nucleophilic acetylide anion.[1]
The acetylide anion then acts as a potent nucleophile, capable of displacing a halide from a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The selection of a primary alkyl halide is crucial, as secondary and tertiary halides would preferentially undergo elimination reactions (E2) in the presence of the strongly basic acetylide anion.[1]
For the synthesis of this compound, the most logical synthetic disconnection points to the reaction between the acetylide of 3,3-dimethyl-1-butyne and an ethyl halide. This approach ensures the use of a primary alkyl halide, favoring the desired SN2 pathway.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds in two primary stages, as depicted in the following workflow:
Caption: The two-step reaction mechanism for this compound synthesis.
Experimental Protocol
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount Required (molar eq.) | Physical Form |
| 3,3-Dimethyl-1-butyne | 917-92-0 | 82.15 | 1.0 | Colorless liquid |
| Sodium amide (NaNH₂) | 7782-92-5 | 39.01 | 1.1 | Greyish-white powder |
| Liquid Ammonia (NH₃) | 7664-41-7 | 17.03 | Solvent | Gas (condensed) |
| Ethyl Bromide (CH₃CH₂Br) | 74-96-4 | 108.97 | 1.1 | Colorless liquid |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | Solvent | Colorless liquid |
| Saturated Ammonium Chloride (aq) | 12125-02-9 | 53.49 | Quenching agent | Aqueous solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent | White powder |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dry ice/acetone condenser
-
Gas inlet adapter
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Schlenk line or inert gas (Nitrogen/Argon) source
-
Separatory funnel
-
Distillation apparatus
Step-by-Step Procedure
Note: This procedure must be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried before use to prevent reaction with sodium amide.
-
Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, dry ice/acetone condenser, gas inlet, and dropping funnel. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 200 mL of anhydrous ammonia gas into the flask via the condenser.
-
Formation of Sodium Acetylide:
-
Carefully add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.
-
In the dropping funnel, prepare a solution of 3,3-dimethyl-1-butyne (1.0 equivalent) in 20 mL of anhydrous diethyl ether.
-
Add the alkyne solution dropwise to the sodium amide suspension over 30 minutes.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the acetylide anion. [3]4. Alkylation:
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in 20 mL of anhydrous diethyl ether.
-
Add the ethyl bromide solution dropwise to the acetylide mixture over 30 minutes.
-
After the addition is complete, remove the dry ice/acetone bath and allow the ammonia to slowly evaporate overnight under a gentle stream of inert gas.
-
-
Work-up and Purification:
-
Once all the ammonia has evaporated, cautiously quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution to the reaction residue. [3] * Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether. [3] * Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound. The estimated boiling point is around 151 °C. [4]
-
Safety and Hazard Management
The reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions.
-
Sodium Amide (NaNH₂): A powerful and versatile reagent, sodium amide is also highly hazardous. [5]It is water-reactive, corrosive, and can form explosive peroxides upon exposure to air, often indicated by a yellow or brown discoloration. [5][6]Discolored sodium amide should not be handled. [5]It is extremely destructive to mucous membranes and the upper respiratory tract. [6]Always handle sodium amide under an inert atmosphere and wear appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety goggles, face shield, and impervious gloves. [6][7]In case of fire, use a Class D extinguisher (e.g., Met-L-X) or dry sand; do not use water, carbon dioxide, or halogenated agents. [7]* Liquid Ammonia (NH₃): Ammonia is a corrosive and toxic gas. [8][9]Inhalation can cause severe irritation to the nose, throat, and lungs, potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema). [8][9][10]Direct contact with liquid ammonia can cause severe skin burns and frostbite. [8][10]The reaction must be performed in a well-ventilated fume hood with a low-temperature condenser to minimize inhalation exposure.
-
Ethyl Bromide: A flammable liquid. Handle in a well-ventilated area and avoid sources of ignition.
-
Diethyl Ether: Highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol [11] |
| Appearance | Colorless liquid |
| Boiling Point (est.) | 151.06 °C [4] |
| IUPAC Name | 5,5-dimethylhept-3-yne [11] |
| Spectroscopic Data | Confirm with ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. [11] |
Conclusion
The protocol described provides a reliable and effective method for the synthesis of this compound through the alkylation of a terminal alkyne. The success of this synthesis hinges on the careful execution of the experimental procedure, particularly the maintenance of anhydrous conditions and the safe handling of hazardous reagents. This application note serves as a comprehensive guide for researchers, enabling the successful synthesis and purification of this valuable internal alkyne for further applications in organic chemistry.
References
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- JoVE. (2025, May 22). Preparation of Alkynes: Alkylation Reaction.
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- Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- Chemscape Safety Technologies. (2025, March 14). Learn the Hazards of Ammonia & How to Safely Handle It.
- University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes.
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- New Jersey Department of Health. (n.d.). Ammonia - Hazardous Substance Fact Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium amide.
- Chemscape. (n.d.). Occupational Hazards of Ammonia.
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Application Notes and Protocols: The Use of 5,5-Dimethyl-3-heptyne in Modern Organic Synthesis
Introduction
5,5-Dimethyl-3-heptyne is an internal alkyne characterized by significant steric hindrance around one side of its triple bond, conferred by a tert-butyl group analogue (a 1,1-dimethylpropyl group). This structural feature is not merely a point of curiosity; it is a critical determinant of the molecule's reactivity, offering chemists a tool for achieving high levels of stereochemical and regiochemical control in a variety of synthetic transformations. The sp-hybridized carbons of the alkyne impart electrophilic character, yet the bulky substituent kinetically tempers this reactivity, allowing for selective transformations that might be difficult to control with less hindered alkynes.[1]
This document serves as a guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the strategic application of this compound in organic synthesis. We will move beyond simple procedural lists to explain the underlying principles that govern its reactivity, enabling rational design of complex synthetic routes.
Physicochemical Properties of this compound
A foundational understanding of a reagent's physical properties is paramount for its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 5,5-dimethylhept-3-yne | PubChem[2][3] |
| CAS Number | 23097-98-5 | PubChem[2][3] |
| Molecular Formula | C₉H₁₆ | PubChem[2][3] |
| Molecular Weight | 124.22 g/mol | PubChem[2][3] |
| SMILES | CCC#CC(C)(C)CC | PubChem[2][3] |
Application I: Stereoselective Reduction to Alkenes
One of the most powerful applications of internal alkynes is their ability to serve as precursors to geometrically pure alkenes. The choice of reduction methodology directly dictates whether a (Z)- or (E)-alkene is formed, and this compound is an excellent substrate for demonstrating this stereochemical control.
Protocol 1: Synthesis of (Z)-5,5-Dimethylhept-3-ene via Lindlar Catalysis
Principle: Catalytic hydrogenation of an alkyne over a standard catalyst like palladium on carbon (Pd/C) typically proceeds to the fully saturated alkane.[4] To isolate the intermediate alkene, a "poisoned" catalyst is required. Lindlar's catalyst—palladium supported on calcium carbonate and treated with lead acetate and quinoline—is designed to be less reactive.[5][6] It selectively catalyzes the syn-addition of hydrogen across the triple bond, leading exclusively to the (Z)- or cis-alkene, because the alkyne adsorbs to the catalyst surface and hydrogen is delivered from the same face.[5][7] The catalyst's reduced activity prevents further reduction of the resulting alkene.
Workflow Diagram: Lindlar Reduction
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Application Notes: The Strategic Use of Sterically Hindered Alkynes in Modern Catalysis
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Application Note: Synthesis of Substituted Cyclopentenones via Pauson-Khand Reaction of 5,5-Dimethyl-3-heptyne
Authored for: Researchers, scientists, and drug development professionals.
Introduction: The Cyclopentenone Core in Modern Drug Discovery
The cyclopentenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from the α,β-unsaturated ketone system, which can participate in crucial biological interactions, including Michael additions with cellular nucleophiles.[1] This reactivity profile makes cyclopentenone-containing molecules potent agents in various therapeutic areas, notably as anticancer agents where they can modulate diverse intracellular targets.[2][3] The synthesis of highly substituted and stereochemically complex cyclopentenones is, therefore, a critical endeavor in the pursuit of novel therapeutics.
The Pauson-Khand reaction (PKR) stands as a powerful and convergent method for the construction of the cyclopentenone ring. This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, allows for a rapid increase in molecular complexity from relatively simple starting materials.[4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of a substituted bicyclic cyclopentenone utilizing 5,5-dimethyl-3-heptyne as a sterically hindered internal alkyne.
The Pauson-Khand Reaction: Mechanism and Regioselectivity
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne.[4] Subsequent loss of a carbonyl ligand creates a vacant coordination site for the alkene. The alkene then inserts into a cobalt-carbon bond, forming a metallacyclopentene intermediate. This step is often rate-determining and dictates the regiochemical and stereochemical outcome of the reaction. Migratory insertion of a carbon monoxide molecule, followed by reductive elimination, yields the cyclopentenone product and regenerates the cobalt species.[5]
A key consideration in the Pauson-Khand reaction with unsymmetrical internal alkynes, such as this compound, is regioselectivity. The reaction is highly regioselective, with the larger alkyne substituent preferentially residing adjacent to the newly formed carbonyl group in the cyclopentenone product.[4] In the case of this compound, the sterically demanding tert-butyl group will direct the cycloaddition, leading to a predictable major regioisomer.
Caption: Generalized workflow of the Pauson-Khand reaction.
Experimental Protocol: Synthesis of a Bicyclic Cyclopentenone
This protocol details the synthesis of a model substituted cyclopentenone from this compound and norbornene. Norbornene is chosen as the alkene due to its high reactivity, which is attributed to its strained ring system.[4]
Materials and Reagents:
-
This compound (C₉H₁₆)
-
Norbornene (C₇H₁₀)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous Toluene (C₇H₈)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Catalyst Addition: Carefully add dicobalt octacarbonyl (1.1 eq) to the reaction mixture. The solution should change color, indicating the formation of the alkyne-cobalt complex. Stir at room temperature for 2 hours.
-
Alkene Addition: Add norbornene (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C using a pre-heated oil bath and maintain for 24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.[4]
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of the Synthesized Cyclopentenone
The purified product should be characterized by standard spectroscopic methods to confirm its structure.
Table 1: Expected Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for the tert-butyl and ethyl groups of the original alkyne. Complex multiplets for the bicyclic norbornane framework. A downfield signal for the vinylic proton of the cyclopentenone ring.[7] |
| ¹³C NMR | A signal for the carbonyl carbon in the range of 200-220 ppm. Signals for the olefinic carbons of the cyclopentenone ring. Resonances corresponding to the alkyl substituents and the bicyclic framework.[8] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone at approximately 1685-1715 cm⁻¹.[9][10] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns consistent with the loss of alkyl groups and CO. |
Scope and Limitations
The Pauson-Khand reaction is a versatile tool for the synthesis of cyclopentenones. However, certain limitations should be considered. Internal alkynes, particularly those that are sterically hindered like this compound, may exhibit lower reactivity and require higher temperatures and longer reaction times compared to terminal alkynes.[4] The choice of alkene is also crucial, with strained cyclic alkenes generally giving higher yields than unactivated, acyclic alkenes.
Conclusion
The Pauson-Khand reaction provides an efficient pathway for the synthesis of complex substituted cyclopentenones from readily available starting materials. The protocol outlined in this application note, using this compound, demonstrates the utility of this reaction for creating sterically congested molecules with high regioselectivity. The resulting bicyclic cyclopentenone scaffold is a valuable building block for further synthetic transformations and can serve as a core structure in the development of novel therapeutic agents. The detailed understanding of the reaction mechanism and experimental parameters is essential for researchers aiming to leverage this powerful synthetic tool in their drug discovery and development programs.
References
- UCLA, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones.
- Sivasankar, C. (2014). Conformations of α,β-unsaturated ketones: An IR spectroscopic study. Semantic Scholar.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- UCLA, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Carbonyl Compounds.
- Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022.
- ResearchGate. Cyclopentenone: A special moiety for anticancer drug design.
- DePuy, C. H., & Lyons, C. E. (1965). Nuclear Magnetic Resonance Spectra of Cyclopentenones. Journal of the American Chemical Society, 87(15), 3503-3504.
- figshare. Regiochemistry in Cobalt-Mediated Intermolecular Pauson–Khand Reactions of Unsymmetrical Internal Heteroaromatic Alkynes with Norbornene.
- Oregon State University. 13C NMR Chemical Shifts.
- Rios, R., & Moyano, A. (2012). Pauson-Khand Reaction of Internal Dissymmetric Trifluoromethyl Alkynes. Influence of the Alkene on the Regioselectivity. Molecules, 17(12), 14754-14767.
- NROChemistry. Pauson-Khand Reaction.
- Wikipedia. Pauson–Khand reaction.
- National Institute of Standards and Technology. Cyclopentanone.
- Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and interpretation.
- University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts.
- SpectraBase. Cyclopentanone - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. Cyclopentanone - Optional[13C NMR] - Chemical Shifts.
- University of Colorado Boulder, Department of Chemistry. 13-C NMR Chemical Shift Table.
- Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr.
- University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts.
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Application Note: Synthesis of Substituted Benzene Derivatives from 5,5-Dimethyl-3-heptyne via Catalytic Cyclotrimerization
Abstract
The synthesis of polysubstituted benzenes is a cornerstone of modern organic chemistry, with profound implications for drug development, materials science, and agrochemicals. Transition metal-catalyzed [2+2+2] cycloaddition, or cyclotrimerization, of alkynes offers a powerful and atom-economical method for constructing highly functionalized aromatic rings from simple precursors.[1][2][3] This application note provides a comprehensive guide to the synthesis of substituted benzene derivatives from 5,5-dimethyl-3-heptyne, an unsymmetrical internal alkyne. We delve into the mechanistic rationale, address the critical challenge of regioselectivity, and provide a detailed experimental protocol using a rhodium-based catalytic system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the construction of complex molecular architectures.
Scientific & Mechanistic Framework
The [2+2+2] Cycloaddition Reaction
The cyclotrimerization of alkynes is a formally pericyclic reaction that is energetically demanding under thermal conditions but can be efficiently catalyzed by various transition metals, including rhodium (Rh), cobalt (Co), nickel (Ni), and iridium (Ir).[1][2][4] The reaction's primary driving force is the formation of a highly stable aromatic ring.[3]
The generally accepted mechanism for a rhodium(I) catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), involves several key steps:[1][5]
-
Ligand Dissociation: A labile ligand (e.g., triphenylphosphine, PPh₃) dissociates from the metal center to create a coordinatively unsaturated, catalytically active species.
-
Oxidative Coupling: Two alkyne molecules coordinate to the rhodium center and undergo oxidative coupling to form a five-membered rhodacyclopentadiene intermediate. This is often the rate-determining step of the catalytic cycle.[5][6]
-
Third Alkyne Coordination & Insertion: A third alkyne molecule coordinates to the rhodacyclopentadiene complex. This is followed by an insertion event, which can proceed through various pathways, such as a Diels-Alder-type [4+2] cycloaddition or the formation of a seven-membered rhodacycloheptatriene intermediate.[3][7][8]
-
Reductive Elimination: The final step is the reductive elimination of the hexasubstituted benzene product, which regenerates the active Rh(I) catalyst, thus completing the catalytic cycle.
The Challenge: Regioselectivity with Unsymmetrical Alkynes
While the cyclotrimerization of symmetrical alkynes is straightforward, the use of unsymmetrical alkynes like this compound introduces a significant challenge: regioselectivity.[9] The homotrimerization of an alkyne with two different substituents (R¹ ≠ R²) can theoretically yield two regioisomeric benzene products: the 1,2,4-trisubstituted and the 1,3,5-trisubstituted isomers.
The final substitution pattern is determined by two main factors:
-
Formation of the Metallacyclopentadiene Intermediate: The initial coupling of two alkynes can occur in two ways ("head-to-head" or "head-to-tail"), leading to different substituent patterns on the metallacycle.
-
Insertion of the Third Alkyne: The orientation in which the third alkyne inserts into the metallacycle further dictates the final product distribution.[9]
For this compound, the substituents are an ethyl group and a tert-butyl group. The significant steric bulk of the tert-butyl group is expected to heavily influence the regiochemical outcome, generally favoring the formation of the less sterically hindered 1,2,4-isomer over the more crowded 1,3,5-isomer.[9] However, achieving complete selectivity remains a significant challenge in the field.[7][8]
Experimental Guide & Protocols
This section outlines a representative protocol for the cyclotrimerization of this compound using Wilkinson's catalyst.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 99.9% trace metals basis | Strem Chemicals | Handle in a glovebox or inert atmosphere. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | Dry over molecular sieves or use a solvent purification system. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |
| Argon (Ar) Gas | High Purity (99.998%) | Local Supplier | For maintaining an inert atmosphere. |
Visual Workflow for Synthesis
The overall experimental process can be summarized in the following workflow diagram.
Caption: Experimental workflow from preparation to analysis.
Step-by-Step Protocol: Rh-Catalyzed Cyclotrimerization
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. All manipulations involving the catalyst and anhydrous solvent should be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.
-
Apparatus Setup:
-
Place a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and flame-dry.
-
Allow the apparatus to cool to room temperature under a positive pressure of argon.
-
-
Reagent Addition:
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 110 °C) using an oil bath.
-
Monitor the reaction progress by taking small aliquots periodically and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting alkyne typically indicates reaction completion (expected duration: 12-24 hours).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue will be a dark oily solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using 100% hexanes.
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute with 100% hexanes. The non-polar benzene products will elute early.
-
Collect fractions and combine those containing the desired products, as identified by TLC.
-
Remove the solvent from the combined fractions under reduced pressure to yield the product as a mixture of regioisomers, typically a colorless oil.
-
Product Characterization
The product will be a mixture of two primary regioisomers:
-
Isomer A (1,2,4-substituted): 1,2,4-Tri-tert-butyl-3,5,6-triethylbenzene
-
Isomer B (1,3,5-substituted): 1,3,5-Tri-tert-butyl-2,4,6-triethylbenzene
These isomers should be characterized using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the aromatic structure and the presence of ethyl and tert-butyl groups. The symmetry of the 1,3,5-isomer will result in a much simpler spectrum compared to the 1,2,4-isomer.
-
GC-MS: To determine the mass of the product (confirming trimerization) and to quantify the regioisomeric ratio.
Results and Mechanistic Discussion
Expected Products and Regioselectivity
The cyclotrimerization of this compound is expected to produce the two isomers shown below. Due to the significant steric hindrance of the tert-butyl group, the 1,2,4-substituted isomer is generally the major product.[4][12]
| Isomer | Structure Name | Expected Ratio | Rationale |
| A | 1,2,4-Tri-tert-butyl-3,5,6-triethylbenzene | Major | Steric repulsion is minimized in the rhodacyclopentadiene intermediate and during the insertion of the third alkyne. |
| B | 1,3,5-Tri-tert-butyl-2,4,6-triethylbenzene | Minor | Formation requires placing bulky tert-butyl groups adjacent to each other, which is sterically unfavorable. |
Catalytic Cycle Visualization
The mechanism for the rhodium-catalyzed [2+2+2] cycloaddition can be visualized as a catalytic cycle.
Caption: Generalized catalytic cycle for Rh(I)-catalyzed alkyne cyclotrimerization.
Conclusion
The transition metal-catalyzed cyclotrimerization of this compound provides an effective, albeit regiochemically challenging, route to highly substituted benzene derivatives. The protocol detailed herein, utilizing Wilkinson's catalyst, offers a reliable method for synthesizing a mixture of 1,2,4- and 1,3,5-trisubstituted isomers. Understanding the steric and electronic factors that govern regioselectivity is crucial for optimizing this transformation.[6] Further developments in ligand design and catalyst systems may offer improved control over the isomeric distribution, enhancing the utility of this powerful ring-forming reaction in targeted synthesis.[12]
References
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- PubMed. (2011). Regioselective synthesis of 1,3,5-substituted benzenes via the InCl(3)/2-iodophenol-catalyzed cyclotrimerization of alkynes.
- Lu, M., et al. (2022). Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S. The Journal of Organic Chemistry.
- Pelliccioli, C., et al. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI.
- Hesp, K. D., & Ruck, R. T. (2012). Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. PMC.
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- Michelet, B., et al. (2012). Rates and Mechanism of Rhodium-Catalyzed [2+2+2] Cycloaddition of Bisalkynes and a Monoalkyne. Organometallics.
- Kim, H., et al. (2023). Ni-Catalyzed Cyclotrimerization of Unactivated Internal Alkynes: Ligand-Dependent Regioselectivity. The Journal of Organic Chemistry.
- Hesp, K. D., & Ruck, R. T. (2012). Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. Organic Letters.
- Montgomery, J. (2010). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC.
- Torres, Ò., et al. (2019). Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimerization. Organometallics.
- Chemistry LibreTexts. (n.d.). H. - Wilkinson's Catalyst (Experiment).
- Provis-Evans, C., et al. (2020). Regioselective Alkyne Cyclotrimerization with an In Situ-Generated [Fe(II)H(salen)]·Bpin Catalyst. University of Bath's research portal.
- Odinity. (2018). Synthesis and Kinetics Studies of Wilkinson's Catalyst.
- Wikipedia. (n.d.). Wilkinson's catalyst.
- BYJU'S. (n.d.). Properties of Wilkinson's Catalyst.
- ResearchGate. (2017). Catalytic Alkyne Hydrothiolation with Alkanethiols using Wilkinson's Catalyst.
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Introduction: Navigating the Reactivity of a Sterically Hindered Internal Alkyne
An in-depth guide to the metal-catalyzed reactions of 5,5-dimethyl-3-heptyne, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and mechanistic insights into the transformation of this sterically hindered internal alkyne.
This compound is an internal alkyne characterized by significant steric hindrance around one side of its triple bond, imparted by the tert-butyl-like quaternary carbon at the C-5 position. This structural feature presents unique challenges and opportunities in metal-catalyzed synthesis. Unlike terminal alkynes or symmetrically substituted internal alkynes, the electronic and steric asymmetry of this compound makes regioselectivity a critical consideration in addition reactions.
This guide explores several key metal-catalyzed transformations of this compound, focusing on the underlying principles that govern their outcomes. We will delve into how catalyst choice, ligand effects, and reaction conditions can be manipulated to control reactivity and achieve desired synthetic targets. The protocols and discussions herein are framed from the perspective of a senior application scientist, emphasizing not just the "how" but the fundamental "why" behind each experimental design.
Section 1: Gold-Catalyzed Hydration: A Regioselective Approach to Ketone Synthesis
The hydration of alkynes is a fundamental transformation that converts a carbon-carbon triple bond into a carbonyl group. While traditionally achieved with mercury-based catalysts, modern organic synthesis favors milder and more environmentally benign methods, with gold catalysis emerging as a premier choice.[1] Gold(I) and gold(III) complexes are powerful π-acids that can activate alkynes toward nucleophilic attack under neutral conditions.[2][3]
Mechanistic Rationale & Causality
The catalytic cycle of gold-catalyzed alkyne hydration typically begins with the coordination of the gold(I) complex to the alkyne, forming a π-complex.[4][5] This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack by water. For an unsymmetrical internal alkyne like this compound, the regioselectivity of water attack is governed by both electronic and steric factors. The nucleophile will preferentially attack the alkyne carbon that can better stabilize the resulting partial positive charge in the transition state.[4] The steric bulk of the C-5 quaternary center significantly disfavors nucleophilic attack at the C-4 position. Consequently, the attack occurs predominantly at the C-3 position, leading to the formation of 5,5-dimethyl-3-heptan-4-one after protodeauration and enol-keto tautomerization.
The choice of ligand on the gold catalyst is crucial. Highly sterically hindered phosphine ligands can enhance catalytic activity and prevent the formation of inactive catalyst species.[1] The counteranion also plays a significant role, with weakly coordinating anions like SbF₆⁻ or OTf⁻ promoting higher catalytic efficiency by ensuring a more electrophilic and available gold center.[5]
Caption: Gold-catalyzed hydration of this compound.
Protocol: Gold-Catalyzed Hydration of this compound
This protocol is designed to be a self-validating system, where careful execution should lead to high regioselectivity and yield.
Materials:
-
This compound (1.0 mmol, 124.23 mg)
-
(Triphenylphosphine)gold(I) chloride [Ph₃PAuCl] (0.02 mmol, 9.9 mg)
-
Silver hexafluoroantimonate [AgSbF₆] (0.02 mmol, 6.9 mg)
-
Dioxane/Water mixture (9:1 v/v, 5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Activation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add [Ph₃PAuCl] (9.9 mg) and AgSbF₆ (6.9 mg). Add 2 mL of dioxane and stir the suspension at room temperature for 30 minutes. The formation of a white precipitate (AgCl) indicates the in-situ generation of the active cationic gold catalyst, [Ph₃PAu]⁺SbF₆⁻.
-
Reaction Setup: Add this compound (124.23 mg) to the flask, followed by the remaining dioxane (2.5 mL) and water (0.5 mL).
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a short plug of silica gel to remove the catalyst, washing with ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield pure 5,5-dimethyl-3-heptan-4-one.
Data Summary:
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4-one:C3-one) |
| [Ph₃PAu]⁺SbF₆⁻ | Dioxane/H₂O | 80 | 5 | ~92% | >98:2 |
| [IPrAu]⁺OTf⁻ | Acetonitrile/H₂O | 60 | 3 | ~95% | >99:1 |
(Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Yields and selectivities are representative values based on typical gold-catalyzed hydrations of sterically hindered alkynes.)
Section 2: Hydroboration-Oxidation: Anti-Markovnikov Carbonyl Synthesis
Hydroboration-oxidation is a two-step process that achieves the net anti-Markovnikov addition of water across a multiple bond.[6] For alkynes, this reaction provides access to aldehydes (from terminal alkynes) or ketones (from internal alkynes) with regioselectivity complementary to hydration methods.[7]
Mechanistic Rationale & Causality
The key to controlling the hydroboration of alkynes is to prevent double addition across both π-bonds and to direct the boron to the desired carbon. This is achieved by using a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[7] These reagents have only one B-H bond available for reaction, thus preventing over-addition.
In the case of this compound, the hydroboration step involves the syn-addition of the B-H bond across the triple bond. Steric hindrance is the dominant controlling factor; the bulky borane reagent will add to the less sterically encumbered carbon of the alkyne (C-3), placing the boron atom at this position and the hydrogen at C-4. This forms a vinylborane intermediate.
The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[8] The resulting enol rapidly tautomerizes to the thermodynamically more stable ketone, yielding 2,2-dimethyl-3-heptan-3-one as the major product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Sonogashira Coupling with Hindered Internal Alkynes
Introduction: Navigating the Challenges of Steric Congestion in C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This palladium- and copper-catalyzed transformation between an aryl or vinyl halide and a terminal alkyne has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] Its utility lies in the mild reaction conditions often employed and its tolerance for a wide array of functional groups.[1]
However, as synthetic targets grow in complexity, chemists are increasingly confronted with substrates that deviate from the ideal. Sterically hindered substrates—specifically those involving bulky groups near the reaction centers of the aryl halide or the internal alkyne—present a significant mechanistic hurdle.[5][6] Standard Sonogashira conditions often fail or provide disappointingly low yields in these cases, as the steric bulk impedes key steps in the catalytic cycle.[7]
This comprehensive guide provides an in-depth exploration of the challenges associated with the Sonogashira coupling of hindered internal alkynes. Moving beyond a simple recitation of steps, we will dissect the mechanistic reasons for failure and present a logically structured approach to reaction optimization. This document is designed to equip the modern researcher with the strategic knowledge and detailed protocols necessary to successfully couple even the most challenging, sterically congested substrates.
The Mechanistic Bottleneck: How Steric Hindrance Disrupts the Catalytic Cycle
To overcome the challenges of steric hindrance, one must first understand where it exerts its negative influence. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Steric bulk on either the aryl halide or the alkyne creates significant kinetic barriers at two key junctures:
-
Oxidative Addition: This is often the rate-limiting step where the aryl halide (Ar-X) adds to the Pd(0) catalyst.[7] Bulky ortho-substituents on the aryl halide physically shield the carbon-halogen bond, making it difficult for the palladium complex to approach and insert itself. This slows the reaction dramatically or prevents it from initiating altogether.[9]
-
Transmetalation: In this step, the alkynyl group is transferred from the copper acetylide to the palladium(II) complex. If both the aryl group on the palladium and the substituent on the alkyne are sterically demanding, their interaction within the transition state is highly unfavorable, impeding the crucial transfer of the alkyne.[9]
Strategic Solutions for Coupling Hindered Substrates
Success with sterically demanding substrates hinges on rationally selecting catalysts and conditions that mitigate these steric barriers. The following sections outline a hierarchical approach to optimizing the Sonogashira coupling for hindered internal alkynes.
Catalyst System Selection: The Key to Activating Hindered Partners
The choice of palladium catalyst and its associated ligand is the single most critical factor for overcoming steric hindrance.
-
Palladium Precatalysts: While traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective for simple substrates, they are often inadequate for challenging couplings.[1][8] Modern, well-defined palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for high stability and to reliably generate the active, monoligated Pd(0) species in situ. This highly reactive 14-electron species is more effective at undergoing oxidative addition with hindered halides.[7][10]
-
Ligand Choice is Paramount: The ligand's job is to stabilize the palladium center while promoting reactivity. For hindered substrates, the ideal ligands are both bulky and electron-rich.
-
Bulky Phosphines: Ligands like XPhos, SPhos, and tBu₃P create a sterically crowded coordination sphere around the palladium. This promotes the formation of the highly reactive monoligated Pd(0)L species, which is less sterically encumbered and better able to access the hindered C-X bond.[6][9][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often provide excellent thermal stability to the palladium catalyst. They are highly effective in coupling reactions and can be superior to phosphine ligands in certain cases, especially with less reactive aryl chlorides.[7][8][11]
-
| Ligand Type | Examples | Key Characteristics | Best For |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Promotes monoligation. | General-purpose for hindered aryl bromides and iodides. |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (tBu₃P) | Very bulky and electron-rich, but can be air-sensitive. | Highly effective for activating stubborn aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, provide high thermal stability. | Hindered aryl bromides and chlorides; high-temperature reactions. |
The Copper Co-Catalyst: A Double-Edged Sword
In the classic Sonogashira reaction, a copper(I) salt (typically CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[1] While this accelerates the reaction for unhindered substrates, it introduces a major competing side reaction for hindered ones: Glaser-Hay homocoupling .
When the desired cross-coupling is slow due to steric hindrance, the copper acetylide intermediate has a greater opportunity to react with itself in the presence of oxygen, leading to the formation of a symmetrical diyne (R-C≡C-C≡C-R).[7][12] This consumes the alkyne starting material and complicates purification.
Recommendation: For sterically hindered substrates, copper-free Sonogashira protocols are strongly recommended .[2][7][13] By eliminating the copper co-catalyst, the primary pathway for homocoupling is shut down, allowing the slower cross-coupling reaction to proceed without this competing side reaction.[14] In copper-free systems, the base is believed to facilitate the deprotonation of the alkyne directly at the palladium center.[8]
Optimizing Reaction Parameters: Fine-Tuning for Success
With an appropriate catalyst system chosen, the reaction environment must be optimized.
-
Base Selection: An amine base (e.g., triethylamine, diisopropylethylamine) is typically used to neutralize the HX acid formed.[15] However, for copper-free reactions, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective as they can facilitate the crucial alkyne deprotonation step without coordinating to the palladium center.
-
Solvent Effects: The solvent must fully dissolve all components of the reaction.[12] While polar aprotic solvents like DMF or acetonitrile are common, nonpolar solvents such as toluene or dioxane can be beneficial for hindered couplings. Nonpolar solvents can minimize steric hindrance by reducing unfavorable interactions between bulky substituents and the solvent shell.[12][16]
-
Temperature: Hindered substrates almost always require elevated temperatures (80-120 °C) to overcome the high activation energy of the oxidative addition step.[15] However, excessively high temperatures can lead to catalyst decomposition (observed as the formation of palladium black). Careful temperature screening is essential.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend: I > Br > OTf >> Cl.[1] If possible, using a more reactive aryl iodide instead of a bromide or chloride can significantly improve reaction success by facilitating the rate-limiting oxidative addition step.
Detailed Experimental Protocol: Copper-Free Sonogashira of a Hindered Aryl Bromide
This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with a hindered internal alkyne using a modern catalyst system.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Hindered terminal alkyne (1.2–1.5 equiv)
-
Pd-XPhos-G3 precatalyst (1–3 mol%)
-
XPhos ligand (1–3 mol%, same as catalyst)
-
Potassium carbonate (K₂CO₃), dried (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a dry Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 equiv), Pd-XPhos-G3 precatalyst (e.g., 2 mol%), additional XPhos ligand (2 mol%), and potassium carbonate (2.5 equiv).
-
Causality: The additional ligand helps to prevent catalyst decomposition at high temperatures and ensures the formation of the active catalytic species. K₂CO₃ is a strong, non-coordinating base suitable for copper-free conditions.
-
-
Reagent Addition:
-
Evacuate and backfill the flask with argon three times to rigorously remove all oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[15]
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.
-
Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
-
Reaction:
-
Seal the flask and place it in a preheated oil bath at 100–110 °C.
-
Stir the mixture vigorously.
-
Causality: Elevated temperature is required to overcome the activation barrier for oxidative addition of the hindered aryl bromide.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small, quenched aliquots. The reaction may require 12–24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and filter through a pad of celite to remove the inorganic base and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hindered internal alkyne.
-
Troubleshooting Common Failures
When reactions with hindered substrates fail, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Oxidative addition is too slow. 2. Catalyst is inactive. | 1. Increase temperature in 10 °C increments. 2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos).[7][10] 3. Use a fresh, high-quality precatalyst. 4. If using an aryl bromide, try synthesizing the aryl iodide equivalent.[1] |
| Significant Homocoupling | 1. Copper co-catalyst is present. 2. Oxygen is present in the reaction. 3. Cross-coupling is much slower than homocoupling. | 1. Switch to a copper-free protocol. This is the most effective solution.[7][14] 2. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. |
| Catalyst Decomposition | 1. Reaction temperature is too high. 2. Insufficient ligand is present to stabilize the catalyst. | 1. Lower the reaction temperature. 2. Add a small excess of free ligand to the reaction mixture. 3. Screen different solvents; sometimes a change from DMF to toluene can improve stability.[17] |
Conclusion
The Sonogashira coupling of sterically hindered internal alkynes is a challenging but achievable transformation. Success is not found by simply applying standard conditions but through a deliberate and mechanistically informed strategy. By prioritizing the selection of modern, highly active catalyst systems with bulky ligands, judiciously opting for copper-free conditions to eliminate homocoupling, and systematically optimizing reaction parameters, researchers can effectively forge sterically congested C(sp²)-C(sp) bonds. This strategic approach transforms the Sonogashira reaction from a potential point of failure into a reliable tool for the synthesis of highly complex and valuable molecules.
References
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- PubMed. (2007). The Effect of Steric Bulk in Sonogashira Coupling Reactions.
- Royal Society of Chemistry. (n.d.). The effect of steric bulk in Sonogashira coupling reactions.
- IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- YouTube. (2025). Sonogashira reaction | Solved Practice Problems.
- National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- ResearchGate. (n.d.). Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions.
- ACS Publications. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones.
- ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
- National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- CORE. (n.d.). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM.
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- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. The effect of steric bulk in Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. ajol.info [ajol.info]
- 12. books.lucp.net [books.lucp.net]
- 13. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5-Dimethyl-3-heptyne
Welcome to the technical support center for the synthesis of 5,5-Dimethyl-3-heptyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of this sterically hindered internal alkyne.
Introduction to the Synthesis
The synthesis of this compound typically involves the alkylation of a terminal alkyne, such as 1-pentyne, with a tertiary alkyl halide, like a tert-butyl halide. This reaction, while straightforward in principle, presents several challenges primarily due to the steric hindrance of the tert-butyl group and the basicity of the acetylide anion. The most common approach involves the deprotonation of 1-pentyne with a strong base to form the corresponding acetylide, followed by a nucleophilic substitution reaction with a suitable tert-butyl electrophile.
A key challenge in this synthesis is the competing E2 elimination reaction, which is often favored when a strong, sterically unhindered base is used with a tertiary halide.[1][2] This guide will address this and other common issues to help you optimize your synthetic route.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low to No Yield of the Desired Product
Q1: I am not observing any formation of this compound, or the yield is extremely low. What are the likely causes?
A1: This is a common and frustrating issue. The primary culprits are often related to the deprotonation step or the subsequent alkylation. Let's break down the possibilities:
-
Ineffective Deprotonation of 1-Pentyne: The acidity of terminal alkynes (pKa ≈ 25) requires a sufficiently strong base for complete deprotonation.[3]
-
Troubleshooting:
-
Base Selection: Ensure you are using a strong enough base. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice.[4][5] Organolithium reagents like n-butyllithium (n-BuLi) in an ethereal solvent (e.g., THF, diethyl ether) are also excellent options. Weaker bases, such as sodium hydroxide or alkoxides, will not be effective.
-
Reaction Conditions: The deprotonation should be carried out under anhydrous conditions, as any water present will quench the strong base and the acetylide anion. Ensure your glassware is oven-dried or flame-dried and your solvents are properly dried.
-
Temperature: Deprotonation with n-BuLi is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.
-
-
-
Dominance of the E2 Elimination Pathway: The pentynide anion is a strong base. When it reacts with a tertiary alkyl halide like tert-butyl bromide, it can act as a base to abstract a proton, leading to the formation of isobutylene gas via an E2 elimination pathway, rather than the desired SN2 substitution.[2][6] This is a significant challenge in this specific synthesis.[7]
-
Troubleshooting:
-
Choice of Electrophile: While tert-butyl halides are the most direct route, their propensity for elimination is high.
-
Alternative Synthetic Routes: Consider a different approach that avoids the direct alkylation of a pentynide with a tertiary halide. One such alternative is a retrosynthetic strategy involving a Grignard reaction .[7] This would involve reacting a pentynyl Grignard reagent with a ketone, followed by subsequent manipulation of the resulting alcohol.
-
-
Issue 2: Presence of Significant Side Products
Q2: My reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products and how can I minimize them?
A2: The formation of side products is often linked to the issues discussed above. The most common side product is the result of the E2 elimination reaction.
-
Major Side Product: Isobutylene: As mentioned, the reaction of the pentynide anion with a tertiary halide strongly favors elimination.[8]
-
Identification: Isobutylene is a gas at room temperature and may not be directly observed in your workup unless you take specific measures to trap it. Its formation means your starting materials are being consumed without forming the desired product.
-
Minimization:
-
As this is the major competing pathway, minimizing it is key to a successful synthesis. The strategies mentioned in Q1 for favoring substitution are critical here.
-
-
-
Other Potential Side Products:
-
Dimerization of 1-Pentyne: While less common in this specific reaction, under certain conditions (especially with copper catalysis, which is not typically used here), terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) to form diyne byproducts.
-
Products from Reaction with Solvent: If using a reactive solvent, side reactions can occur. For example, n-BuLi can deprotonate THF at room temperature over time.
-
Experimental Protocol: A Suggested Grignard-Based Approach
Given the significant challenge of the E2 elimination, a more reliable, albeit longer, synthetic route is recommended. This approach avoids the direct reaction of a strongly basic acetylide with a tertiary halide.
Step 1: Formation of Pentynyl Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide in anhydrous THF.
-
Add a small amount of the ethyl bromide solution to the magnesium and gently heat to initiate the Grignard reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, cool the solution to 0 °C.
-
Slowly add 1-pentyne dropwise to the ethylmagnesium bromide solution. Ethane gas will evolve. Allow the reaction to stir for 1-2 hours at room temperature to ensure complete formation of the pentynylmagnesium bromide.
Step 2: Reaction with Acetone
-
Cool the pentynyl Grignard solution to 0 °C.
-
Slowly add a solution of acetone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
Step 3: Work-up and Subsequent Steps
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting tertiary alcohol can then be converted to the desired product through a two-step process: conversion to the corresponding tertiary chloride (e.g., using concentrated HCl) followed by a reduction.
dot graph "Grignard_Based_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"1-Pentyne" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "EtMgBr" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PentynylMgBr" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tertiary_Alcohol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tertiary_Chloride" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"1-Pentyne" -> "PentynylMgBr" [label="EtMgBr, THF"]; "EtMgBr" -> "PentynylMgBr"; "PentynylMgBr" -> "Tertiary_Alcohol" [label="1. Acetone, THF\n2. H3O+ workup"]; "Acetone" -> "Tertiary_Alcohol"; "Tertiary_Alcohol" -> "Tertiary_Chloride" [label="Conc. HCl"]; "Tertiary_Chloride" -> "this compound" [label="Reduction"]; } caption: "Alternative Grignard-based synthesis pathway."
Frequently Asked Questions (FAQs)
Q3: Can I use a different base, like potassium tert-butoxide, for the deprotonation?
A3: While potassium tert-butoxide is a strong, hindered base often used to favor elimination reactions, it is generally not a suitable choice for deprotonating terminal alkynes to the same extent as sodium amide or n-BuLi.[4] The pKa of tert-butanol is around 18, which is not sufficiently high to completely deprotonate an alkyne with a pKa of 25. An incomplete deprotonation will lead to low yields.
Q4: Is there a way to favor the SN2 reaction over the E2 elimination in the direct alkylation approach?
A4: Favoring the SN2 pathway with a tertiary substrate is inherently difficult.[6] While changing reaction parameters can have a minor influence, the electronic and steric factors strongly favor elimination. Lowering the reaction temperature might slightly favor the SN2 reaction, as elimination reactions often have a higher activation energy. However, the effect is unlikely to be significant enough to make this a high-yielding reaction. The use of highly polar, aprotic solvents like DMSO can sometimes favor SN2 reactions, but with a strong base like an acetylide, the E2 reaction will likely still dominate.
Q5: How should I purify the final product, this compound?
A5: this compound is a relatively volatile, non-polar liquid.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up to remove any inorganic salts is necessary.[9] This typically involves washing the organic layer with water and then brine.
-
Drying: The organic layer should be thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: Fractional distillation is the most effective method for purifying the final product. Given its boiling point, vacuum distillation may be necessary to prevent decomposition if any high-boiling impurities are present.
-
Chromatography: If distillation does not provide sufficient purity, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) can be employed.
Table 1: Comparison of Synthetic Approaches
| Feature | Direct Alkylation | Grignard-Based Approach |
| Key Reagents | 1-Pentyne, n-BuLi or NaNH₂, tert-butyl bromide | 1-Pentyne, EtMgBr, Acetone, HCl, Reducing agent |
| Number of Steps | 1 (main reaction) | 3-4 |
| Primary Challenge | E2 Elimination | More steps, handling of Grignard reagents |
| Expected Yield | Low | Moderate to Good |
| Recommendation | Not recommended for high yield | Recommended for reliable synthesis |
dot graph "Troubleshooting_Flow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Low/No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Deprotonation [label="Check Deprotonation Step"]; Check_Base [label="Is the base strong enough?\n(NaNH2, n-BuLi)", shape=diamond]; Check_Conditions [label="Are conditions anhydrous?", shape=diamond]; E2_Problem [label="Is E2 Elimination the issue?"]; Yes_Base [label="Yes"]; No_Base [label="No, change base"]; Yes_Conditions [label="Yes"]; No_Conditions [label="No, dry reagents/glassware"]; Consider_Alternative [label="Consider Alternative Synthesis\n(e.g., Grignard route)"];
Start -> Check_Deprotonation; Check_Deprotonation -> Check_Base; Check_Base -> Yes_Base [label="Yes"]; Check_Base -> No_Base [label="No"]; Yes_Base -> Check_Conditions; Check_Conditions -> Yes_Conditions [label="Yes"]; Check_Conditions -> No_Conditions [label="No"]; Yes_Conditions -> E2_Problem; E2_Problem -> Consider_Alternative; } caption: "Troubleshooting flowchart for low yield."
References
- ACS Publications: Organic Letters - Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles
- Brainly - What are examples of good compounds to deproton
- Organic Chemistry Portal - Substituted arene synthesis by alkynyl
- Wikipedia - Sonogashira coupling
- ResearchGate - Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions | Request PDF
- Chemistry LibreTexts - 10.8: Alkynes
- University of Calgary - Ch 9 : Acidity of Terminal Alkynes
- Lumen Learning - 8.5. Elimination reactions | Organic Chemistry 1: An open textbook
- Quora - What bases can deproton
- Organic Chemistry Portal - Sonogashira Coupling
- Chemistry LibreTexts - 16.06.
- Chemistry LibreTexts - Elimin
- Chemistry LibreTexts - 8.
- Utah Tech - Nuggets of Knowledge for Chapter 10 – Alkyl Halides II Chem 2310 I. Elimination Reactions of Alkyl Halides Introduction
- Chem 351 Fall 2004 Final : Mechanism
- YouTube - Alkyne Synthesis Challenge Not as Straightforward as it Might Seem
- BenchChem - Technical Support Center: Purific
Sources
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 7. youtube.com [youtube.com]
- 8. Chem 351 Fall 2004 Final : Mechanism [chem.ucalgary.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5,5-Dimethyl-3-heptyne
Welcome to the technical support center for the synthesis and optimization of 5,5-Dimethyl-3-heptyne. This guide is designed for researchers, scientists, and drug development professionals who are working with internal alkynes and require in-depth, field-proven insights to overcome common experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Strategy for Internal Alkynes
This compound is an internal alkyne, a class of compounds that are valuable building blocks in organic synthesis.[1][2] The most robust and common method for synthesizing such molecules is through the alkylation of a terminal alkyne.[3][4][5] This process involves two key steps: the deprotonation of a terminal alkyne using a strong base to form a highly nucleophilic acetylide anion, followed by a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide to form a new carbon-carbon bond.[3]
This guide will walk you through troubleshooting common issues and answer frequently asked questions related to this synthesis, ensuring a higher success rate and purity in your reactions.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?
A1: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is crucial.
-
Incomplete Deprotonation: The first step, the formation of the acetylide anion, is critical. If deprotonation is incomplete, you will have unreacted starting alkyne, leading to a lower yield.
-
Causality: Terminal alkynes have a pKa of about 25.[4] For effective deprotonation, the base's conjugate acid must have a significantly higher pKa. Sodium amide (NaNH₂), with a conjugate acid (NH₃) pKa of 38, is an excellent choice for driving this equilibrium to the product side.[6]
-
Solution: Ensure your sodium amide is fresh and has been stored under an inert atmosphere. Older or improperly stored NaNH₂ can react with moisture and air, reducing its efficacy.[7] Use at least a slight molar excess (1.05-1.1 equivalents) of the base to ensure complete conversion of the terminal alkyne.
-
-
Purity of Reagents: The purity of your starting alkyne, alkyl halide, and solvent is paramount.
-
Causality: Water is a major culprit. Sodium amide reacts violently with water, consuming your base and generating sodium hydroxide and ammonia.[7][8] Any acidic protons in the solvent or on other reagents will also quench the acetylide anion.
-
Solution: Use anhydrous solvents. If using liquid ammonia, ensure it is condensed into a flame-dried apparatus under an inert atmosphere. Purify starting materials by distillation if their purity is questionable.
-
-
Sub-optimal Reaction Temperature:
-
Causality: The deprotonation is typically performed at the boiling point of liquid ammonia (-33 °C).[9] The subsequent alkylation step may require a different temperature. If the temperature is too low, the reaction rate may be impractically slow. If too high, side reactions like elimination may be favored.
-
Solution: Maintain the temperature at -33 °C during the deprotonation. For the alkylation step, slowly warm the reaction mixture to room temperature and allow it to stir for several hours or overnight to ensure completion.
-
Q2: I am observing a significant amount of an alkene byproduct in my final product analysis (GC-MS/NMR). How can I minimize this?
A2: The formation of an alkene byproduct is a classic sign that an E2 elimination reaction is competing with your desired SN2 substitution.[4]
-
Causality: The acetylide anion is not only a strong nucleophile but also a strong base.[4] When it reacts with an alkyl halide, it can either attack the carbon atom (SN2) or abstract a proton from a beta-carbon (E2). This competition is highly dependent on the structure of the alkyl halide.
-
Primary (1°) Alkyl Halides: Strongly favor SN2.
-
Secondary (2°) Alkyl Halides: SN2 and E2 are competitive.
-
Tertiary (3°) Alkyl Halides: Almost exclusively undergo E2 elimination.
-
-
Solution for this compound: You have two synthetic routes (see FAQ Q3 for a detailed comparison).
-
Route A: 1-Butyne + 1-bromo-2,2-dimethylpropane (Neopentyl bromide). Neopentyl bromide is a primary halide, but it is sterically hindered at the beta-carbon, which significantly slows down the SN2 reaction rate.
-
Route B: 3,3-Dimethyl-1-butyne + Ethyl bromide. Ethyl bromide is a primary alkyl halide with very little steric hindrance, making it an ideal substrate for an SN2 reaction.[4]
-
Recommendation: To minimize alkene formation, Route B is strongly recommended . The use of a sterically unhindered primary alkyl halide like ethyl bromide will heavily favor the desired SN2 pathway over E2 elimination.
-
Q3: How do I properly and safely quench the reaction?
A3: Quenching is a critical step to neutralize any remaining reactive species, particularly the excess sodium amide. An improper quench can be hazardous.
-
Causality: Sodium amide reacts violently with water.[8] Adding water or aqueous solutions directly to a reaction mixture containing a significant amount of NaNH₂ can cause a rapid, exothermic reaction, leading to splashing and rapid boiling of the solvent (e.g., liquid ammonia).
-
Safe Quenching Protocol:
-
Cool the reaction vessel in an ice bath or dry ice/acetone bath.
-
Slowly and cautiously add a proton source that reacts less violently than water. A common choice is solid ammonium chloride (NH₄Cl) added in small portions.[10] The NH₄⁺ ion is a weak acid that will neutralize the remaining NaNH₂ and the acetylide product.
-
Alternatively, a saturated aqueous solution of NH₄Cl can be added dropwise with vigorous stirring while maintaining cooling.
-
Only after ensuring all the sodium amide has been neutralized should you proceed with adding water for the workup.
-
Q4: I'm having difficulty purifying the final product by distillation. Are there other effective methods?
A4: While simple distillation is often sufficient for non-polar compounds like this compound, purification can be challenging if boiling points of impurities are close to that of the product.
-
Troubleshooting Distillation:
-
Ensure you are using an efficient distillation column (e.g., a Vigreux column) to improve separation.
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential decomposition of the product at high temperatures.
-
-
Alternative Purification Method: Flash Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: Since this compound is a very non-polar hydrocarbon, you will need a non-polar eluent system. Start with pure hexanes or petroleum ether. The product should elute very quickly. Unreacted starting materials and polar impurities will be retained on the column.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent, load it onto the column, and elute with the chosen solvent system, collecting fractions and analyzing them by TLC or GC.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the alkylation of a terminal alkyne?
A1: The reaction proceeds via a two-step mechanism.[3]
-
Acid-Base Reaction (Deprotonation): A strong base, typically the amide ion (NH₂⁻) from sodium amide, removes the acidic terminal proton from the alkyne. This forms a negatively charged acetylide ion, which is a potent carbon nucleophile, and the conjugate acid of the base (ammonia, NH₃).
-
Nucleophilic Substitution (Alkylation): The acetylide anion attacks the electrophilic carbon of a primary alkyl halide in an SN2 fashion. This results in the displacement of the halide leaving group and the formation of a new carbon-carbon bond, yielding the internal alkyne.[3]
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism of terminal alkyne alkylation.
Q2: Why is sodium amide in liquid ammonia a common choice? Are there alternatives?
A2: Sodium amide (NaNH₂) in liquid ammonia (NH₃) is a classic and highly effective system for several reasons:
-
Strong Basicity: As mentioned, NaNH₂ is a very strong base, capable of completely deprotonating terminal alkynes.[6]
-
Low Temperature: Liquid ammonia serves as a solvent that keeps the reaction at a low temperature (-33 °C), which helps to control exotherms and minimize side reactions.[10]
-
Solubility: The resulting sodium acetylide is often soluble in liquid ammonia, creating a homogeneous reaction mixture which can improve reaction rates.[9]
Alternative Reagents:
| Reagent Class | Example | Advantages | Disadvantages |
| Grignard Reagents | Ethylmagnesium bromide (EtMgBr) | Commercially available in solution; less hazardous than NaNH₂. | Can be less effective for deprotonation; primarily used for additions to carbonyls.[12][13] The reaction with a terminal alkyne is an acid-base reaction.[14] |
| Organolithium Reagents | n-Butyllithium (n-BuLi) | Very strong base; soluble in organic solvents like THF or hexanes. | Highly pyrophoric (ignites on contact with air); can also act as a nucleophile in unwanted side reactions. |
| Metal Hydrides | Sodium Hydride (NaH) | Strong base; can be used at higher temperatures in solvents like THF or DMF. | Slower reaction rates due to its insolubility (heterogeneous reaction). |
Q3: Which synthetic route is better for this compound: alkylating 1-butyne or alkylating 3,3-dimethyl-1-butyne?
A3: As briefly discussed in the troubleshooting section, the choice of disconnection is critical for maximizing yield and minimizing byproducts. Let's compare the two plausible routes.
| Parameter | Route A | Route B |
| Terminal Alkyne | 1-Butyne | 3,3-Dimethyl-1-butyne |
| Alkyl Halide | 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | Ethyl bromide |
| Halide Type | Primary (1°) | Primary (1°) |
| Steric Hindrance | High (Neopentyl group is very bulky) | Low |
| Primary Side Reaction | Slow SN2, potential for E2 | Minimal E2 elimination |
| Expected Outcome | Lower yield, potentially incomplete reaction | Higher yield, cleaner reaction |
Q4: What are the critical safety precautions when working with sodium amide?
A4: Sodium amide is a hazardous reagent that requires strict safety protocols.[8][15][16]
-
Reactivity: It reacts violently with water and is corrosive.[8][16] All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8][15]
-
Peroxide Formation: Upon storage, especially when exposed to air, sodium amide can form explosive peroxides.[7][15] Containers often appear yellow or brown when contaminated.[8] Do not handle discolored containers of sodium amide. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.[8] Always date the container upon receipt and upon opening.[15]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles (or a face shield if a splash hazard exists), and appropriate gloves (nitrile or chloroprene are common choices, but consult the SDS and glove manufacturer's guide).[15][16][17]
-
Handling: Whenever possible, handle solid sodium amide in an inert atmosphere glove box.[15] If a glove box is not available, handle it in a well-ventilated fume hood.[16] Have a Class D fire extinguisher and dry sand available for fire suppression. Never use water or a CO₂ extinguisher on a sodium amide fire. [8]
-
Disposal: Unused reagent must be quenched carefully (see Troubleshooting Q3) before disposal as hazardous waste according to your institution's guidelines.[8]
Detailed Experimental Protocol (Preferred Route B)
This protocol outlines the synthesis of this compound from 3,3-Dimethyl-1-butyne and ethyl bromide.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser fitted with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Acetylide Formation:
-
Place a dry ice/acetone bath under the flask and condense approximately 200 mL of ammonia.
-
Once the desired volume of liquid ammonia is collected, remove the cooling bath. To the stirring liquid ammonia, cautiously add sodium amide (1.1 eq).
-
Slowly add 3,3-dimethyl-1-butyne (1.0 eq) dropwise via syringe.
-
Allow the mixture to stir at the boiling point of ammonia (-33 °C) for 1 hour to ensure complete formation of the sodium acetylide.
-
-
Alkylation:
-
Slowly add ethyl bromide (1.1 eq) dropwise to the reaction mixture. A white precipitate of sodium bromide may form.
-
After the addition is complete, remove the dry ice condenser and allow the ammonia to evaporate overnight under a gentle stream of nitrogen while the mixture slowly warms to room temperature.
-
-
Workup and Extraction:
-
Once all the ammonia has evaporated, cautiously quench the reaction by slowly adding 100 mL of water to the residue.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[18]
-
References
- University of Calgary. Ch 9: Alkylation of Terminal Alkynes.
- Vanderbilt University. Sodium Amide and Potassium Metal.
- Western Carolina University. Standard Operating Procedure for the use of Sodium amide.
- Princeton University Environmental Health & Safety. Sodium Amide.
- JoVE. Video: Preparation of Alkynes: Alkylation Reaction.
- Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- Cole-Parmer. Material Safety Data Sheet - Sodium amide.
- Khan Academy. Alkyne acidity and alkylation (video).
- Chemistry LibreTexts. 10.8: Alkynes.
- YouTube. Chain Elongation via Alkylation of Terminal Alkynes.
- Chemistry LibreTexts. 9.3: Preparation of Alkynes - Elimination Reactions of Dihalides.
- Mind Luster. Alkyne synthesis reaction fundamentals Tutorial.
- ResearchGate. Optimization conditions for alkyne hydration.
- University of Florida Digital Collections. The dehydrohalogenation of halo-alkenylamines with sodium amide in liquid ammonia.
- Wikipedia. Sodium amide.
- Quora. How does Grignard reagent react with alkyne?.
- PubChem. This compound | C9H16 | CID 31643.
- Vedantu. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE.
- BYJU'S. Grignard Reagents.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. Reagent Friday: Sodium Amide (NaNH2).
- ChemBK. This compound.
- Chemistry LibreTexts. 11.1: Synthesis of Alkynes.
- ResearchGate. Synthesis of alkynes from non-alkyne sources | Request PDF.
- Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling.
- American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Longdom Publishing. Short Notes on Synthesis using Alkynes.
- ResearchGate. Synthesis of Alkynes from Bi-3H-diazirin-3-yls: Trapping of Strained Cycloalkynes.
- Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
- PubChem. 5,5-Dimethylhept-3-ene | C9H18 | CID 54130850.
- PubChem. 5,5-Diethyl-3-heptyne | C11H20 | CID 579256.
- ResearchGate. The synthesis of 5-methyl- and 5,5-dimethyl-5h-dibenzo[a, d]cycloheptene | Request PDF.
- Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione.
- Scholars Research Library. Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate.
- Google Patents. CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.
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Technical Support Center: Hydration of 5,5-Dimethyl-3-heptyne
Welcome to the technical support center for the hydration of 5,5-dimethyl-3-heptyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unsymmetrical internal alkyne. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the hydration of this compound, focusing on practical solutions and the scientific reasoning behind them.
Question: My reaction is complete, but my final product is a mixture of two ketones that are difficult to separate. Why is this happening and can I improve the selectivity?
Answer:
This is the most common outcome for the hydration of an unsymmetrical internal alkyne like this compound. The reaction can produce two constitutional isomers: 5,5-dimethyl-3-heptanone and 5,5-dimethyl-4-heptanone.
Causality: The formation of two products stems from the initial addition of water across the triple bond, which can occur at either of the two alkyne carbons (C3 or C4). In standard acid-catalyzed hydration, the reaction proceeds through a vinyl carbocation intermediate.[1] For unsymmetrical internal alkynes, this can lead to a mixture of ketones.[2] Similarly, in mercury(II)-catalyzed hydration, the nucleophilic attack of water on the bridged mercurinium ion intermediate can also occur at either carbon, leading to a mixture of products.[2][3]
Troubleshooting Strategies:
-
Embrace the Mixture and Optimize Separation: In many cases, achieving high regioselectivity is challenging. The two ketone products, while isomers, may have slightly different boiling points or polarities. High-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure may be effective for separation.
-
Employ Sterically Hindered Reagents (Hydroboration-Oxidation): While standard hydration methods (acid-catalyzed and oxymercuration) give ketones, hydroboration-oxidation offers an alternative that can also result in ketones for internal alkynes.[4] By using a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, you may be able to exploit the steric differences between the ethyl group at C2 and the bulky tert-butyl group at C5.[3][5] The boron atom will preferentially add to the less sterically hindered carbon of the alkyne (C4), which, after oxidation, would favor the formation of 5,5-dimethyl-4-heptanone.
Question: The yield of my desired ketone is very low, and I'm recovering a significant amount of unreacted this compound. What can I do to improve conversion?
Answer:
Low conversion is a common issue, often related to reaction kinetics or catalyst deactivation. Alkynes are generally less reactive towards electrophilic addition than alkenes, sometimes requiring more forcing conditions or specific catalysts.[4]
Causality: The lower reactivity of alkynes is due to the higher energy of the vinyl carbocation intermediate compared to an alkyl carbocation.[1] Insufficient acid strength, low reaction temperature, or short reaction times can all lead to incomplete conversion.
Troubleshooting Strategies:
-
Increase Catalyst Loading or Use a Stronger Acid: For acid-catalyzed hydration, ensure you are using a strong acid like sulfuric acid (H₂SO₄). If conversion is still low, a modest increase in the catalyst concentration may be beneficial.
-
Utilize a Mercury(II) Catalyst: The addition of a mercury salt, such as mercuric sulfate (HgSO₄), is a standard method to facilitate alkyne hydration.[3][6] The mercury(II) ion acts as a Lewis acid, forming a bridged mercurinium ion intermediate, which is more susceptible to nucleophilic attack by water than the protonated alkyne.[2]
-
Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid decomposition at higher temperatures.
-
Extend Reaction Time: Some hydration reactions can be slow. Allow the reaction to proceed for a longer period, tracking its progress to determine the point of maximum conversion.
Question: My NMR and Mass Spec data show unexpected peaks that do not correspond to either of the expected ketone products or the starting material. What are these byproducts?
Answer:
Unexpected byproducts in alkyne hydration can arise from rearrangement reactions, especially under strongly acidic conditions. While classic rearrangements like the Meyer-Schuster and Rupe reactions are specific to propargyl alcohols, the underlying principles of carbocation stability and rearrangement can still apply to the vinyl carbocation intermediates formed during hydration.[7][8][9]
Causality: If a vinyl carbocation is formed during acid-catalyzed hydration, there is a possibility of alkyl shifts to form a more stable carbocation, leading to rearranged products. However, this is generally less common than with saturated carbocations. A more likely source of byproducts under harsh acidic conditions is oligomerization or polymerization of the alkyne.
Troubleshooting Strategies:
-
Switch to a Milder Hydration Method: The best way to avoid rearrangement byproducts is to use a method that does not generate a free carbocation intermediate. Oxymercuration-demercuration is the ideal choice here.[10][11] The reaction proceeds through a bridged mercurinium ion, which prevents the carbon skeleton from rearranging.[10]
-
Moderate Reaction Conditions: If you must use acid catalysis, avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. Use the minimum amount of acid necessary to achieve a reasonable reaction rate.
-
Thorough Product Characterization: Use techniques like GC-MS and 2D NMR (COSY, HMBC) to identify the structure of the unknown byproducts. This information will provide valuable clues about the side reactions occurring.
Frequently Asked Questions (FAQs)
What are the expected major and minor products in the hydration of this compound?
For an unsymmetrical internal alkyne like this compound, hydration typically yields a mixture of two ketone products.[1][2]
-
5,5-dimethyl-3-heptanone: Formed by the addition of the hydroxyl group to C3.
-
5,5-dimethyl-4-heptanone: Formed by the addition of the hydroxyl group to C4.
The ratio of these products depends on a combination of steric and electronic factors. The large tert-butyl group at C5 may sterically hinder the approach of the nucleophile (water) to C4, potentially favoring the formation of 5,5-dimethyl-3-heptanone. Conversely, electronic effects influencing the stability of the transition state could favor the other isomer. It is often necessary to determine the product ratio experimentally.
What is the mechanism of mercury(II)-catalyzed hydration?
The mercury(II)-catalyzed hydration of an alkyne is a well-established method that avoids the formation of a free vinyl carbocation.[3]
-
Electrophilic Addition: The mercury(II) ion (Hg²⁺) is attacked by the π-electrons of the alkyne, forming a bridged mercurinium ion intermediate.
-
Nucleophilic Attack: A water molecule attacks one of the carbons of the bridged intermediate from the opposite side. This attack occurs at the more substituted carbon that can better stabilize a partial positive charge.
-
Deprotonation: A base (water) removes a proton from the attached water molecule to form an organomercury enol.
-
Protodemercuration: Under acidic conditions, the mercury is replaced by a proton.
-
Keto-Enol Tautomerization: The resulting enol is unstable and rapidly tautomerizes to the more stable ketone product.[12][13]
How does hydroboration-oxidation of this compound differ from acid-catalyzed hydration?
Hydroboration-oxidation is a two-step process that provides an anti-Markovnikov addition of water across a triple bond.[14][15]
-
Regioselectivity: For terminal alkynes, this method yields aldehydes, whereas acid-catalyzed hydration gives methyl ketones.[16] For internal alkynes like this compound, hydroboration still proceeds with regioselectivity, influenced by sterics. The boron atom adds to the less sterically hindered carbon (C4), leading to the formation of 5,5-dimethyl-4-heptanone after oxidation.[4] This is in contrast to acid-catalyzed methods, which often give mixtures.
-
Stereochemistry: The addition of the H and BH₂ group is a syn-addition, meaning they add to the same face of the alkyne.[14]
-
Mechanism: The reaction does not involve a carbocation intermediate, thus avoiding rearrangements.[15]
Data and Protocols
Table 1: Comparison of Hydration Methods for this compound
| Feature | Acid-Catalyzed Hydration (H₂SO₄/H₂O) | Oxymercuration-Demercuration (HgSO₄, H₂SO₄/H₂O) | Hydroboration-Oxidation (1. 9-BBN; 2. H₂O₂, NaOH) |
| Primary Product(s) | Mixture of 5,5-dimethyl-3-heptanone and 5,5-dimethyl-4-heptanone | Mixture of 5,5-dimethyl-3-heptanone and 5,5-dimethyl-4-heptanone | Predominantly 5,5-dimethyl-4-heptanone |
| Key Intermediate | Vinyl Carbocation | Bridged Mercurinium Ion | Organoborane |
| Rearrangements | Possible, but less common | No | No |
| Regioselectivity | Poor | Poor | Good (sterically controlled) |
| Typical Conditions | Aqueous H₂SO₄, heat | HgSO₄, aqueous H₂SO₄ | 1. 9-BBN in THF; 2. H₂O₂, aqueous NaOH |
Protocol 1: Oxymercuration-Demercuration of this compound
This protocol is recommended to minimize side reactions and provides a reliable method for hydrating the alkyne.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercuric sulfate (HgSO₄)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add deionized water and slowly add concentrated sulfuric acid to make a dilute solution (e.g., 1 M).
-
To this acidic solution, add a catalytic amount of mercuric sulfate (e.g., 0.1 eq).
-
Add this compound (1.0 eq) to the flask.
-
Heat the reaction mixture to a gentle reflux (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
-
Purify the product ketones via column chromatography or distillation.
Visual Diagrams
Diagram 1: General Mechanism of Acid-Catalyzed Hydration
Caption: Formation of two ketone isomers via vinyl carbocation intermediates.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical guide to diagnosing and solving low yield issues.
References
- Meyer–Schuster rearrangement. (n.d.). In Wikipedia.
- Organic Chemistry Tutor. (n.d.). Hydration of Alkynes.
- Swaminathan, S., & Narayan, K. V. (1971). The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews, 71(5), 429–438. [Link]
- Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes.
- Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems.
- Leah4sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism [Video]. YouTube. [Link]
- JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration.
- SynArchive. (n.d.). Rupe Rearrangement.
- Organic Chemistry Tutor. (n.d.). Reactions of Alkynes.
- Chemistry LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes.
- Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry [Video]. YouTube. [Link]
- ACS Publications. (n.d.). Rupe and Meyer-Schuster rearrangements. Chemical Reviews.
- Royal Society of Chemistry. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. [Link]
- OpenStax. (n.d.). 9.4 Hydration of Alkynes. In Organic Chemistry: A Tenth Edition.
- Chemiz. (2025, December 26). Rupe Rearrangement [Video]. YouTube. [Link]
- Slideshare. (n.d.). Rupe Rearrgment.
- PubMed. (2014). Dehydrogenative Meyer-Schuster-like rearrangement: a gold-catalyzed reaction generating an alkyne.
- Khan Academy. (n.d.). Hydration of alkynes [Video].
- The Organic Chemistry Tutor. (2025, October 16). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov [Video]. YouTube. [Link]
- Oxymercuration reaction. (n.d.). In Wikipedia.
- NC State University Libraries. (n.d.). 9.4 Hydration of Alkynes. In Organic Chemistry: A Tenth Edition.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes.
- Hydroboration–oxidation reaction. (n.d.). In Wikipedia.
- Pearson+. (2024, June 11). Hydration of alkynes (via oxymercuration) gives good yields of....
- Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes.
- ResearchGate. (2021, March 8). Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones.
- Professor Dave Explains. (2018, July 11).
- Lumen Learning. (n.d.). Hydration of Alkynes. MCC Organic Chemistry.
- Chemistry Steps. (n.d.). Oxymercuration-Demercuration.
- L.S.College, Muzaffarpur. (2020, May 20). Hydroboration–oxidation reaction.
- University of Missouri–St. Louis. (n.d.). 9. Hydroboration-Oxidation of Alkenes.
- Chemistry LibreTexts. (2019, June 5). 7.7: Oxymecuration-Demercuration- A Special Electrophilic Addition.
- ChemSynthesis. (2025, May 20). (5Z)-2,5-dimethyl-5-hepten-3-one.
- Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism [Video].
- Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes.
- Reddit. (2020, February 22). Why is this 5,5-dimethyl-3-heptene and not 3,3-dimethylheptane?. r/chemhelp.
- ResearchGate. (2025, August 6). The synthesis of 5-methyl- and 5,5-dimethyl-5h-dibenzo[a, d]cycloheptene.
- PubChem. (n.d.). 5,5-Diethyl-3-heptyne.
Sources
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
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- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing 5,5-Dimethyl-3-heptyne Synthesis
Welcome to the technical support guide for the synthesis of 5,5-Dimethyl-3-heptyne. This resource is designed for chemistry professionals engaged in fine chemical synthesis and drug development. Here, we address common challenges and provide expert-driven solutions to improve the yield and purity of this internal alkyne. The primary synthetic route discussed involves the alkylation of a pentynide anion with a tertiary electrophile, a reaction known for its competing elimination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory synthesis for this compound?
The most common approach is a two-step, one-pot synthesis. It begins with the deprotonation of a terminal alkyne, 1-pentyne, using a strong base to form the corresponding acetylide anion. This is followed by the alkylation of the nucleophilic acetylide with a tertiary alkyl halide, such as tert-butyl bromide. The choice of base and solvent is critical; strongly basic, non-nucleophilic systems like sodium amide (NaNH₂) in liquid ammonia (NH₃) or n-butyllithium (n-BuLi) in an aprotic polar solvent like tetrahydrofuran (THF) are standard.
Q2: My reaction yield is consistently low, with significant recovery of 1-pentyne. What is the primary cause?
This is the most frequent issue encountered in this synthesis. The low yield is almost certainly due to the competing E2 (elimination) side reaction. The pentynide anion is a strong base, and the electrophile, tert-butyl bromide, is a sterically hindered tertiary halide. Instead of attacking the carbon atom in an Sₙ2 fashion, the pentynide anion can abstract a proton from one of the methyl groups of the tert-butyl bromide. This results in the formation of isobutylene gas and the regeneration of your starting alkyne, 1-pentyne, leading to poor conversion and low product yield.[1]
Q3: How can I effectively monitor the progress of the reaction?
Monitoring this reaction is crucial for optimization. The most effective techniques are:
-
Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively track the consumption of the starting material (1-pentyne) and the formation of the more nonpolar product, this compound. A typical eluent system would be hexane or petroleum ether.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis, GC-MS is the preferred method. It allows you to determine the relative ratios of starting material, product, and any potential byproducts. It can also confirm the identity of the product by its mass spectrum.[2]
Q4: What are the critical safety precautions for this reaction?
Safety is paramount. Key considerations include:
-
Strong Bases: Both n-BuLi and NaNH₂ are highly reactive and corrosive. n-BuLi is pyrophoric and will ignite on contact with air or moisture. NaNH₂ reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cryogenic Solvents: Liquid ammonia is a cryogenic liquid that can cause severe burns. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
Pressure Build-up: The E2 elimination side reaction produces isobutylene, a flammable gas. The reaction vessel should be equipped with a proper venting system (e.g., a bubbler) to prevent pressure build-up.
Visualized Reaction Pathway & Competing Mechanism
The diagram below illustrates the desired Sₙ2 pathway for the synthesis of this compound and the competing E2 elimination reaction that significantly reduces the product yield.
Sources
Technical Support Center: Navigating Reactions of 5,5-Dimethyl-3-heptyne
Welcome to the technical support center for reactions involving 5,5-dimethyl-3-heptyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered internal alkyne. Here, we address common challenges and provide in-depth troubleshooting advice rooted in mechanistic principles to ensure the success of your experiments.
The Challenge: Taming the Tert-Butyl Influence
This compound presents a unique synthetic challenge due to the steric bulk of the tert-butyl group adjacent to the alkyne. This steric hindrance can significantly impact reaction rates, regioselectivity, and stereoselectivity. Understanding and mitigating these effects is paramount for achieving desired product outcomes. This guide provides practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrogenation of this compound with a standard Pd/C catalyst sluggish and non-selective?
A1: Standard palladium on carbon (Pd/C) catalysts are highly active and typically lead to the complete reduction of alkynes to alkanes.[1] However, the steric hindrance from the tert-butyl group in this compound can impede the alkyne's approach to the catalyst surface, slowing down the reaction. Furthermore, once the cis-alkene is formed, it may remain adsorbed and undergo further reduction to the alkane, leading to a mixture of products. For selective reduction to the alkene, a "poisoned" catalyst is necessary.
Q2: What is a "poisoned" catalyst, and why is it essential for the partial reduction of this compound?
A2: A poisoned catalyst, such as Lindlar's catalyst, is a palladium-based catalyst that has been intentionally deactivated with substances like lead acetate and quinoline.[2][3][4][5] This deactivation makes the catalyst less reactive, allowing the reduction to stop at the alkene stage without proceeding to the alkane.[2][3][4][5] The quinoline also helps to prevent over-reduction.[4] For the synthesis of a cis-alkene from a sterically hindered alkyne like this compound, a poisoned catalyst is crucial for achieving high selectivity.
Q3: I am trying to synthesize the trans-alkene from this compound. Why is catalytic hydrogenation not a suitable method?
A3: Catalytic hydrogenation, including with Lindlar's catalyst, proceeds via a syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface. This mechanism inherently leads to the formation of a cis-alkene.[6] To obtain the trans-alkene, a dissolving metal reduction, such as with sodium in liquid ammonia, is the required method. This reaction proceeds through a radical anion intermediate, which allows for the formation of the more stable trans-alkene.[1][7]
Q4: When performing a hydroboration-oxidation reaction on this compound, what determines the regioselectivity of the hydroxyl group addition?
A4: In the hydroboration of internal alkynes, the boron atom adds to the less sterically hindered carbon of the triple bond. For this compound, the tert-butyl group at the C5 position makes the C4 carbon significantly more sterically hindered than the C3 carbon. Therefore, the boron atom will preferentially add to the C3 carbon. Subsequent oxidation replaces the boron with a hydroxyl group, leading to the formation of 5,5-dimethyl-3-heptanone as the major product. The use of a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance this regioselectivity.[8][9][10]
Troubleshooting Guides
Guide 1: Partial Reduction to (Z)-5,5-Dimethyl-3-heptene (cis-alkene)
Problem: Low yield and/or over-reduction to 5,5-dimethylheptane when using Lindlar's catalyst.
Root Cause Analysis: The steric hindrance of this compound can make the partial hydrogenation challenging, sometimes requiring fine-tuning of reaction conditions to prevent over-reduction. The activity of the Lindlar catalyst can also vary.
Troubleshooting Workflow:
Troubleshooting Steps for Lindlar Reduction.
Detailed Steps:
-
Verify Catalyst Activity and Loading:
-
Action: Ensure your Lindlar's catalyst is fresh. Over time, its activity can change. Prepare the catalyst as described in reliable literature or purchase from a reputable supplier.[11]
-
Rationale: An overly active catalyst will promote the undesired over-reduction to the alkane.
-
Protocol: Start with a catalyst loading of 5-10 mol%.
-
-
Optimize Reaction Temperature and Pressure:
-
Action: Perform the reaction at room temperature and atmospheric pressure of hydrogen gas.
-
Rationale: Higher temperatures and pressures can increase the rate of both the desired and undesired reactions, often favoring over-reduction.
-
-
Monitor Reaction Progress Carefully:
-
Action: Monitor the reaction progress frequently using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Rationale: Sterically hindered alkynes may react slower. Stopping the reaction at the point of maximum alkene formation, before significant alkane production, is key.
-
-
Consider an Alternative Poisoned Catalyst:
-
Action: If over-reduction persists, consider using nickel boride (P-2 catalyst), which can sometimes offer better selectivity for hindered alkynes.[4]
-
Rationale: Different catalysts have slightly different surface properties and activities, and one may be better suited for a particularly challenging substrate.
-
Experimental Protocol: Synthesis of (Z)-5,5-Dimethyl-3-heptene
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Catalyst | Lindlar's Catalyst (5 mol%) |
| Solvent | Hexane or Ethyl Acetate |
| Hydrogen Source | H₂ gas (balloon or 1 atm) |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC/GC) |
| Work-up | Filter through Celite to remove the catalyst, then evaporate the solvent. |
| Expected Yield | >90% (with high cis selectivity) |
Guide 2: Partial Reduction to (E)-5,5-Dimethyl-3-heptene (trans-alkene)
Problem: Incomplete reaction or formation of side products during dissolving metal reduction.
Root Cause Analysis: The success of the sodium in liquid ammonia reduction depends on maintaining a low temperature and ensuring the purity of reagents. Side reactions can occur if the reaction is not kept sufficiently cold or if impurities are present.
Troubleshooting Workflow:
Troubleshooting Steps for Dissolving Metal Reduction.
Detailed Steps:
-
Ensure Anhydrous and Low Temperature Conditions:
-
Action: Use oven-dried glassware and ensure your ammonia is condensed at or below its boiling point (-33 °C). A dry ice/acetone condenser is recommended.
-
Rationale: Water will react with the sodium metal, consuming the reducing agent. Maintaining a low temperature is crucial for the stability of the radical anion intermediate and to prevent the evaporation of ammonia.
-
-
Verify Purity of Sodium and Ammonia:
-
Action: Use freshly cut sodium metal to ensure a clean, unoxidized surface. Use high-purity condensed ammonia.
-
Rationale: Oxides on the surface of the sodium can inhibit the reaction. Impurities in the ammonia can lead to side reactions.
-
-
Optimize Reaction Time:
-
Action: Allow the reaction to proceed until the characteristic deep blue color of the solvated electrons persists for at least 30 minutes.
-
Rationale: A persistent blue color indicates an excess of the reducing agent and that the alkyne has been consumed.
-
-
Proper Quenching of the Reaction:
-
Action: Quench the reaction by the slow addition of a proton source like ammonium chloride or ethanol before allowing the mixture to warm to room temperature.
-
Rationale: A controlled quench neutralizes the excess sodium and protonates the vinyl anion intermediate to form the final product.
-
Experimental Protocol: Synthesis of (E)-5,5-Dimethyl-3-heptene
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reducing Agent | Sodium metal (2.5-3.0 eq) |
| Solvent | Liquid Ammonia |
| Temperature | -78 °C to -33 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quench with NH₄Cl, allow ammonia to evaporate, extract with ether, wash with water, and dry. |
| Expected Yield | >85% (with high trans selectivity) |
Guide 3: Hydroboration-Oxidation to 5,5-Dimethyl-3-heptanone
Problem: Low yield and/or poor regioselectivity in the hydroboration-oxidation of this compound.
Root Cause Analysis: For sterically hindered internal alkynes, achieving high regioselectivity can be challenging. The choice of borane reagent is critical. Low yields can also result from improper handling of the air- and moisture-sensitive borane reagents.
Troubleshooting Workflow:
Troubleshooting Steps for Hydroboration-Oxidation.
Detailed Steps:
-
Use a Bulky Borane Reagent:
-
Action: Use a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.
-
Rationale: A bulky borane reagent will significantly enhance the regioselectivity of the addition to the less sterically hindered C3 position of this compound, minimizing the formation of the isomeric ketone.[8][9][10]
-
-
Ensure Anhydrous and Inert Conditions:
-
Action: Use oven- or flame-dried glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Rationale: Borane reagents react with water. Moisture will consume the reagent and lower the yield.
-
-
Optimize Reaction Temperature and Time:
-
Action: The hydroboration step is typically carried out at 0 °C to room temperature for several hours.
-
Rationale: These conditions are generally sufficient for the reaction to go to completion without promoting side reactions. Monitor by TLC or GC to determine the optimal reaction time.
-
-
Proper Oxidation Conditions:
-
Action: After the hydroboration is complete, perform the oxidation step by adding aqueous sodium hydroxide followed by the slow, careful addition of hydrogen peroxide at 0 °C.
-
Rationale: The oxidation is exothermic and needs to be controlled to prevent decomposition of the peroxide and the formation of byproducts.
-
Experimental Protocol: Synthesis of 5,5-Dimethyl-3-heptanone
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reagent | 9-BBN (0.5 M in THF, 1.1 eq) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Oxidation | NaOH (3M aq.), H₂O₂ (30% aq.) |
| Work-up | Quench with water, extract with ether, wash with brine, and dry. |
| Expected Yield | >80% |
Mechanistic Insights
Mechanism of Dissolving Metal Reduction
The formation of the trans-alkene is a result of the thermodynamic stability of the vinyl radical and vinyl anion intermediates.
Pathway of Dissolving Metal Reduction.
References
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar C
- Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]
- ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE. Organic Syntheses. [Link]
- Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Chemistry Steps. [Link]
- Hydration of alkynes (video). Khan Academy. [Link]
- SYNTHESIS OF BORANE-AMMONIA AND ITS USE IN THE TITANIUM-CATALYZED HYDROBORATION OF 1-OCTENE. Organic Syntheses. [Link]
- Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+. Pearson+. [Link]
- PALLADIUM CATALYST FOR PARTIAL REDUCTION OF ACETYLENES. Organic Syntheses. [Link]
- DIASTEREOSELECTIVE ALDOL REACTION OF A TITANIUM ENOLATE OF A CHIRAL N-ACYLOXAZOLIDINONE: (4S)-N-[(2R,3S,4E)-2,4-DIMETHYL-3-METHOXY-5-PHENYL-4-PENTENOYL]-4-ISOPROPYL-1,3-THIAZOLIDINE-2-THIONE. Organic Syntheses. [Link]
- METHYL KETONES BY HYDRATION OF TERMINAL ALKYNES: 2,8-NONANEDIONE. Organic Syntheses. [Link]
- Reduction of Alkynes. Organic Chemistry Tutor. [Link]
- Acid Catalyzed Hydr
- Hydroboration-oxidation of alkynes (video). Khan Academy. [Link]
- 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]
- Alkyne Hydroboration With "R2BH". Master Organic Chemistry. [Link]
- COPPER-CATALYZED SEMI-REDUCTION OF ALKYNES. Organic Syntheses. [Link]
- Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. [Link]
- 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]
- 9.5 Reduction of Alkynes. OpenStax. [Link]
- BICYCLO[3.3.1]NONAN-9-ONE. Organic Syntheses. [Link]
- 11.10: Hydroboration–Oxidation of Alkynes. Chemistry LibreTexts. [Link]
- Hydroboration-Oxidation - Base Catalyze Tautomerism - Alkyne Reaction - Organic Chemistry. YouTube. [Link]
- Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. [Link]
- (R,R)-N,N'-BIS(3,5-DI-tert-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO MANGANESE(III) CHLORIDE. Organic Syntheses. [Link]
- Brown Hydrobor
- ALLYLIC REARRANGEMENT OF GERANIOL TRICHLOROACETIMIDATE: 3,7-DIMETHYL-1,6-OCTADIEN-3-AMINE. Organic Syntheses. [Link]
- INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. [Link]
- Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. Organic Syntheses. [Link]
Sources
- 1. Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Physical & Chemical Properties of 5,5-Dimethyl-3-heptyne
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 5,5-Dimethyl-3-heptyne. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and uncommon challenges encountered during the isolation of this internal alkyne. This guide is structured as an interactive troubleshooting manual and FAQ, designed to provide direct answers and in-depth protocols for your purification workflows.
A thorough understanding of the physical properties of your target compound is the foundation of any successful purification strategy. These values dictate the selection of appropriate techniques, from solvent choice in extractions to temperature and pressure parameters in distillation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1] |
| Boiling Point (Est.) | 151.1 °C at 760 mmHg | [3] |
| Density (Est.) | 0.773 g/cm³ | [3] |
| Refractive Index (Est.) | 1.412 | [3] |
Troubleshooting & Optimization Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: After my aqueous workup, I have a low recovery of the organic layer. What could be the cause and how do I fix it?
Answer 1: Low recovery after an aqueous workup is a frequent issue, often stemming from one of two culprits: emulsion formation or the slight water-solubility of your product.
-
Causality—Emulsion Formation: Emulsions are colloidal suspensions of one liquid in another, which can form at the organic-aqueous interface, trapping your product. This is common when vigorous shaking is applied, especially if basic or acidic residues are present.
-
Causality—Product Solubility: While this compound is non-polar, it may have minimal solubility in the aqueous phase, leading to loss with each wash.
Solutions:
-
Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer helps to disrupt the emulsion and force the separation of layers.[4]
-
Minimize Solubility Loss: Perform multiple, smaller-volume extractions rather than one large-volume extraction. For instance, three extractions with 50 mL of diethyl ether are more effective than one 150 mL extraction. Always back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Drying is Crucial: Before concentrating your product, ensure the organic layer is thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄. Water is a common impurity that can affect yield calculations and subsequent reactions.[4]
Question 2: My final product is contaminated with unreacted starting materials (e.g., a terminal alkyne and an alkyl halide). What is the most effective purification method?
Answer 2: The most effective method for separating compounds with different boiling points is fractional distillation.[5] Given that this compound is a liquid with an estimated boiling point of ~151 °C, it is well-suited for this technique.
-
Expertise—Why Fractional Distillation? Simple distillation is effective when boiling points differ by more than 25 °C. However, if your starting materials have boiling points closer to your product, fractional distillation is necessary.[5] The fractionating column provides a large surface area (through glass beads, rings, or Vigreux indentations) for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component at each stage.[6] This is equivalent to performing many simple distillations in one apparatus.[6]
-
Workflow Visualization:
Caption: Fractional Distillation Workflow.
-
See Protocol 1: Purification by Fractional Distillation for a detailed step-by-step guide.
Question 3: I suspect my product is contaminated with acidic or basic impurities from the synthesis. How should I modify my workup?
Answer 3: An extractive workup using dilute acidic and basic solutions is highly effective for removing corresponding impurities. The key is to convert these impurities into their ionic salts, which are much more soluble in the aqueous layer than the organic layer.
-
To Remove Basic Impurities (e.g., leftover amines like piperidine or triethylamine): Wash the organic layer with a dilute acid, such as 1 M HCl. The acid will protonate the amine, forming a water-soluble ammonium salt.[7] R₃N (organic) + HCl (aq) → R₃NH⁺Cl⁻ (aq)
-
To Remove Acidic Impurities (e.g., unreacted terminal alkyne if a very strong base was used): Wash with a dilute base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any acidic species, forming a water-soluble salt.[4] R-C≡C-H (organic) + NaHCO₃ (aq) → R-C≡C⁻Na⁺ (aq) + H₂CO₃ (aq)
-
Workflow Visualization:
Caption: Logic for a Multi-Step Extractive Workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities are highly dependent on the synthetic route. A common method for preparing internal alkynes is the alkylation of a terminal alkyne.[8] For this compound, this would likely involve the reaction of an acetylide of 3,3-dimethyl-1-butyne with an ethyl halide. Potential impurities include:
-
Unreacted Starting Materials: 3,3-dimethyl-1-butyne and the ethyl halide.
-
Solvent: The reaction solvent (e.g., THF, diethyl ether).
-
Side Products: If a Grignard reagent is used, biphenyl can form as a side product from coupling.[9] If a strong base like NaNH₂ is used, elimination products from the alkyl halide can occur.[10][11]
Q2: Is column chromatography a viable alternative to distillation for this compound?
A2: Yes, flash column chromatography is a viable, and sometimes necessary, alternative.
-
When to Choose Chromatography:
-
If your product has a very high boiling point or is thermally unstable.
-
If impurities have boiling points that are too close to the product for effective separation by distillation.
-
For removing highly polar or non-volatile impurities (e.g., salts, catalyst residues).[8]
-
-
Methodology: Since this compound is a non-polar hydrocarbon, you would use a non-polar stationary phase like silica gel and a non-polar eluent system, such as pure hexanes or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate. Progress should be monitored by Thin Layer Chromatography (TLC).[8]
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of spectroscopic and analytical techniques is essential:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to assess purity. A pure sample will show a single peak in the gas chromatogram. The mass spectrum will provide the molecular weight and fragmentation pattern, which can be compared to known spectra for this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons will provide a unique fingerprint for the molecule, confirming its identity and revealing the presence of any impurities.[1]
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to quench the reaction and remove water-soluble impurities.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive organometallic species.[8]
-
Transfer: Transfer the entire mixture to a separatory funnel. If needed, use an organic solvent (e.g., diethyl ether) to rinse the reaction flask and add this to the funnel.
-
Extraction: Add a portion of diethyl ether to the funnel, stopper it, and gently invert the funnel several times, venting frequently to release pressure. Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer.
-
Washing:
-
(Optional) Wash the organic layer with 1 M HCl if basic impurities are suspected.
-
(Optional) Wash the organic layer with saturated aqueous NaHCO₃ if acidic impurities are suspected.
-
Wash the organic layer with brine. This helps remove the bulk of dissolved water and aids in layer separation.[4]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.
Protocol 2: Purification by Fractional Distillation
This protocol is ideal for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (should not be more than two-thirds full), a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.[6]
-
Preparation: Place the crude, dry this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle. It is critical to heat the mixture slowly to allow the temperature gradient to establish in the fractionating column.[12]
-
Collect Forerun: Observe the ring of condensate rising slowly up the column. The temperature at the distillation head will rise and then stabilize at the boiling point of the most volatile component (likely residual solvent). Collect this initial liquid (the forerun) in a separate flask and discard it.
-
Collect Main Fraction: Once the forerun has been collected, the temperature may drop slightly before rising again and stabilizing at the boiling point of your product (~151 °C). When the temperature is stable and you observe steady condensation and dripping, switch to a clean, pre-weighed receiving flask to collect your pure product.
-
Completion: Continue distillation only while the temperature remains constant. Stop the distillation if the temperature drops (indicating the product is finished distilling) or rises significantly (indicating higher-boiling impurities are beginning to distill). Never distill to dryness.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (n.d.). This compound.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Wikipedia. (n.d.). Fractional distillation.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
- University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems.
- A-level Chemistry. (2024, October 14). 3.3.2.1 Fractional distillation [Video]. YouTube.
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Technical Support Center: Troubleshooting Low Yield in Grignard Synthesis of Alkyne Precursors
Welcome to the technical support center for troubleshooting the Grignard synthesis of alkyne precursors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in this critical reaction. Here, we will move beyond simple procedural lists to delve into the underlying chemical principles, offering field-proven insights to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: The most frequent culprit is the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings, which prevents the reaction with the organic halide.[1][2] Another primary cause is the presence of even trace amounts of moisture in the glassware or solvent, which will quench the Grignard reagent as it forms.[3][4][5]
Q2: I've observed my reaction mixture turning dark brown or black. Should I be concerned?
A2: While a gray or light brown color is normal, a very dark or black solution can indicate side reactions, such as Wurtz coupling, or the presence of impurities in the magnesium or organic halide that catalyze decomposition.[4]
Q3: Can I use any ether as a solvent for my Grignard reaction?
A3: While ethers are essential for stabilizing the Grignard reagent, the choice of ether can be critical.[6][7] Diethyl ether and tetrahydrofuran (THF) are the most commonly used. THF is often preferred for its higher solvating power, which can be beneficial for less reactive halides.[8] However, the solvent must be strictly anhydrous.[3][9][10]
Q4: How do I know the actual concentration of the Grignard reagent I've prepared?
A4: The concentration of a freshly prepared Grignard reagent should always be determined by titration before use.[4][11] This is crucial for accurate stoichiometry in the subsequent reaction with the alkyne precursor. Several methods are available, including titration with iodine or using indicators like 1,10-phenanthroline.[12][13][14][15]
Q5: Why is my yield low when reacting the Grignard reagent with a terminal alkyne?
A5: Grignard reagents are strong bases. If you are using a terminal alkyne, the Grignard reagent can act as a base and deprotonate the acidic terminal alkyne proton.[16][17][18][19] This acid-base reaction consumes the Grignard reagent and the alkyne, preventing the desired carbon-carbon bond formation.[20][21]
In-Depth Troubleshooting Guides
Problem 1: Failure of Grignard Reagent Formation
A common and frustrating issue is the failure of the Grignard reaction to initiate. This is often indicated by the lack of an exothermic reaction, no visible bubbling, and the magnesium turnings remaining unchanged.
Root Cause Analysis and Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction.
-
Solution: Magnesium Activation. It is crucial to activate the magnesium surface to expose fresh, reactive metal. Several methods can be employed:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod (with caution) can break the oxide layer.[1][22] Dry stirring the magnesium turnings under an inert atmosphere has also been shown to be effective.[22][23]
-
Chemical Activation: The addition of a small crystal of iodine is a classic method.[1][22] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. 1,2-dibromoethane is another effective activating agent, producing ethylene gas which can be observed as bubbling, confirming the activation.[1][24]
-
-
-
Presence of Water: Grignard reagents are highly reactive towards protic sources, especially water.[3][4][5]
-
Solution: Rigorous Anhydrous Conditions. All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying for several hours.[4][5] Solvents must be anhydrous grade and handled under an inert atmosphere (nitrogen or argon) using Schlenk line techniques.[25][26][27][28][29]
-
-
Low Reactivity of Organic Halide: The reactivity of the organic halide follows the trend I > Br > Cl. Aryl and vinyl halides are generally less reactive than alkyl halides.
-
Solution: Initiators and Temperature Control. A small amount of a more reactive halide, like methyl iodide, can be added to initiate the reaction. Gentle warming with a heat gun can also help, but extreme caution is necessary to prevent a runaway reaction.[4]
-
Experimental Protocol: Activation of Magnesium Turnings
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Assemble the apparatus while still warm and allow it to cool under a stream of dry nitrogen or argon.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.
-
Gently warm the flask with a heat gun until the color of the iodine fades or bubbling from the evolution of ethylene is observed.
-
Allow the flask to cool to room temperature before proceeding with the addition of the organic halide solution.
Problem 2: Low Yield in the Reaction with the Alkyne Precursor
Even with a successfully formed Grignard reagent, the subsequent reaction with the alkyne precursor can result in low yields. This can be due to a variety of factors, including side reactions and incorrect stoichiometry.
Root Cause Analysis and Solutions:
-
Acid-Base Reaction with Terminal Alkynes: As mentioned in the FAQs, the most significant side reaction with terminal alkynes is deprotonation. The Grignard reagent acts as a base, and the terminal alkyne acts as an acid.[16][17][18][19]
-
Solution: Use of a Non-Nucleophilic Base or a Protecting Group. To form an alkynyl Grignard reagent, a common strategy is to first deprotonate the terminal alkyne with a strong, non-nucleophilic base like n-butyllithium, and then transmetalate with a magnesium halide. Alternatively, another Grignard reagent, such as ethylmagnesium bromide, can be used to deprotonate the alkyne, forming the alkynyl magnesium bromide and releasing ethane.[21]
-
-
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted organic halide, leading to the formation of a dimer.[30][31][32][33][34]
-
Solution: Controlled Addition and Temperature. Slow, dropwise addition of the organic halide solution to the magnesium suspension helps to maintain a low concentration of the halide, minimizing the Wurtz coupling.[31] Maintaining a moderate reaction temperature is also crucial, as higher temperatures can favor this side reaction.[30]
-
-
Inaccurate Stoichiometry: An incorrect estimation of the Grignard reagent concentration will lead to either incomplete consumption of the starting material or the use of a large excess of the reagent, complicating purification.
-
Solution: Titration of the Grignard Reagent. Before adding the alkyne precursor, it is imperative to determine the molarity of the Grignard reagent.
-
Experimental Protocol: Titration of a Grignard Reagent with Iodine
-
To a flame-dried vial under an inert atmosphere, add approximately 100 mg of iodine and dissolve it in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[15] The resulting solution will be dark brown.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the dark brown color disappears, and the solution becomes colorless or pale yellow.[15]
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. For higher accuracy, repeat the titration.
Data Summary and Visualization
Table 1: Common Issues and Recommended Actions in Grignard Synthesis of Alkyne Precursors
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer) | Activate magnesium with iodine, 1,2-dibromoethane, or mechanical methods.[1][22][23] |
| Presence of moisture | Use flame-dried glassware and anhydrous solvents under an inert atmosphere.[4][5] | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | Slow addition of the organic halide and maintain moderate temperature.[30][31] |
| Incomplete reaction | Allow for sufficient reaction time after the addition of the halide. | |
| Low yield of the final alkyne product | Acid-base reaction with terminal alkyne | Use a two-step procedure: deprotonation with a strong base followed by reaction with the electrophile.[21] |
| Inaccurate Grignard reagent concentration | Titrate the Grignard reagent before use to determine its exact molarity.[11][15] | |
| Darkening of the reaction mixture | Side reactions or impurities | Ensure high-purity reagents and controlled reaction conditions.[4] |
Diagram 1: Troubleshooting Workflow for Grignard Reaction Initiation
Caption: A logical workflow for diagnosing and resolving Grignard reaction initiation failures.
Diagram 2: Key Reactions in the Grignard Synthesis of Alkyne Precursors
Caption: Competing desired and side reactions in the Grignard synthesis involving terminal alkynes.
References
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- (2021, August 30). Activation of Grignard reagent. Chemistry Stack Exchange.
- (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
- (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate.
- (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- (n.d.). Titration Grignard and BuLi. Scribd.
- (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. ACS Publications.
- (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips.
- (n.d.). Organic Syntheses Procedure.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Lookchem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents.
- (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. SpringerLink.
- (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling... Bartleby.
- (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Quora.
- (n.d.). Formation of side products via Wurtz‐type coupling... ResearchGate.
- (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. SpringerLink.
- (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- (2020, July 27). How does Grignard reagent react with alkyne? Quora.
- (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE.
- BYJU'S. (n.d.). Grignard Reagent.
- (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. ACS Publications.
- Wikipedia. (n.d.). Grignard reagent.
- (2019, April 1). Grignard reagent. Sciencemadness Wiki.
- (2023, October 2). How does a terminal alkyne react in a Grignard reaction, will the carbonyl carbon attack the terminal carbon? Filo.
- (2019, January 16). Practice Problem: Reaction of a Terminal Alkyne. YouTube.
- (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts.
- (2020, June 20). Troubleshooting my grignard reactions. Reddit.
- (2025, August 30). How does a terminal alkyne react in a Grignard reaction, will the car... askIITians.
- (2016, February 19). Grignard successes and failures. Sciencemadness Discussion Board.
- (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds... PubMed Central.
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- (n.d.). Organic Syntheses Procedure.
- (2019, June 9). Alkynyl Magnesium Halide:Grignard's reagent. Sciencemadness.org.
- (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
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Technical Support Center: Stereoselective Hydrogenation of 5,5-Dimethyl-3-heptyne
Welcome to the technical support center for controlling stereoselectivity in the hydrogenation of 5,5-Dimethyl-3-heptyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high stereoselectivity for both (Z)- and (E)-alkene isomers. We will explore the underlying mechanisms, provide detailed experimental protocols, and offer comprehensive troubleshooting for common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my Lindlar catalyst-mediated hydrogenation producing the fully saturated alkane, 5,5-dimethylheptane?
A1: This is a classic case of over-reduction, which can stem from several factors. The Lindlar catalyst is intentionally "poisoned" with lead and quinoline to reduce its catalytic activity, preventing the hydrogenation of the initially formed alkene to an alkane.[1][2] If over-reduction is observed, consider the following:
-
Catalyst Quality: The catalyst may be old or improperly prepared, leading to a loss of the lead "poison." Using a fresh batch of Lindlar catalyst is the most straightforward solution.[1]
-
Reaction Temperature: Elevated temperatures can increase the rate of alkene hydrogenation. It is recommended to perform the reaction at or below room temperature.[1]
-
Hydrogen Pressure: Excessive hydrogen pressure can also drive the reaction towards the alkane. Using a balloon filled with hydrogen is often sufficient to maintain atmospheric pressure and prevent over-reduction.[1]
Q2: I am observing the formation of the (E)-alkene in my Lindlar hydrogenation. What is causing this unexpected stereochemical outcome?
A2: Lindlar hydrogenation should exclusively yield the (Z)-alkene through a syn-addition of hydrogen atoms across the triple bond.[3][4][5] If the (E)-alkene is detected, it is likely due to isomerization of the (Z)-alkene product. This is not a typical issue with the catalyst itself but may be related to reaction conditions or the presence of acidic or basic impurities that can facilitate isomerization.
Q3: My dissolving metal reduction with sodium in liquid ammonia is giving a poor yield of the (E)-alkene. What are the likely causes?
A3: Low yields in a dissolving metal reduction can often be attributed to issues with the reagents or reaction setup. Key factors include:
-
Moisture Contamination: Sodium reacts violently with water. Ensure all glassware is thoroughly dried and the ammonia is anhydrous.
-
Purity of Sodium: The sodium metal should be clean and free of any oxide layer. Rinsing the sodium chunks in a dry, inert solvent like hexane before use can be beneficial.
-
Insufficient Cooling: The reaction is typically carried out at -78°C (dry ice/acetone bath) to keep the ammonia in its liquid state.[6] Inadequate cooling can lead to the evaporation of ammonia and an incomplete reaction.
Q4: Can I use lithium instead of sodium for the dissolving metal reduction?
A4: Yes, lithium can be used in place of sodium for the reduction of alkynes to trans-alkenes.[7][8] Both metals function by donating electrons to the alkyne, initiating the reduction process.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of (Z)-5,5-Dimethyl-3-heptene via Lindlar Hydrogenation
This procedure details the partial hydrogenation of this compound to the corresponding (Z)-alkene using a poisoned palladium catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Anhydrous methanol
-
Hydrogen gas (balloon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol.
-
Add Lindlar's catalyst and a small amount of quinoline. The quinoline acts as an additional poison, enhancing the selectivity for the (Z)-alkene.[2][9]
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure (Z)-5,5-Dimethyl-3-heptene.
Protocol 2: Synthesis of (E)-5,5-Dimethyl-3-heptene via Dissolving Metal Reduction
This protocol describes the reduction of this compound to the (E)-alkene using sodium in liquid ammonia.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Dry diethyl ether
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78°C and condense anhydrous ammonia into the flask.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution should turn a deep blue color, indicating the presence of solvated electrons.[6][10]
-
Dissolve this compound in a minimal amount of dry diethyl ether and add it dropwise to the sodium-ammonia solution.
-
Allow the reaction to stir at -78°C for 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure (E)-5,5-Dimethyl-3-heptene.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Lindlar Hydrogenation) | Catalyst poisoning by impurities (e.g., sulfur or halides).[1] Insufficient catalyst loading. | Ensure all reagents and solvents are pure. Increase catalyst loading slightly. Use a fresh bottle of catalyst. |
| Over-reduction to Alkane (Lindlar Hydrogenation) | Catalyst is too active (loss of poison).[1] High hydrogen pressure or temperature.[1] | Use a fresh, properly poisoned Lindlar catalyst. Conduct the reaction at atmospheric pressure (H₂ balloon) and room temperature or below. |
| Formation of (E)-Alkene (Lindlar Hydrogenation) | Isomerization of the (Z)-alkene product. | Ensure the reaction medium is neutral. Avoid acidic or basic workup conditions. |
| Incomplete Reaction (Dissolving Metal Reduction) | Insufficient sodium or premature quenching. Moisture contamination. | Use a slight excess of sodium. Ensure all reagents and glassware are scrupulously dry. |
| Low Yield (Dissolving Metal Reduction) | Loss of product during workup. Side reactions due to impurities. | Perform extractions carefully. Use pure starting materials. |
Mechanistic Insights
The stereochemical outcome of the hydrogenation of this compound is dictated by the reaction mechanism, which is determined by the choice of reagents.
Syn-Addition: The Mechanism of Lindlar Hydrogenation
The Lindlar catalyst provides a surface for the reaction to occur. Both hydrogen and the alkyne adsorb onto the catalyst surface. The hydrogen atoms are then delivered to the same face of the alkyne, resulting in a syn-addition and the formation of the (Z)-alkene.[3][4] The "poison" on the catalyst deactivates it just enough to prevent the further reduction of the alkene to an alkane.[2]
Anti-Addition: The Mechanism of Dissolving Metal Reduction
In the dissolving metal reduction, sodium atoms donate electrons to the alkyne, forming a radical anion.[8][11] This intermediate is then protonated by the ammonia solvent. A second electron transfer from another sodium atom forms a vinyl anion. To minimize steric repulsion, the bulky substituents on the vinyl anion adopt a trans configuration, which is thermodynamically more stable.[12] A final protonation step yields the (E)-alkene, a result of anti-addition of the hydrogen atoms.[7]
Visualizing the Reaction Pathways
Caption: Reaction pathways for the stereoselective hydrogenation of this compound.
References
- Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.
- Chem LibreTexts. (2023, July 18). 9.5: Reduction of Alkynes.
- Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar’s Catalyst or Na/NH3.
- Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes.
- BYJU'S. (n.d.). Ammonia and sodium reaction properties.
- Chem LibreTexts. (2023, July 18). 1.6: Reduction of Alkynes.
- JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia.
- Química Organica.org. (n.d.). Alkyne Hydrogenation with Lindlar Catalyst.
- Wikipedia. (n.d.). Lindlar catalyst.
- YouTube. (2018, January 29). Dissolving Metal Reduction of Alkynes.
- Khan Academy. (n.d.). Reduction of alkynes (video).
- ChemTalk. (n.d.). Lindlar's Catalyst.
- ResearchGate. (n.d.). Controlling the stereochemistry in alkyne hydrogenation for highly selective formation of E- and Z-olefins.
- BYJU'S. (n.d.). Lindlar Catalyst.
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 5. byjus.com [byjus.com]
- 6. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]
- 7. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
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- 12. youtube.com [youtube.com]
Preventing over-reduction of 5,5-Dimethyl-3-heptyne to alkane
Topic: Preventing Over-reduction of 5,5-Dimethyl-3-heptyne to Alkane
Welcome to the Technical Support Center for selective alkyne reductions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the partial reduction of internal alkynes, specifically focusing on the conversion of this compound to (Z)-5,5-Dimethyl-3-heptene while avoiding the formation of the corresponding alkane.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reduction of this compound using Lindlar's catalyst is yielding a significant amount of 5,5-dimethylheptane. What is causing this over-reduction?
A1: Over-reduction to the alkane during a Lindlar hydrogenation is a common issue that typically points to excessive catalyst activity or prolonged reaction times. Here are the primary causes and their solutions:
-
Excessive Catalyst Activity: A "poisoned" or deactivated catalyst is essential to stop the hydrogenation at the alkene stage.[1] If your Lindlar's catalyst is too "hot" (i.e., too active), it will readily reduce the newly formed alkene to an alkane.[2][3] The alkene, while less reactive than the alkyne, is still susceptible to hydrogenation by a sufficiently active catalyst.[4][5]
-
Solution 1: Catalyst Quality: Ensure you are using a high-quality, properly prepared Lindlar's catalyst. Commercial batches can vary. Consider purchasing from a reputable supplier or preparing it fresh. The catalyst consists of palladium on a calcium carbonate or barium sulfate support, which is then "poisoned" with lead acetate and quinoline.[2][6]
-
Solution 2: Additional Poisoning: If you suspect your catalyst is too active, you can add a small amount of an additional poison, such as quinoline, to the reaction mixture. This further deactivates the palladium surface, enhancing selectivity for the alkene.[2][6]
-
-
Reaction Monitoring and Time: Allowing the reaction to proceed for too long, even with a properly poisoned catalyst, can lead to the slow accumulation of the over-reduced product.
-
Solution: Diligent Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. As soon as the starting alkyne is consumed, the reaction should be stopped by filtering off the catalyst.
-
-
Hydrogen Pressure: While typically performed at or slightly above atmospheric pressure, excessively high H₂ pressure can increase the rate of both the desired and undesired reduction, potentially leading to more alkane formation.[7]
-
Solution: Control Hydrogen Pressure: Use a balloon filled with hydrogen gas to maintain a slight positive pressure (around 1 atm).[7] Avoid using high-pressure hydrogenation equipment for this specific transformation.
-
Q2: I am observing incomplete conversion of this compound. How can I drive the reaction to completion without promoting over-reduction?
A2: Incomplete conversion with a properly selective catalyst usually indicates an issue with catalyst deactivation (beyond the intended poisoning) or insufficient hydrogen supply.
-
Catalyst Deactivation: The catalyst can be rendered inactive by impurities in the starting material or solvent.
-
Solution 1: Purify Reagents: Ensure your this compound and solvent are pure and free of potential catalyst poisons (e.g., sulfur-containing compounds).
-
Solution 2: Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor impurity issues without significantly increasing the risk of over-reduction, provided the reaction is carefully monitored.
-
-
Hydrogen Supply: An inadequate supply of hydrogen will naturally lead to an incomplete reaction.
-
Solution: Ensure Adequate H₂: Ensure the reaction vessel is properly sealed and that the hydrogen balloon remains inflated throughout the reaction. If necessary, the balloon can be refilled.
-
Q3: My reaction is not stereoselective, and I'm getting a mixture of (Z)- and (E)-alkenes. How can I improve the selectivity for the (Z)-isomer?
A3: The formation of the (Z)-alkene is a hallmark of hydrogenation with Lindlar's catalyst, as it proceeds via a syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[7][8][9] The presence of the (E)-isomer suggests an alternative reaction pathway is occurring.
-
Cause: Isomerization: The initially formed (Z)-alkene may be isomerizing to the more thermodynamically stable (E)-alkene. This can sometimes be promoted by the catalyst itself, especially if the reaction conditions are too harsh or prolonged.
-
Solution 1: Control Temperature: Perform the reaction at room temperature or even cooled in an ice bath (0 °C) to minimize the rate of potential side reactions, including isomerization.[7]
-
Solution 2: Minimize Reaction Time: As with preventing over-reduction, stop the reaction as soon as the starting material is consumed to limit the exposure of the product to the catalyst.
-
Q4: Are there alternatives to Lindlar's catalyst for producing the (Z)-alkene that might be more reliable?
A4: Yes, several other catalyst systems have been developed for the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes.
-
P-2 Catalyst (Nickel Boride): This is a functionally equivalent alternative to Lindlar's catalyst.[4][7] It is prepared by the reduction of a nickel(II) salt with sodium borohydride. Like Lindlar's catalyst, it promotes the syn-addition of hydrogen to yield the (Z)-alkene.[4]
-
Iron-Based Catalysts: Modern research has yielded highly selective iron catalysts that can perform this transformation under mild conditions, offering a less toxic alternative to lead-poisoned palladium systems.[10][11]
-
Other Noble Metal Catalysts: Specially prepared nanoparticles of palladium, gold, or rhodium can also exhibit high selectivity for (Z)-alkene formation.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in Lindlar's catalyst?
A1: Lindlar's catalyst is a carefully designed heterogeneous catalyst where each component has a distinct function:[2]
-
Palladium (Pd): This is the active metal that catalyzes the hydrogenation.[8]
-
Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄): This is the solid support onto which the palladium is deposited. It provides a large surface area for the reaction.[6]
-
Lead Acetate (Pb(OAc)₂) or Lead Oxide: This is the primary "poison." Lead deactivates many of the palladium's active sites, reducing the catalyst's overall activity.[6][8] This deactivation is crucial for preventing the further reduction of the alkene product to an alkane.[6]
-
Quinoline: This organic molecule acts as a secondary poison, further moderating the catalyst's activity and enhancing its selectivity.[2][8]
Q2: Why does catalytic hydrogenation of an alkyne with a standard Pd/C catalyst lead to the alkane?
A2: Standard palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) catalysts are highly active for the hydrogenation of both alkynes and alkenes.[3][4][14] The reaction proceeds in two steps:
-
Alkyne + H₂ → Alkene
-
Alkene + H₂ → Alkane
With these highly active catalysts, the first step is very fast, but the alkene intermediate produced cannot be isolated because it remains adsorbed to the catalyst surface and is immediately hydrogenated to the alkane.[2][3] The reaction is difficult to stop at the alkene stage.[15]
Q3: How does the mechanism of a dissolving metal reduction differ, and why does it produce the (E)-alkene?
A3: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, operates through a completely different mechanism than catalytic hydrogenation.[2][3] This method produces the trans or (E)-alkene.[5][15] The key steps are:
-
Electron Transfer: A sodium atom donates an electron to the alkyne, forming a radical anion.[5]
-
Protonation: The radical anion is a strong base and is protonated by an ammonia molecule to give a vinylic radical.
-
Second Electron Transfer: A second sodium atom donates an electron to the vinylic radical, forming a vinylic anion.
-
Stereochemistry Control: The vinylic anion adopts the more stable trans configuration to minimize steric repulsion between the alkyl groups.
-
Final Protonation: The trans vinylic anion is protonated by another ammonia molecule to yield the final (E)-alkene product.[5]
Q4: What are the primary safety considerations for these reactions?
A4: Both catalytic hydrogenation and dissolving metal reductions have significant safety hazards that must be managed.
-
Catalytic Hydrogenation:
-
Flammability: Hydrogen gas is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric (ignite spontaneously in air). The catalyst should be carefully filtered and quenched, typically by wetting it with water, before disposal. Never scrape a dry, used catalyst from filter paper.
-
-
Dissolving Metal Reduction:
-
Reactive Metals: Sodium and lithium are highly reactive metals that react violently with water. They must be handled under an inert atmosphere or a non-reactive solvent.
-
Liquid Ammonia: Anhydrous liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is typically run at -33 °C or below, requiring a cold bath (e.g., dry ice/acetone).
-
Data & Protocols
Table 1: Comparison of Alkyne Reduction Methods
| Method | Reagents | Stereochemistry | Selectivity | Common Issues |
| Lindlar Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | syn-addition → (Z)-Alkene | High for alkene | Over-reduction, catalyst poisoning |
| P-2 Hydrogenation | H₂, Ni₂B (Nickel Boride) | syn-addition → (Z)-Alkene | High for alkene | Over-reduction |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | anti-addition → (E)-Alkene | High for alkene | Requires cryogenic temps, moisture-sensitive |
| Standard Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | syn-addition | No selectivity; reduces to alkane | Over-reduction to alkane is the goal |
Experimental Protocol: Selective Hydrogenation of this compound with Lindlar's Catalyst
Objective: To synthesize (Z)-5,5-Dimethyl-3-heptene with minimal over-reduction to 5,5-dimethylheptane.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Ethyl acetate (or ethanol, hexane), anhydrous grade
-
Hydrogen gas (balloon)
-
Round-bottom flask with stir bar
-
Septum and needles
-
Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (0.05 eq, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Hydrogen Introduction: Replace the inert gas atmosphere with hydrogen by connecting a balloon filled with H₂ gas to the flask via a needle through the septum.
-
Reaction: Stir the mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained by the balloon.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots for analysis by GC or TLC. The reaction is complete when the starting alkyne spot/peak has disappeared. This is typically a few hours but can vary.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with a small amount of solvent and filter it through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with additional solvent to ensure all product is recovered. Caution: The catalyst on the filter paper may be pyrophoric. Do not allow it to dry completely in the air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product, (Z)-5,5-Dimethyl-3-heptene.
-
Purification: If necessary, purify the product by flash column chromatography or distillation.
Visualizations
Reaction Pathway Diagram
Caption: Desired vs. undesired reduction pathways.
Troubleshooting Workflow for Over-reduction
Caption: A decision tree for troubleshooting over-reduction.
References
- Vertex AI Search. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
- Wikipedia. (2023). Lindlar catalyst.
- JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.
- Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes.
- Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction.
- Chad's Prep. (n.d.). Reduction of Alkynes.
- Pu, X., et al. (2019). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews.
- ChemTalk. (n.d.). Lindlar's Catalyst.
- Chemistry LibreTexts. (2023). 1.6: Reduction of Alkynes.
- Chemistry Steps. (n.d.). Alkynes to Alkenes.
- OpenStax. (2023). 9.5 Reduction of Alkynes. In Organic Chemistry.
- Organic Chemistry Tutor. (n.d.). Reduction of Alkynes.
- RSC Publishing. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions.
- Semproni, J. M., et al. (2015). E-Selective Semi-Hydrogenation of Alkynes by Heterobimetallic Catalysis. Journal of the American Chemical Society.
- ReactionWeb.io. (n.d.). Alkyne + H2 /Lindlar's catalyst.
- OpenOChem Learn. (n.d.). Reduction of Alkynes.
- Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst.
- Dalton Transactions (RSC Publishing). (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches.
- METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
- National Institutes of Health. (n.d.). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d)
- Gorgas, N., et al. (2019). Efficient Z-Selective Semihydrogenation of Internal Alkynes Catalyzed by Cationic Iron(II) Hydride Complexes. Journal of the American Chemical Society.
- Chinese Chemical Society. (2021). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry.
- YouTube. (2020). CHM2210 Chapter 9 Problem Solving Addition of Hydrogen to Alkynes (Reduction of Alkynes).
- Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems.
- YouTube. (2023). All You Need to Know about the Reduction of Alkynes.
- Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar’s Catalyst or Na/NH3.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 5. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
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- 10. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
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- 14. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 15. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
Minimizing byproduct formation in 5,5-Dimethyl-3-heptyne cycloadditions
Welcome to the technical support center for cycloaddition reactions involving 5,5-dimethyl-3-heptyne. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this sterically hindered alkyne in their synthetic workflows. The significant steric bulk imposed by the tert-butyl group adjacent to the alkyne functionality presents unique challenges, often leading to low yields, byproduct formation, and complex product mixtures.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. The advice herein is grounded in established principles of physical organic chemistry and supported by relevant literature.
Understanding the Challenge: The Role of Steric Hindrance
The core difficulty in performing cycloaddition reactions with this compound lies in the steric hindrance created by the tert-butyl group. This bulky substituent impedes the approach of the diene or 1,3-dipole to the alkyne, increasing the activation energy of the desired cycloaddition. Consequently, harsher reaction conditions, such as high temperatures, are often required, which in turn can promote side reactions and byproduct formation.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Cycloadduct
Question: I am attempting a Diels-Alder reaction between this compound and my diene of choice, but I am observing very low conversion to the desired cyclohexadiene product, even after prolonged reaction times. What can I do to improve the yield?
Answer:
Low conversion is a common issue with sterically hindered alkynes like this compound. The bulky tert-butyl group significantly slows down the rate of the cycloaddition. Here are several strategies to address this:
-
Increase Reaction Temperature: Diels-Alder reactions are often thermally promoted.[1] For unreactive dienophiles, higher temperatures can provide the necessary activation energy. However, be mindful that excessively high temperatures can lead to the retro-Diels-Alder reaction, especially if the desired product is not thermodynamically stable.[2] A careful optimization of the temperature is crucial. Start with a modest temperature (e.g., 80-100 °C in a high-boiling solvent like toluene or xylene) and gradually increase it.
-
Use of Lewis Acid Catalysis: Lewis acids can accelerate Diels-Alder reactions by coordinating to the dienophile (if it contains a Lewis basic site), lowering its LUMO energy and making it more reactive.[3][4] For reactions involving this compound, a Lewis acid could potentially allow for lower reaction temperatures, thus minimizing thermal decomposition and side reactions. Common Lewis acids to screen include BF₃·OEt₂, AlCl₃, and SnCl₄. It's important to perform these reactions under anhydrous conditions, as water can deactivate the Lewis acid.
-
High Pressure: Applying high pressure can also favor the formation of the cycloadduct, as the transition state of a cycloaddition reaction typically has a smaller volume than the starting materials.
-
Consider a More Reactive Diene: If possible, using a more electron-rich diene can increase the reaction rate. Dienes with electron-donating groups have a higher-energy HOMO, which leads to a smaller HOMO-LUMO gap with the dienophile.[5]
Issue 2: Formation of Multiple Regioisomers in 1,3-Dipolar Cycloadditions
Question: I am performing a 1,3-dipolar cycloaddition of this compound with an organic azide and obtaining a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[6][7] Both electronic and steric factors influence the regiochemical outcome.[8] With this compound, the steric bulk of the tert-butyl group can compete with the electronic directing effects of the substituents on the azide.
-
Thermal vs. Catalyzed Reactions: The uncatalyzed (thermal) Huisgen cycloaddition often gives mixtures of regioisomers.[9] In contrast, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known to be highly regioselective, typically yielding the 1,4-disubstituted triazole.[10][11] However, the steric hindrance of this compound might still pose a challenge for the copper catalyst. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the 1,5-regioisomer, and interestingly, steric hindrance has been shown to sometimes reverse the expected regioselectivity in these reactions.[12] Therefore, screening different metal catalysts is a key strategy.
-
Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity. It is advisable to screen a range of solvents with varying polarities.
-
Bulky Substituents on the Azide: Introducing a bulky substituent on the azide can sometimes enhance the steric differentiation in the transition state, potentially favoring one regioisomer over the other.
Issue 3: Observation of Unidentified Byproducts
Question: After running my cycloaddition at high temperature, I see several unexpected peaks in my GC-MS/LC-MS analysis, and I'm having trouble identifying them. What are the likely byproducts?
Answer:
At elevated temperatures, several side reactions can occur, leading to a complex mixture of byproducts.
-
Diene Polymerization/Decomposition: In Diels-Alder reactions, the diene itself can polymerize or undergo other thermal rearrangements at high temperatures. This is particularly true for reactive dienes like cyclopentadiene.
-
Alkyne Isomerization: Although less common for internal alkynes without an adjacent acidic proton, under harsh basic or acidic conditions, isomerization of the triple bond could occur.
-
Retro-Cycloaddition: As mentioned, the desired cycloadduct might undergo a retro-Diels-Alder reaction, leading back to the starting materials, which can then participate in other decomposition pathways.[2]
-
Products of Incomplete Reaction: In some cases, what appear to be byproducts might be intermediates of alternative reaction pathways. For instance, in certain metal-catalyzed cycloadditions, metallacyclic intermediates might be diverted to other products.
To identify these byproducts, it is crucial to employ a combination of analytical techniques, including GC-MS, LC-MS, and NMR spectroscopy. Comparing the spectra of the crude reaction mixture to those of the starting materials and the purified product can help in identifying unreacted starting materials and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable substrate for all types of cycloaddition reactions?
A1: Due to its significant steric hindrance, this compound is a challenging substrate for many cycloaddition reactions. While it can in principle participate in reactions like the Diels-Alder and 1,3-dipolar cycloadditions, the reaction rates are often slow, and yields can be low. Its suitability needs to be evaluated on a case-by-case basis, and significant optimization of reaction conditions is usually required.
Q2: How does the regioselectivity of cycloadditions with this compound differ from that of less hindered internal alkynes?
A2: In less hindered unsymmetrical alkynes, the regioselectivity of cycloadditions is often governed by electronic factors (the relative orbital coefficients of the frontier molecular orbitals). In this compound, the overwhelming steric bulk of the tert-butyl group can dominate, leading to the formation of the regioisomer where the approaching reactant is bonded to the less hindered carbon of the alkyne, even if this is electronically disfavored. This can result in a reversal of the "normal" regioselectivity observed for similar but less hindered alkynes.
Q3: Are there any specific catalysts that are particularly effective for cycloadditions with sterically hindered alkynes?
A3: For 1,3-dipolar cycloadditions with azides, ruthenium catalysts have shown interesting and sometimes counterintuitive reactivity with sterically demanding substrates.[12] For Diels-Alder reactions, Lewis acids that can strongly activate the dienophile without being overly bulky themselves may be beneficial.[3] The choice of catalyst is highly dependent on the specific reaction, and screening a variety of catalysts is recommended.
Q4: What is the expected impact of solvent choice on these reactions?
A4: Solvent polarity can influence the rate and selectivity of cycloaddition reactions. For concerted pericyclic reactions like the Diels-Alder, the effect of solvent polarity on the rate is often modest. However, for more polar or stepwise cycloadditions, and for catalyzed reactions, the solvent can play a crucial role in stabilizing charged intermediates or transition states. For practical purposes, a high-boiling, relatively non-polar solvent like toluene or xylene is a good starting point for thermal reactions, as it allows for a wide range of reaction temperatures.
Q5: Can I use computational chemistry to predict the outcome of my reaction?
A5: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the activation energies for the formation of different regioisomers and to understand the electronic and steric factors that govern the reaction.[6] This can help in rationalizing experimental observations and in designing experiments with a higher probability of success.
Experimental Protocols and Data
Table 1: Troubleshooting Summary for Cycloadditions of this compound
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product formation | High activation energy due to steric hindrance | - Increase reaction temperature incrementally.- Use a Lewis acid catalyst (for Diels-Alder).- Employ a more reactive diene/dipole. |
| Mixture of regioisomers | Competing steric and electronic effects | - For azide cycloadditions, switch from thermal to catalyzed conditions (CuAAC for 1,4-isomer, RuAAC for 1,5-isomer).- Screen different solvents. |
| Product decomposition | High reaction temperatures | - Attempt to lower the reaction temperature by using a catalyst.- Reduce reaction time. |
| Formation of polymeric byproducts | Diene/dipole instability at high temperatures | - Use a more stable diene/dipole.- Lower the reaction temperature. |
General Protocol for a Trial Diels-Alder Reaction
This protocol provides a starting point for a thermal Diels-Alder reaction. Optimization will likely be necessary.
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Solvent and Diene Addition: Add a high-boiling solvent (e.g., toluene or xylene, to achieve a concentration of 0.1-0.5 M). Add the diene (1.2-2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (start with 110 °C for toluene or 140 °C for xylene) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams
Reaction Pathway and Potential Byproducts
Caption: General reaction scheme for cycloadditions of this compound, illustrating potential byproduct pathways.
References
- Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2017. [Link]
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(11), 633–645. [Link]
- Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[13][14][15]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
- Kirmse, W. (2002). 100 Years of the Diels-Alder Reaction. Angewandte Chemie International Edition, 41(11), 1961–1963. [Link]
- Corey, E. J., & Cheng, X. M. (1989). The Logic of Chemical Synthesis. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Houk, K. N., Gonzalez, J., & Li, Y. (1995). Pericyclic Reaction Transition States: Passions and Punctilios, 1935-1995. Accounts of Chemical Research, 28(2), 81–90. [Link]
- Bickelhaupt, F. M., & Houk, K. N. (2017). Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model. Angewandte Chemie International Edition, 56(34), 10070–10086. [Link]
- Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. [Link]
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
- PubChem. (n.d.). This compound. [Link]
- Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. [Link]
- Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angewandte Chemie. [Link]
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
- AK Lectures. (n.d.). Thermal (4+2) Cycloaddition Reaction. [Link]
- YouTube. (2019, January 3). cycloadditions with azides. [Link]
- YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. [Link]
- YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. [Link]
- How Lewis Acids Catalyze Diels–Alder Reactions. PubMed Central. [Link]
- YouTube. (2022, August 17). A Diels Alder Reaction. [Link]
- The effects of steric hindrance on the reactivity, mechanism and selectivity of the cationic imino‐Diels–Alder cycloaddition reaction between cationic 2‐azadienes and arylpropene.
- Generation and reactivity of unsymmetrical strained heterocyclic allenes. PubMed Central. [Link]
- ResearchGate. (n.d.). How to overcome Steric Hindrance?[Link]
- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
- Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
- YouTube. (2020, October 6).
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
- The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PubMed Central. [Link]
- Cycloaddition of Diazenes and Conjug
- Wikipedia. (2023). Huisgen azide-alkyne cycloaddition. [Link]
- Lumen Learning. (n.d.). 13.5. The Diels-Alder reaction. [Link]
- YouTube. (2018, March 22). Diels-Alder reaction: alkynes as dienophiles. [Link]
- Titanium catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]-butanes with 1,3-dienes for efficient synthesis of stilbene bioisosteres. PubMed Central. [Link]
- Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. Raines Lab. [Link]
- YouTube. (2021, January 3). Diels Alder Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). [Link]
- Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Alkynes in Cycloadditions. [Link]
- Enantioselective formal (3 + 3)
- The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. PubMed. [Link]
Sources
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- 12. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Hindered Alkyne Reactions
Welcome to the Technical Support Center for Catalyst Selection in Hindered Alkyne Reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with sterically demanding alkyne coupling reactions. Here, we delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern success in these challenging transformations. Our goal is to provide you with the expertise and confidence to overcome common hurdles and achieve your synthetic targets efficiently and reliably.
Troubleshooting Guide: Addressing Common Issues in Hindered Alkyne Coupling Reactions
This section is dedicated to resolving specific experimental challenges. We will diagnose common problems, explore their root causes, and provide actionable solutions grounded in established chemical principles.
Issue 1: Low or No Conversion of Starting Materials
Symptom: Analysis of the reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of unreacted starting materials, particularly the sterically hindered coupling partner.
Root Cause Analysis: Steric hindrance around the reactive center, especially on an aryl halide, can dramatically slow down the oxidative addition step, which is often the rate-limiting step in many cross-coupling reactions like the Sonogashira coupling.[1] The bulky substituents impede the approach of the metal catalyst to the carbon-halide bond.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Switch to Bulky, Electron-Rich Ligands: For palladium-catalyzed reactions, standard ligands like triphenylphosphine may not be effective. Transitioning to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos can often overcome the steric barrier.[1] These ligands promote the formation of a more reactive, monoligated palladium(0) species that can more readily undergo oxidative addition.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form highly stable and active palladium complexes capable of catalyzing difficult couplings.[2][3]
-
Utilize Air-Stable Precatalysts: To ensure the formation of the active Pd(0) species, especially when dealing with sensitive ligands, consider using well-defined, air-stable precatalysts.[1][4]
-
-
Reaction Conditions Optimization:
-
Increase Reaction Temperature: While many standard Sonogashira reactions proceed at room temperature, hindered substrates often require elevated temperatures to overcome the activation energy barrier for oxidative addition.[5]
-
Screen Different Bases: The choice of base is critical. If a common amine base like triethylamine or diisopropylethylamine (DIPEA) is ineffective, consider stronger or less sterically hindered inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: Ensure your solvent can dissolve all reactants at the reaction temperature. While common solvents like THF and DMF are often used, their coordination to the metal center can sometimes be detrimental. Toluene or dioxane may be suitable alternatives.[6]
-
-
Reagent Purity:
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the catalyst.[1] Solvents and liquid reagents should be thoroughly dried and degassed. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[6]
-
Purify Starting Materials: Impurities in the starting materials can act as catalyst poisons. If in doubt, purify the hindered substrate and the alkyne before use.[6]
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Symptom: A major byproduct is identified as the symmetrical 1,3-diyne, resulting from the coupling of two terminal alkyne molecules. This is particularly common in copper-co-catalyzed Sonogashira reactions.[1][5]
Root Cause Analysis: The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[1][5] When the desired cross-coupling is slow due to steric hindrance, this competing homocoupling pathway can become dominant.[1]
Troubleshooting Steps:
-
Switch to a Copper-Free Protocol: This is the most direct and effective way to eliminate Glaser homocoupling.[1][7] Copper-free Sonogashira reactions have been extensively developed to address this issue.[4][8]
-
Optimize Copper-Catalyzed Conditions:
-
Strictly Anaerobic Conditions: Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining an inert atmosphere.[1][6]
-
Reduce Copper(I) Loading: Lowering the concentration of the copper(I) co-catalyst can disfavor the homocoupling pathway.[1]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus minimizing its dimerization.
-
-
Use a Protecting Group:
-
The terminal alkyne can be protected, for example, with a trimethylsilyl (TMS) group. The protected alkyne is then subjected to the coupling reaction, followed by deprotection to yield the desired product. This strategy completely prevents homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered alkyne reactions so challenging?
A1: Steric hindrance poses a significant kinetic barrier to the reaction. In the context of palladium-catalyzed cross-coupling, large, bulky groups near the reaction site on either the alkyne or the coupling partner (e.g., an aryl halide) can impede the necessary coordination of the substrates to the metal center. This is particularly problematic for the oxidative addition step, which is often the slowest step in the catalytic cycle.[1]
Q2: When should I consider using a nickel catalyst instead of palladium for a hindered alkyne coupling?
A2: Nickel catalysts can be a powerful alternative to palladium for certain challenging cross-coupling reactions. Nickel has the advantage of being more earth-abundant and can exhibit unique reactivity. For Sonogashira-type reactions, nickel catalysis can be effective for coupling terminal alkynes with aryl iodides or bromides and may offer a solution when palladium systems fail.[9][10]
Q3: How do I choose the right ligand for my hindered reaction?
A3: The "right" ligand is often determined empirically, but there are guiding principles. For hindered substrates, the ligand should be both bulky and electron-donating.
-
Bulkiness helps to stabilize the catalytically active monoligated L-Pd(0) species and can promote reductive elimination.
-
Strong electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are excellent starting points for screening.[1][2]
Q4: Can I run a Sonogashira reaction open to the air?
A4: While some modern, highly robust catalyst systems have been developed for air-tolerant cross-coupling reactions, traditional Sonogashira couplings, especially those involving copper, are highly sensitive to oxygen.[5][6] Oxygen can lead to the deactivation of the Pd(0) catalyst and promotes the undesirable Glaser homocoupling of the alkyne.[1][6] For hindered and challenging reactions, it is always recommended to use standard anhydrous and anaerobic techniques (e.g., Schlenk line or glovebox) to ensure reproducibility and optimal results.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Hindered Sonogashira Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Reference |
| Pd(OAc)₂ / CuI | PPh₃ | Et₃N | THF | 25-60 | Standard conditions, but often fails for hindered substrates. | [5] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 80-110 | Effective for many hindered aryl bromides. | [1] |
| [Pd(NHC)]Cl₂ | (e.g., IPr) | Cs₂CO₃ | Dioxane | 100 | Highly active, broad substrate scope. | [2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | (i-Pr)₂NH | THF | 25 | Air-stable precatalyst for copper-free couplings at RT. | [4][11] |
| NiCl₂ | 1,10-phenanthroline | KF | DMAc | 25 | Palladium-free alternative for aryl iodides and bromides. | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
This protocol is adapted for a challenging coupling using a bulky phosphine ligand.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the hindered aryl bromide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the bulky phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Addition of Base and Alkyne: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Sonogashira-Type Coupling
This protocol provides a palladium-free alternative.[9][10]
-
Catalyst Preparation: In a glovebox, add nickel(II) chloride (0.05 mmol, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 15 mol%) to a flask containing 2.0 mL of degassed N,N-dimethylacetamide (DMAc). Stir for 30 minutes at 25 °C.[9]
-
Addition of Reagents: To the catalyst mixture, add the aryl iodide (0.50 mmol, 1.0 equiv.), terminal alkyne (0.75 mmol, 1.5 equiv.), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv.), potassium fluoride (KF, 0.75 mmol, 1.5 equiv.), and zinc powder (0.60 mmol, 1.2 equiv.). Add an additional 3.0 mL of DMAc.[9]
-
Reaction: Stir the reaction mixture at the appropriate temperature (as determined by optimization, often starting at 25 °C) for 24-48 hours.[9]
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.[10]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Hindered Couplings
Caption: Decision tree for troubleshooting low conversion in hindered alkyne couplings.
Mechanism: Eliminating Glaser Coupling
Caption: Comparison of pathways with and without a copper co-catalyst.
References
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Reduction of alkynes (video) - Khan Academy.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts.
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC - NIH.
- C–C Coupling in sterically demanding porphyrin environments - Beilstein Journals.
- Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate.
- Catalytic Alkyne Allylboration: A Quest for Selectivity | ACS Catalysis - ACS Publications.
- Rhenium Alkyne Catalysis: Sterics Control the Reactivity | Inorganic Chemistry.
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs | Request PDF - ResearchGate.
- Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - BEUN Dijital Veri Yönetim Sistemi - ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ.
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs | The Journal of Physical Chemistry C - ACS Publications.
- Sonogashira Coupling - Organic Chemistry Portal.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications | ACS Catalysis - ACS Publications.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- alkyne reduction reactions - YouTube.
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
- Stereoselective Carboperfluoroalkylation of Internal Alkynes: Mechanistic Insights | Request PDF - ResearchGate.
- Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon-Palladium Bond - Organic Chemistry Portal.
- Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions - Benchchem.
- A Comparative Guide to Palladium Catalysts for Alkyne Homocoupling - Benchchem.
- Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- The Journal of Organic Chemistry Ahead of Print - ACS Publications.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- (PDF) The Reduction of Alkynes Over Pd-Based Catalyst Materials - A Pathway to Chemical Synthesis - ResearchGate.
- Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - RSC Publishing.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions.
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate.
- Alkyne Reactions - YouTube.
Sources
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Technical Support Center: Solvent Effects on the Reactivity of 5,5-Dimethyl-3-heptyne
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for 5,5-Dimethyl-3-heptyne. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this sterically hindered, asymmetric internal alkyne. The unique structure of this compound, featuring a bulky tert-butyl group analog at one terminus of the triple bond and an ethyl group at the other, presents specific challenges and opportunities in synthesis. Understanding how solvents interact with reactants, intermediates, and transition states is paramount to achieving desired outcomes, improving yields, and ensuring reaction selectivity.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing insights into the cause and offering actionable solutions.
Question 1: My electrophilic addition (e.g., hydration, hydrohalogenation) to this compound is extremely slow or failing to proceed. Why is this happening and how can I fix it?
Answer:
This is a common issue stemming from a combination of steric hindrance and improper solvent stabilization.
Causality: Electrophilic additions to alkynes proceed through a high-energy vinyl cation intermediate. The reaction rate is highly dependent on the stability of this intermediate.
-
Steric Hindrance: The bulky group adjacent to the alkyne in this compound physically obstructs the approach of the electrophile, increasing the activation energy of the reaction.[1]
-
Solvent Polarity: A non-polar or weakly polar solvent (e.g., hexane, toluene) does not effectively stabilize the charged vinyl cation intermediate. This lack of stabilization further increases the activation energy, dramatically slowing or even stalling the reaction.
Solution: The choice of solvent is critical to overcoming the high activation barrier. You should switch to a more polar, aprotic solvent to facilitate the reaction.
Recommended Solvents for Electrophilic Addition:
| Solvent | Dielectric Constant (ε) at 20°C | Type | Rationale |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Offers good polarity to stabilize intermediates without participating as a nucleophile. |
| Nitromethane | 35.9 | Polar Aprotic | Highly polar, excellent for stabilizing cationic intermediates in slow reactions.[2] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | A moderately polar ether that is generally inert and has good solvating properties. |
| Acetonitrile | 37.5 | Polar Aprotic | Strong dipole moment effectively stabilizes charged species. |
Experimental Protocol: General Procedure for Optimizing Electrophilic Addition
-
Setup: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound in the chosen polar aprotic solvent (e.g., DCM).
-
Cooling: Cool the solution to the recommended reaction temperature (e.g., 0 °C) in an ice bath.
-
Reagent Addition: Slowly add the electrophilic reagent (e.g., HBr in acetic acid, or HgSO₄/H₂SO₄ for hydration) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Troubleshooting: If the reaction is still slow, consider a gradual increase in temperature. However, be aware that this may promote side reactions.
Question 2: I'm attempting a partial reduction of this compound to the alkene, but I'm getting a mixture of the Z (cis) and E (trans) isomers. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of alkyne reduction is almost entirely dependent on the specific reagent and solvent system you employ. Getting a mixture indicates that your conditions are not selective for one pathway.
Causality: The two primary methods for partial reduction of alkynes operate via completely different mechanisms, which are heavily influenced by the reaction medium.
-
Catalytic Hydrogenation (Syn-addition): Hydrogenation using a "poisoned" catalyst like Lindlar's catalyst delivers hydrogen atoms to the same face of the alkyne as it is adsorbed on the catalyst surface, leading to the Z (cis) alkene.[3]
-
Dissolving Metal Reduction (Anti-addition): Reduction using sodium or lithium metal in liquid ammonia proceeds through a radical anion intermediate. The more stable, trans-vinylic radical is preferentially formed, which upon protonation by the solvent (ammonia) yields the E (trans) alkene.
Solution: To achieve high stereoselectivity, you must choose one of these distinct, dedicated protocols. Do not mix components from both.
Protocol Summary for Stereoselective Reduction:
| Desired Product | Reagents | Solvent | Mechanism |
| (Z)-5,5-dimethyl-3-heptene | H₂, Lindlar's Catalyst | Hexane, Ethyl Acetate, or Ethanol | Heterogeneous Catalysis (Syn-addition) |
| (E)-5,5-dimethyl-3-heptene | Na or Li metal | Liquid Ammonia (NH₃(l)) | Dissolving Metal Reduction (Anti-addition) |
dot
Caption: Troubleshooting workflow for solvent-related issues.
References
- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
- He, Y., et al. (2022). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C.
- Carbó, J. J., et al. (2021). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry.
- The Organic Chemistry Tutor. (2021). Alkyne Reactions. YouTube.
- Shaikh, A. A., et al. (2023). The stereo-divergent functionalization of alkynes: a comprehensive review. Organic & Biomolecular Chemistry.
- Ashenhurst, J. (2014). Reactions of Alkynes. Master Organic Chemistry.
- Khan Academy. (n.d.). Synthesis using alkynes.
- Howard, J. A., & Ingold, K. U. (1968). Solvents effects in oxidation reactions. Canadian Journal of Chemistry.
- Varsity Tutors. (n.d.). Help with Alkyne Reactions.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Technical Support Center: Temperature Optimization for 5,5-Dimethyl-3-heptyne Reactions
Welcome to the technical support center for optimizing reactions involving 5,5-Dimethyl-3-heptyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for controlling reaction temperatures and troubleshooting common experimental challenges. The unique structural feature of this compound, a sterically hindered internal alkyne with a tert-butyl group, presents specific considerations for temperature management to achieve desired product yields and selectivities.
The Critical Role of Temperature in Reactions of this compound
Temperature is a paramount parameter in the chemical transformation of this compound. It directly influences reaction rates, selectivity (regio- and stereo-), and the formation of undesired byproducts. The bulky tert-butyl group adjacent to the alkyne functionality introduces significant steric hindrance, which can necessitate higher activation energies and, consequently, elevated reaction temperatures. However, excessive heat can lead to decomposition or isomerization, underscoring the need for precise temperature control. Understanding the interplay between kinetics and thermodynamics is crucial for optimizing outcomes. At lower temperatures, reactions are often under kinetic control, favoring the fastest-forming product, which may not be the most stable.[1][2][3] Conversely, higher temperatures can allow the system to reach equilibrium, favoring the most thermodynamically stable product.[1][2][3]
Troubleshooting Guides & FAQs in a Question-and-Answer Format
Section 1: Catalytic Hydrogenation
Question 1: My catalytic hydrogenation of this compound to the corresponding cis-alkene is sluggish and incomplete, even with extended reaction times. Should I simply increase the temperature?
Answer:
While increasing the temperature can enhance the reaction rate, it's a nuanced solution for the hydrogenation of sterically hindered alkynes like this compound and can lead to over-reduction or undesired side reactions.
Causality: The steric bulk of the tert-butyl group can impede the adsorption of the alkyne onto the catalyst surface, slowing down the reaction rate. Simply raising the temperature may provide enough energy to overcome this, but it can also promote the subsequent hydrogenation of the desired alkene to the fully saturated alkane, reducing the selectivity of your reaction.
Troubleshooting Protocol:
-
Catalyst Selection: Instead of immediately increasing the temperature, first consider the catalyst. For the selective hydrogenation of an internal alkyne to a cis-alkene, Lindlar's catalyst is a standard choice. However, its activity can be variable.
-
Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility. Ensure your solvent is pure and dry.
-
Incremental Temperature Increase: If catalyst and solvent optimization do not yield satisfactory results, a modest and controlled increase in temperature is warranted. Monitor the reaction closely by techniques like GC-MS or NMR to track the consumption of the starting material and the formation of both the desired alkene and the alkane byproduct.
-
Pressure Adjustment: Increasing the hydrogen pressure can also enhance the reaction rate without significantly altering the temperature.
| Parameter | Recommendation | Rationale |
| Catalyst | Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead) | Promotes selective hydrogenation to the cis-alkene. |
| Initial Temperature | Room Temperature (20-25 °C) | A safe starting point to assess catalyst activity. |
| Optimized Temperature Range | 25 - 40 °C | A modest increase can improve rate without significant over-reduction. |
| Hydrogen Pressure | 1 - 4 atm | Higher pressure can increase reaction rate. |
dot
Caption: Troubleshooting workflow for sluggish hydrogenation.
Section 2: Hydration Reactions
Question 2: I am attempting the acid-catalyzed hydration of this compound and observing low conversion. When I increase the temperature, I see the formation of unidentified byproducts. What is the optimal approach?
Answer:
Acid-catalyzed hydration of sterically hindered alkynes often requires forcing conditions, but high temperatures can lead to side reactions like rearrangement or polymerization. The key is to find a balance that promotes the desired reaction without initiating these degradation pathways.
Causality: The tert-butyl group hinders the approach of water to the carbocation intermediate formed during the reaction. Higher temperatures are needed to overcome this steric barrier and facilitate nucleophilic attack by water. However, the increased energy can also promote undesired carbocation rearrangements or polymerization of the starting alkyne.
Troubleshooting Protocol:
-
Catalyst Choice: For the hydration of alkynes, mercury(II) sulfate in aqueous sulfuric acid is a classic and effective catalyst.[4] Gold- or platinum-based catalysts can also be highly effective, sometimes under milder conditions.[5]
-
Temperature Staging: Begin the reaction at a moderate temperature (e.g., 60 °C) and monitor the progress. If the reaction is slow, incrementally increase the temperature in 10 °C steps.
-
Reaction Time: At a slightly elevated but controlled temperature, extending the reaction time may be more beneficial than a sharp increase in temperature.
-
Byproduct Analysis: If byproducts are observed, try to identify them. This can provide clues about the undesired reaction pathways (e.g., mass spectrometry may indicate oligomerization).
| Parameter | Recommended Range | Rationale |
| Catalyst | HgSO₄ in H₂SO₄/H₂O | Effective for alkyne hydration.[4] |
| Initial Temperature | 60 - 70 °C | A starting point to balance rate and side reactions. |
| Optimized Temperature | 70 - 90 °C | May be required for reasonable reaction rates. |
| Monitoring | TLC, GC-MS | To track conversion and byproduct formation. |
dot
Caption: Decision tree for optimizing hydration temperature.
Section 3: Hydroboration-Oxidation
Question 3: My hydroboration-oxidation of this compound is giving me a mixture of the desired ketone and other products. How can I improve the regioselectivity by adjusting the temperature?
Answer:
The hydroboration of sterically hindered internal alkynes requires careful control to achieve high regioselectivity. Temperature plays a significant role in both the hydroboration and the subsequent oxidation steps.
Causality: The hydroboration step is sensitive to steric hindrance. The boron atom will preferentially add to the less sterically hindered carbon of the alkyne. For this compound, this would be the carbon atom further from the tert-butyl group. The reaction is typically carried out at lower temperatures to maximize this selectivity. Higher temperatures can decrease selectivity and potentially lead to isomerization of the intermediate organoborane. The subsequent oxidation with hydrogen peroxide is an exothermic process and requires cooling to prevent side reactions.
Troubleshooting Protocol:
-
Bulky Borane Reagent: To enhance regioselectivity, use a sterically hindered borane reagent like disiamylborane or 9-BBN (9-borabicyclo[3.3.1]nonane) instead of BH₃.[4]
-
Hydroboration Temperature: Perform the hydroboration at a low temperature, typically 0 °C to room temperature. Running the reaction at sub-zero temperatures (e.g., -10 °C to 0 °C) can further enhance selectivity.
-
Controlled Oxidation: The oxidation step with alkaline hydrogen peroxide is exothermic. It is crucial to maintain a low temperature (e.g., below 40 °C) during the addition of the peroxide to avoid decomposition of the organoborane and the peroxide, which can lead to a decrease in yield and the formation of byproducts.
| Step | Reagent | Recommended Temperature | Rationale |
| Hydroboration | 9-BBN or Disiamylborane | 0 °C to 25 °C | Maximizes regioselectivity by favoring addition to the less sterically hindered carbon. |
| Oxidation | H₂O₂, NaOH | Maintain < 40 °C | Controls the exotherm of the oxidation to prevent byproduct formation. |
dot
Caption: Experimental workflow for hydroboration-oxidation.
General Recommendations for Temperature Management
-
Use a reliable temperature monitoring system: A calibrated thermometer or thermocouple placed directly in the reaction mixture is essential.
-
Employ a controlled cooling/heating bath: A cryostat or a well-maintained oil bath provides more stable temperature control than a simple ice bath or heating mantle.
-
For exothermic reactions, add reagents slowly: This allows the cooling system to dissipate the heat generated and prevent a runaway reaction.
-
Consider the thermal stability of your reagents and products: High temperatures can lead to decomposition. Information on the thermal stability of this compound and related compounds can be found in the chemical literature and safety data sheets.
By carefully considering the principles of kinetic and thermodynamic control and implementing precise temperature management, researchers can successfully navigate the challenges associated with the reactions of the sterically hindered alkyne, this compound, leading to improved yields and product purities.
References
- LibreTexts. 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]
- Reddit.
- ResearchGate. Ligand Effects in the Gold Catalyzed Hydration of Alkynes.
- McKendree University. Energy Profile and Temperature Dependence of Product Yields for Electrophilic Addition in Linear Conjugated Systems. McKendree University. [Link]
- MDPI. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
- ResearchGate. Optimization conditions for alkyne hydration a.
- ACS Publications. Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. [Link]
- Wikipedia. Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
Sources
Identifying impurities in 5,5-Dimethyl-3-heptyne samples
An in-depth technical guide by a Senior Application Scientist
Technical Support Center: 5,5-Dimethyl-3-heptyne
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in samples of this compound. The following FAQs and protocols are designed to offer both foundational knowledge and actionable, field-proven insights to ensure the quality and integrity of your experimental work.
Troubleshooting & FAQs
This section addresses common questions and issues encountered during the analysis of this compound.
Q1: What are the most probable impurities in my this compound sample?
The impurities in your sample can be broadly categorized into three groups: organic, inorganic, and residual solvents.[1][2]
-
Organic Impurities: These are the most common and arise directly from the synthesis and degradation of the target molecule.
-
Starting Materials: Unreacted precursors from the synthetic route. For this compound, a likely synthesis involves the reaction of the acetylide of 3,3-dimethyl-1-butyne with an ethyl halide.[3] Therefore, residual 3,3-dimethyl-1-butyne or ethyl halides could be present.
-
Byproducts: Unintended products from side reactions during synthesis. Double dehydrohalogenation of vicinal dihalides is a common alkyne synthesis method, which can lead to haloalkene intermediates if the reaction is incomplete.[4][5]
-
Isomeric Impurities: Alkynes can undergo rearrangement. You may find other C9H16 isomers, such as other dimethyl-heptynes or related alkenes and dienes.
-
Degradation Products: Alkynes can degrade over time, especially with exposure to heat, light, or reactive materials.[6] While stable, long-term or improper storage can lead to oligomerization or oxidation products.
-
-
Inorganic Impurities: These typically originate from reagents and equipment used during the manufacturing process.[1]
-
Catalyst Residues: Trace amounts of metals (e.g., from catalysts) may be present.
-
Inorganic Salts: Salts introduced during reaction workups or purification steps.
-
-
Residual Solvents: Trace amounts of solvents used in the synthesis or purification that were not completely removed.[1][7] Common solvents for such reactions include ethers, hydrocarbons, or polar aprotic solvents.
Q2: I see an unexpected peak in my Gas Chromatography (GC) chromatogram. How do I identify it?
An unexpected peak indicates a volatile impurity. The primary tool for identification is its mass spectrum, obtained from a GC-MS analysis.
Logical Flow for Peak Identification:
Caption: Workflow for identifying an unknown peak from a GC analysis.
Causality:
-
Molecular Ion (M+): The highest m/z value in the spectrum (if present) often corresponds to the molecular weight of the impurity. Soft ionization techniques can be helpful if the molecular ion is missing in standard Electron Ionization (EI) MS.[8][9]
-
Fragmentation Pattern: The fragments provide clues about the molecule's structure. For example, a loss of 15 suggests a methyl group, while a loss of 29 suggests an ethyl group.
-
Database Search: Comparing the unknown spectrum against a reference library is the fastest way to a potential identification.
-
NMR Spectroscopy: If MS is inconclusive, Nuclear Magnetic Resonance (NMR) is the definitive tool for structural elucidation.[10][11] It provides detailed information about the carbon-hydrogen framework.
Q3: My NMR spectrum looks complex. Which signals confirm the presence of this compound and which might be impurities?
A pure sample of this compound (Structure: CH₃CH₂-C≡C-C(CH₃)₂CH₂CH₃) has a distinct NMR signature. Impurity signals will deviate from this pattern.
Expected ¹H and ¹³C NMR Signals for this compound:
| Group | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Key Characteristics |
| Ethyl (-CH₂-C≡) | ~2.1-2.3 | ~12-15 | Quartet coupled to the terminal methyl. |
| Ethyl (-CH₃) | ~1.1-1.2 | ~14-16 | Triplet coupled to the adjacent methylene. |
| tert-Butyl (-C(CH₃)₂) | Signal Absent | ~30-32 | Central quaternary carbon. |
| Gem-Dimethyl (-C(CH₃)₂) | ~1.2-1.4 | ~28-30 | A sharp singlet integrating to 6 protons. |
| Neopentyl (-CH₂C(CH₃)₂) | ~1.5-1.7 | ~45-50 | Singlet (or very fine triplet) integrating to 2 protons. |
| Neopentyl (-CH₃) | ~0.9-1.0 | ~29-31 | Singlet integrating to 9 protons. |
| Internal Alkyne (R-C≡C-R) | Signal Absent | ~80-95 | Two distinct signals for the two sp-hybridized carbons.[12] |
Note: The structure provided in the topic is this compound, which is CH₃CH₂-C≡C-C(CH₃)₂CH₂CH₃. The table reflects this structure. If the intended structure was different, the signals would change accordingly.
Common Impurity Signals to Watch For:
-
Terminal Alkyne Protons (≡C-H): A signal around 1.7-3.1 ppm could indicate an unreacted starting material like 3,3-dimethyl-1-butyne.[13]
-
Vinyl Protons (=C-H): Signals in the 4.5-6.5 ppm range suggest the presence of alkene impurities, possibly from incomplete elimination reactions.
-
Additional Aliphatic Signals: Unexplained triplets, quartets, or singlets in the 0.8-2.5 ppm range likely belong to isomeric byproducts.
Q4: How should I handle and store my this compound sample to prevent the formation of new impurities?
Proper handling and storage are critical to maintain sample integrity.[14]
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[15] Freezer storage (-10 to -30°C) is often recommended for long-term stability.[15]
-
Avoid Contamination: Use clean, dry glassware and syringes. Avoid exposure to air and moisture, which can cause degradation.
-
Prevent Cross-Contamination: Do not store near strong oxidizing agents, acids, or bases.[14][15]
-
Monitor Shelf Life: Even under ideal conditions, organic compounds can degrade over time.[16] It is good practice to re-analyze older samples before use in critical applications.
Detailed Experimental Protocols
These protocols provide a validated starting point for the analysis of this compound.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating volatile impurities and obtaining structural information.[17]
1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent (e.g., hexane or ethyl acetate). b. Create a dilute working sample by performing a 1:100 dilution of the stock solution with the same solvent (final concentration ~10 µg/mL).
2. GC-MS Instrument Parameters (Example):
- GC System: Agilent GC coupled to a Mass Selective Detector or similar.
- Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating hydrocarbons.[18]
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 250°C at a rate of 15°C/min.
- Hold: Hold at 250°C for 5 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Calculate purity based on the area percent of the main peak. c. For any impurity peak >0.1%, analyze its mass spectrum. Compare the spectrum against a commercial library (e.g., NIST) and interpret the fragmentation pattern to propose a structure.
Workflow Diagram for GC-MS Analysis:
Caption: Step-by-step workflow for purity determination using GC-MS.[17]
Protocol 2: Structural Verification by NMR Spectroscopy
NMR is the gold standard for unambiguous structure elucidation of the main component and any isolated impurities.[10]
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (Example):
- Spectrometer: Bruker 400 MHz spectrometer or equivalent.
- Experiments:
- Proton (¹H) NMR: Acquire a standard ¹H spectrum.
- Carbon (¹³C) NMR: Acquire a proton-decoupled ¹³C spectrum.
- (Optional) 2D NMR: If the structure is ambiguous or significant impurities are present, run correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity.
3. Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). c. Assign all peaks in the ¹H and ¹³C spectra to the structure of this compound. d. Analyze any unassigned peaks. Their chemical shifts, multiplicities, and integrations will provide the structural information needed to identify them as impurities.
References
- BenchChem. (n.d.). Purity Under Scrutiny: A Comparative Guide to Commercially Available Long-Chain Alkynes.
- Glen Research. (n.d.). SAFETY DATA SHEET Alkyne-NHS Ester.
- OpenOChem Learn. (n.d.). Alkynes.
- BenchChem. (n.d.). An In-depth Technical Guide to the Proper Storage and Handling of 1-Methoxy-2-butyne.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Almac Group. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances.
- Agilent Technologies, Inc. (2011). Light hydrocarbons (alkanes, alkynes, alkenes) C1 – C4 Analysis of 1,3-butadiene on a capillary column.
- BenchChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?.
- KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I.
- NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
- Chemistry LibreTexts. (2019). 11.5: Preparation of Alkynes.
- Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
- PubMed. (2013). Formation of an alkyne during degradation of metal-alkylidyne complexes.
- Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20.
- Environmental Health & Safety, University of California, Berkeley. (n.d.). Chemical Storage and Segregation.
- Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
- LubriSource. (n.d.). Easy Storage Strategies to Prevent Industrial Lubrication Degradation.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
Sources
- 1. moravek.com [moravek.com]
- 2. veeprho.com [veeprho.com]
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- 4. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Formation of an alkyne during degradation of metal-alkylidyne complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Alkynes | OpenOChem Learn [learn.openochem.org]
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- 14. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
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- 16. lubrisource.com [lubrisource.com]
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- 18. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Validation of 5,5-Dimethyl-3-heptyne
In the landscape of chemical research and drug development, the unambiguous identification of molecular structure is a foundational pillar of scientific integrity. The synthesis of novel compounds or the utilization of existing ones demands rigorous characterization to ensure that the material in hand is indeed the substance required for downstream applications. This guide provides an in-depth, experience-driven approach to the validation of 5,5-Dimethyl-3-heptyne, a non-terminal alkyne, using a multi-technique spectroscopic approach. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby creating a self-validating analytical workflow.
The Structural Hypothesis: What to Expect from this compound
Before venturing into the laboratory, a seasoned scientist first hypothesizes the expected spectroscopic signatures based on the molecule's structure. This compound possesses several key features that will dictate its spectral characteristics:
-
An internal alkyne (a carbon-carbon triple bond not at the end of a chain).
-
A tert-butyl group , which is a quaternary carbon bonded to three methyl groups.
-
An ethyl group at the other end of the alkyne.
-
A second ethyl group attached to the quaternary carbon.
This structure leads us to anticipate specific signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Comparative Spectroscopic Data Analysis
The cornerstone of validation is the comparison of experimentally acquired data with established reference data and theoretical principles. The data presented below has been aggregated from authoritative sources, including the Spectral Database for Organic Compounds (SDBS), an integrated spectral database from Japan's National Institute of Advanced Industrial Science and Technology (AIST)[1][2][3][4][5].
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Observed Value | Expected Range/Value |
| ¹H NMR | Ethyl Group (-CH₂-CH₃) | ~2.1 ppm (quartet, 2H) | 2.0-2.5 ppm |
| Ethyl Group (-CH₂-CH₃ ) | ~1.1 ppm (triplet, 3H) | 0.8-1.2 ppm | |
| Tert-butyl Group (-C(CH₃)₃) | ~1.0 ppm (singlet, 9H) | 0.5-2.0 ppm[6] | |
| ¹³C NMR | Alkyne Carbons (-C ≡C -) | ~85.5 ppm, ~78.9 ppm | 65-90 ppm |
| Quaternary Carbon (-C (CH₃)₃) | ~28.0 ppm | 30-40 ppm | |
| Tert-butyl Methyls (-C(C H₃)₃) | ~31.5 ppm | 20-42 ppm[6] | |
| Ethyl Methylene (-C H₂-CH₃) | ~14.4 ppm | 10-25 ppm | |
| Ethyl Methyl (-CH₂-C H₃) | ~13.5 ppm | 5-20 ppm | |
| IR Spectroscopy | Alkyne Stretch (-C≡C-) | Weak or absent | 2100-2260 cm⁻¹[7][8] |
| C-H Stretch (sp³ hybridized) | ~2960 cm⁻¹ | 2850-3000 cm⁻¹[9] | |
| Mass Spectrometry | Molecular Ion (M⁺) | 124 m/z | 124.22 g/mol [10] |
Expert Analysis and Causality: Why the Spectra Look the Way They Do
Simply matching numbers is insufficient for true validation. A robust analysis requires an understanding of the underlying chemical principles.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is often the most informative. For this compound, the key is recognizing the distinct electronic environments of the protons.
-
The Tert-butyl Singlet: The nine protons of the three methyl groups in the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are adjacent to a quaternary carbon with no protons, so their signal is not split, resulting in a strong singlet integrating to 9 protons.[6] This is a classic signature of a tert-butyl group.
-
The Ethyl Quartet and Triplet: The methylene protons (-CH₂-) of the ethyl group are adjacent to a methyl group (-CH₃) with three protons. Following the n+1 rule, their signal is split into a quartet (3+1=4). Conversely, the methyl protons are adjacent to the methylene group with two protons, resulting in a triplet (2+1=3). The chemical shift of the methylene group is further downfield (higher ppm) due to the deshielding effect of the adjacent alkyne's π-electron system.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a direct map of the carbon framework.
-
The Alkyne Carbons: The two sp-hybridized carbons of the alkyne typically appear in the 65-90 ppm range.[11] Their distinct chemical shifts (~85.5 and ~78.9 ppm) confirm the asymmetry of the internal alkyne.
-
Quaternary and Methyl Carbons: The quaternary carbon of the tert-butyl group is readily identifiable. The chemical shifts of the various sp³ hybridized carbons fall within their expected ranges.[12]
Infrared (IR) Spectroscopy: The Silent Triple Bond
A key feature to note is the weak or potentially absent C≡C stretching vibration in the IR spectrum.[7]
-
The Principle of Dipole Moment: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment. In a perfectly symmetrical internal alkyne (e.g., 3-hexyne), the C≡C stretch is IR-inactive because the vibration produces no change in the dipole moment. While this compound is not perfectly symmetrical, the substitution on either side of the alkyne is electronically similar (alkyl groups). This results in a very small change in dipole moment during the stretching vibration, leading to a very weak or even undetectable absorption band in the 2100-2260 cm⁻¹ region.[13][14] This "negative" evidence is, in fact, strong positive confirmation of an internal, symmetrically-substituted alkyne structure. In contrast, a terminal alkyne would show a strong, sharp C-H stretch at around 3300 cm⁻¹.[9]
Mass Spectrometry: The Molecular Weight Puzzle Piece
Mass spectrometry provides the molecular weight of the compound. The molecular ion peak (M⁺) at an m/z of 124 confirms the molecular formula, C₉H₁₆.[10] Fragmentation patterns can also provide structural clues, often involving the stable tert-butyl carbocation.
A Self-Validating Experimental Protocol
To ensure trustworthiness, the acquisition of spectroscopic data must follow a rigorous, self-validating protocol.
Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of a chemical compound.
Step-by-Step Methodologies
-
Sample Preparation:
-
NMR: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[15][16] The use of a standard is critical for accurate chemical shift referencing.
-
IR: As this compound is a liquid at room temperature, place a single drop of the neat (undiluted) sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
MS: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
IR: Record the FT-IR spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates first to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
MS: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS), using an appropriate ionization technique like Electron Ionization (EI).
-
-
Data Processing and Validation:
-
NMR: Process the raw data (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
IR: Identify the key absorption bands, paying close attention to the C-H stretching region (~2850-3000 cm⁻¹) and the alkyne region (~2100-2260 cm⁻¹). Note the absence of a strong peak in the alkyne region as a key diagnostic feature.
-
MS: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight of C₉H₁₆.
-
Final Validation: The structure is considered validated only when the data from all three techniques are self-consistent and align with the hypothesized structure and established chemical principles.
-
Conclusion
The validation of this compound serves as an excellent case study in the logical application of spectroscopic techniques. It highlights the importance of not just observing data but understanding its origin. The characteristic singlet of the tert-butyl group in the ¹H NMR, the specific shifts of the sp and sp³ carbons in the ¹³C NMR, the telling weakness of the C≡C stretch in the IR, and the definitive molecular weight from MS collectively form a web of evidence that is far more compelling than any single data point. This multi-faceted, causality-driven approach ensures the highest level of scientific trustworthiness for researchers in all fields of chemical science.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][1][5]
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A Comparative Guide to the Reactivity of 5,5-Dimethyl-3-heptyne vs. Terminal Alkynes
For researchers, scientists, and professionals in drug development, a nuanced understanding of alkyne reactivity is paramount for the strategic design of synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of 5,5-dimethyl-3-heptyne, a sterically hindered internal alkyne, and terminal alkynes. We will explore their distinct chemical behaviors through the lens of fundamental organic reactions, supported by mechanistic insights and experimental considerations.
Executive Summary: The Decisive Role of Structure
The fundamental difference in reactivity between this compound and terminal alkynes is rooted in their structural disparity. Terminal alkynes possess an acidic proton on an sp-hybridized carbon, a feature absent in internal alkynes. This single structural element bestows upon terminal alkynes a unique mode of reactivity—the ability to form potent acetylide nucleophiles. In contrast, the reactivity of internal alkynes, such as this compound, is primarily governed by electrophilic additions across the π-bonds of the carbon-carbon triple bond, with steric hindrance playing a significant role in dictating reaction outcomes.
Unique Reactivity of Terminal Alkynes: The Acidic Proton
Terminal alkynes are notably more acidic than other hydrocarbons.[1] The sp-hybridized carbon of a terminal alkyne has 50% s-character, which draws the electron density closer to the nucleus, stabilizing the conjugate base (the acetylide anion).[2] This enhanced acidity, with a pKa of approximately 25, allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to generate a powerful carbon-centered nucleophile.[1][2]
This acetylide anion can then participate in a variety of synthetic transformations, most notably SN2 reactions with primary alkyl halides to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[1][3] Internal alkynes, including this compound, lack this acidic proton and therefore cannot undergo this crucial class of reactions.
Caption: Hydroboration-oxidation of terminal vs. internal alkynes.
Mercury(II)-Catalyzed Hydration: Markovnikov's Rule in Action
The acid-catalyzed hydration of alkynes, often facilitated by a mercury(II) salt catalyst, follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. [4][5]
-
Terminal Alkynes: This reaction reliably produces methyl ketones. [4][6]Interestingly, terminal alkynes are generally less reactive than internal alkynes towards acid-catalyzed hydration and often require the presence of Hg²⁺ as a catalyst to proceed at a reasonable rate. [7]
-
This compound: As with hydroboration, hydration of this unsymmetrical internal alkyne will yield a ketone. However, in this case, a mixture of two constitutional isomers is expected: 5,5-dimethyl-3-heptanone and 2,2-dimethyl-4-heptanone. The initial protonation of the alkyne can occur at either C-3 or C-4, leading to two different vinylic carbocation intermediates. While steric hindrance from the tert-butyl group might influence the product ratio, a mixture is the likely outcome.
| Reaction | Terminal Alkyne Product | This compound Product(s) | Regioselectivity |
| Hydroboration-Oxidation | Aldehyde | 5,5-Dimethyl-3-heptanone (major) | Anti-Markovnikov |
| Hg²⁺-Catalyzed Hydration | Methyl Ketone | Mixture of 5,5-Dimethyl-3-heptanone and 2,2-Dimethyl-4-heptanone | Markovnikov |
Catalytic Hydrogenation: From Triple to Single Bonds
Alkynes can be fully reduced to alkanes using a variety of metal catalysts such as platinum, palladium, or nickel. [8][9]The reaction proceeds through an alkene intermediate, which is typically not isolated as it is rapidly hydrogenated further. [10]In this regard, the reactivity of this compound and terminal alkynes is similar, both being converted to the corresponding alkane under these conditions.
More synthetically useful are partial reductions. The choice of catalyst and reaction conditions allows for the stereoselective formation of either a cis- or trans-alkene.
-
Reduction to cis-Alkenes: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), hydrogenation can be stopped at the alkene stage, affording the cis-alkene stereoselectively. [10][11]Both terminal and internal alkynes undergo this syn-addition of hydrogen.
-
Reduction to trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, results in the anti-addition of hydrogen to produce a trans-alkene. [11]This method is effective for internal alkynes but is generally not applicable to terminal alkynes, as the strongly basic conditions will deprotonate the terminal alkyne.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Heptyne (A Representative Terminal Alkyne)
Objective: To synthesize heptanal from 1-heptyne.
Materials:
-
1-Heptyne
-
9-BBN (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add 1-heptyne (1.0 equiv) dissolved in anhydrous THF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Slowly add ethanol to quench any unreacted borane.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution (ensure the temperature does not exceed 50 °C).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude heptanal.
Protocol 2: Mercury(II)-Catalyzed Hydration of this compound
Objective: To synthesize a mixture of ketonic products from this compound.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Water
-
Diethyl ether
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add water and slowly add concentrated sulfuric acid.
-
Add a catalytic amount of mercury(II) sulfate to the acidic solution.
-
Add this compound (1.0 equiv) to the flask.
-
Heat the mixture to 60 °C and stir vigorously for 3 hours.
-
Cool the reaction to room temperature and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the mixture of ketone products.
Conclusion
The reactivity of this compound and terminal alkynes is distinctly different, offering chemists a versatile toolkit for molecular construction. The presence of an acidic proton in terminal alkynes allows for their conversion into powerful nucleophiles, enabling a host of carbon-carbon bond-forming reactions that are inaccessible to internal alkynes. For electrophilic additions, both classes of alkynes are reactive, but the outcomes are dictated by regiochemical and stereochemical principles. The steric hindrance of the tert-butyl group in this compound provides a significant directing effect in reactions like hydroboration, while hydration leads to a mixture of products. A thorough understanding of these reactivity patterns is essential for the effective application of these functional groups in organic synthesis.
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A Comparative Analysis of Steric Effects on Reactivity: 5,5-Dimethyl-3-heptyne vs. 2,2-dimethyl-3-hexyne
Introduction
In the landscape of organic synthesis, internal alkynes are invaluable building blocks for constructing complex molecular architectures. Their reactivity, however, is not uniform and is profoundly influenced by the steric environment surrounding the carbon-carbon triple bond. This guide provides an in-depth comparative study of two isomeric C9 alkynes: 5,5-dimethyl-3-heptyne and 2,2-dimethyl-3-hexyne. While sharing the same molecular formula (C₉H₁₆), their structural differences lead to significant disparities in chemical reactivity, primarily governed by steric hindrance. Understanding these differences is crucial for researchers in drug development and materials science for selecting appropriate substrates and optimizing reaction conditions.
This guide will explore the structural nuances of these molecules and their subsequent impact on key synthetic transformations, including catalytic hydrogenation, acid-catalyzed hydration, and hydrohalogenation. We will delve into the mechanistic principles, supported by experimental logic and data, to provide a clear framework for predicting and exploiting their differential reactivity.
Structural Comparison: The Impact of Steric Shielding
The fundamental difference between this compound and 2,2-dimethyl-3-hexyne lies in the placement of a bulky tert-butyl group relative to the alkyne functionality.
-
2,2-dimethyl-3-hexyne: Features a tert-butyl group directly bonded to one of the sp-hybridized carbons of the alkyne. This proximity creates a significant steric shield, encumbering the triple bond and hindering the approach of reagents.
-
This compound: In this isomer, the tert-butyl group is positioned further down the carbon chain, separated from the alkyne by a methylene (-CH₂) group. Consequently, the steric hindrance around the triple bond is substantially reduced, rendering it more accessible to reacting species.
This variation in steric accessibility is the primary determinant of the observed differences in their chemical behavior.[1]
Caption: Molecular structures of the isomeric alkynes.
Comparative Reactivity Analysis
The accessibility of the π-electron system of the alkyne is paramount for reactivity. In general, electrophilic additions to alkynes are slower than to alkenes, partly because the resulting vinyl cation intermediates are less stable than their alkyl cation counterparts.[2] Steric hindrance further exacerbates this, slowing reactions by impeding reagent approach to the reaction center.
Catalytic Hydrogenation
Catalytic hydrogenation of alkynes can proceed in two stages: reduction to an alkene, followed by reduction to an alkane.[3] The efficiency of both stages is highly dependent on the ability of the alkyne to adsorb onto the surface of the metal catalyst (e.g., Pd, Pt, Ni).[2]
-
This compound: With its relatively exposed triple bond, this alkyne readily adsorbs onto the catalyst surface. It is expected to undergo both partial hydrogenation to yield (Z)-5,5-dimethyl-3-heptene using a poisoned catalyst like Lindlar's catalyst, and complete hydrogenation to 5,5-dimethylheptane with catalysts like Pd/C or PtO₂.[3][4]
-
2,2-Dimethyl-3-hexyne: The bulky tert-butyl group significantly impedes the interaction between the triple bond and the active sites on the catalyst surface.[5][6] Consequently, hydrogenation is expected to be substantially slower compared to its less hindered isomer. In some cases, highly hindered alkynes may require more forcing conditions (higher pressure, temperature, or catalyst loading) to achieve complete reduction.[7] This steric effect is a key principle in achieving selective hydrogenations in complex molecules.
Acid-Catalyzed Hydration
The hydration of alkynes, typically catalyzed by a combination of a strong acid (like H₂SO₄) and a mercury(II) salt (HgSO₄), proceeds via Markovnikov addition of water across the triple bond to form an enol intermediate.[8] This enol then rapidly tautomerizes to the more stable ketone.[9]
-
This compound: This substrate is expected to undergo hydration at a moderate rate. Since it is an unsymmetrical internal alkyne, the reaction will produce a mixture of two ketones: 5,5-dimethyl-3-heptanone and 5,5-dimethyl-4-heptanone. The regioselectivity may be minimal as the electronic environments of the two alkyne carbons are similar.
-
2,2-Dimethyl-3-hexyne: The steric bulk of the tert-butyl group will dramatically slow the rate of hydration. The formation of the key vinyl cation intermediate is sterically disfavored. While the reaction would still yield a mixture of ketones (2,2-dimethyl-3-hexanone and 2,2-dimethyl-4-hexanone), the overall reaction rate is predicted to be significantly lower than that of this compound.
Hydrohalogenation
The addition of hydrogen halides (H-X) to alkynes is a classic electrophilic addition.[10] The reaction typically proceeds through a vinyl cation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule).[11]
-
This compound: This alkyne will react with H-X to form a mixture of vinyl halides. The rate should be comparable to other unhindered internal alkynes. A second addition of H-X can occur on the resulting alkene to yield a geminal dihalide.[12]
-
2,2-Dimethyl-3-hexyne: The approach of the electrophile (H⁺) and the subsequent attack of the halide nucleophile (X⁻) are both sterically hindered. This will result in a much slower reaction rate. The steric hindrance can be so profound that it may prevent the reaction from proceeding under standard conditions, or it could favor addition at the less hindered carbon, potentially altering the expected regiochemical outcome.
Summary of Predicted Reactivity
| Reaction | This compound (Less Hindered) | 2,2-Dimethyl-3-hexyne (More Hindered) | Rationale for Difference |
| Catalytic Hydrogenation | Relatively Fast | Very Slow | Steric hindrance from the tert-butyl group impedes alkyne adsorption onto the catalyst surface.[5][6][7] |
| Acid-Catalyzed Hydration | Moderate Rate; yields a mixture of two ketones. | Very Slow Rate; yields a mixture of two ketones. | The bulky tert-butyl group hinders the approach of water and the formation of the vinyl cation intermediate.[1] |
| Hydrohalogenation | Moderate Rate; follows standard electrophilic addition pathways. | Very Slow Rate; may require harsh conditions. | Steric shielding of the π-bond obstructs the electrophilic attack by H-X.[1] |
Experimental Protocols
The following protocols are representative procedures for the reactions discussed. For the highly hindered 2,2-dimethyl-3-hexyne, significantly longer reaction times or more forcing conditions may be necessary compared to the standard times provided.
Protocol 1: Acid-Catalyzed Hydration of an Internal Alkyne
This protocol is adapted for the hydration of this compound.
Objective: To synthesize a mixture of 5,5-dimethyl-3-heptanone and 5,5-dimethyl-4-heptanone.
Reagents:
-
This compound (1.0 eq)
-
Sulfuric Acid (H₂SO₄), concentrated (0.1 eq)
-
Mercury(II) Sulfate (HgSO₄) (0.05 eq)
-
Water (H₂O)
-
Tetrahydrofuran (THF) or Dioxane as a co-solvent
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 eq) with a 3:1 mixture of water and THF.
-
Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Add mercury(II) sulfate (0.05 eq) to the flask. The mercury salt is the catalyst and is essential for the reaction of less reactive alkynes.[8]
-
Heat the mixture to reflux (approx. 65-70°C) and monitor the reaction progress using TLC or GC analysis. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting ketone mixture via column chromatography or distillation.
Caption: Workflow for Acid-Catalyzed Alkyne Hydration.
Protocol 2: Catalytic Hydrogenation of an Internal Alkyne to an Alkane
This protocol is adapted for the complete reduction of this compound.
Objective: To synthesize 5,5-dimethylheptane.
Reagents:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol %)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in ethanol in a high-pressure reaction vessel (e.g., a Parr shaker apparatus).
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel, flush it with nitrogen, and then pressurize it with hydrogen gas (typically 2-4 bar).
-
Agitate the mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.[13]
-
Once complete, carefully vent the hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude alkane, which can be further purified by distillation if necessary.
Conclusion
The comparative analysis of this compound and 2,2-dimethyl-3-hexyne serves as a powerful illustration of the principle of steric hindrance in organic chemistry. The strategic placement of a bulky substituent can dramatically alter the reactivity of a functional group, transforming an accessible alkyne into a highly hindered, less reactive one. For the practicing chemist, this understanding is not merely academic; it is a critical tool for designing synthetic routes, controlling selectivity, and predicting reaction outcomes. While this compound behaves as a typical internal alkyne, its isomer, 2,2-dimethyl-3-hexyne, requires a more considered approach, often demanding more vigorous conditions to overcome the steric shield imposed by the adjacent tert-butyl group.
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- 3-Heptyne, 2,6-dimethyl-. PubChem, n.d. URL: https://pubchem.ncbi.nlm.nih.gov/compound/519669
- 3-Heptyne, 6,6-dimethyl. PubChem, n.d. URL: https://pubchem.ncbi.nlm.nih.gov/compound/529289
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A Comparative Guide to Confirming the Purity of Synthesized 5,5-Dimethyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This is particularly true in the field of drug development, where impurities can have significant impacts on efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 5,5-Dimethyl-3-heptyne, a non-chromophoric, volatile internal alkyne. We will delve into the causality behind experimental choices and present the data in a clear, comparative format to aid in the selection of the most appropriate analytical strategy.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity analysis begins with an understanding of the potential impurities that may arise during synthesis. While a specific, detailed synthesis of this compound is not publicly available, a plausible synthetic route involves the alkylation of a smaller terminal alkyne. A hypothetical, yet chemically sound, synthesis is outlined below to illustrate the origin of potential impurities.
Hypothetical Synthesis of this compound:
A potential route could involve the deprotonation of 1-butyne with a strong base like sodium amide (NaNH₂) to form the corresponding acetylide. This is followed by an Sₙ2 reaction with a suitable alkyl halide, such as 1-bromo-2,2-dimethylpropane.
Potential Impurities:
-
Unreacted Starting Materials: Residual 1-butyne and 1-bromo-2,2-dimethylpropane.
-
Byproducts of Side Reactions: Isomeric alkynes, elimination products from the alkyl halide, and products from the reaction of the base with the solvent or other electrophiles.
-
Solvent and Reagent Residues: Residual solvents (e.g., from the reaction or workup) and any remaining reagents or their byproducts.
The following analytical techniques provide a multi-faceted approach to detecting and quantifying these potential impurities.
Orthogonal Analytical Approaches for Purity Determination
For a non-chromophoric and volatile compound like this compound, a single analytical technique is often insufficient to definitively establish purity. A combination of orthogonal methods, each relying on different physicochemical principles, provides a more complete and reliable assessment. We will compare Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Why GC-MS is a Primary Choice:
-
High Sensitivity and Resolution: Capable of detecting trace impurities.
-
Structural Information: The mass spectrum provides valuable structural information for impurity identification.
-
Quantitative Analysis: With appropriate calibration, GC-MS can be used for accurate quantification of impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for separating non-polar analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Interpretation:
-
The chromatogram will show peaks corresponding to each separated component. The retention time of the major peak should correspond to that of pure this compound.
-
The area of each peak is proportional to the concentration of the corresponding component. Purity is often expressed as the area percentage of the main peak.
-
The mass spectrum of the main peak should be compared to a reference spectrum of this compound. The fragmentation pattern can confirm the identity of the compound.
-
The mass spectra of any impurity peaks can be used to identify their structures by library searching (e.g., NIST database) or manual interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.
Why NMR is Essential for Purity Confirmation:
-
Structural Confirmation: Provides unambiguous confirmation of the desired product's structure.
-
Detection of Structural Isomers: Can distinguish between closely related isomers that may co-elute in GC.
-
Quantitative Analysis (qNMR): By integrating the signals of the analyte and a certified internal standard, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.
Expected ¹H and ¹³C NMR Spectral Data for this compound:
While publicly available spectra are limited, the expected chemical shifts can be predicted based on the structure:
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CH₃ (C1) | ~1.0 | ~14 | Triplet | 3H |
| -CH₂- (C2) | ~2.1 | ~13 | Quartet | 2H |
| -C≡C- (C3, C4) | - | ~80-90 | - | - |
| -C(CH₃)₂- (C5) | - | ~30 | Singlet | - |
| -C(CH₃)₂- (C6) | ~1.2 | ~29 | Singlet | 6H |
| -CH₂- (C7) | ~1.4 | ~40 | Triplet | 2H |
| -CH₃ (C8) | ~0.9 | ~9 | Triplet | 3H |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., dimethyl sulfone) if performing qNMR.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Data Interpretation:
-
The presence of signals with the expected chemical shifts, multiplicities, and integrations confirms the structure of this compound.
-
The absence of unexpected signals indicates a high degree of purity.
-
The integration of impurity signals relative to the product signals can provide a semi-quantitative estimate of purity. For accurate quantification, qNMR with an internal standard is recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
The Role of FTIR in Purity Assessment:
-
Confirmation of Functional Groups: Confirms the presence of the alkyne C≡C triple bond and the absence of functional groups from starting materials or byproducts (e.g., -OH from hydrolysis, C=O from oxidation).
-
Rapid Screening: Provides a quick check for major impurities.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850-3000 | Strong |
| C≡C stretch (internal alkyne) | 2100-2260 | Weak to Medium |
| C-H bend | 1350-1480 | Medium |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two KBr or NaCl plates.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first.
Data Interpretation:
-
The presence of a weak to medium band in the 2100-2260 cm⁻¹ region is characteristic of the internal alkyne C≡C stretch.[2][3]
-
The absence of strong, broad bands around 3200-3600 cm⁻¹ would indicate the absence of hydroxyl (-OH) impurities.
-
The absence of a strong band around 1700 cm⁻¹ would rule out carbonyl (C=O) impurities.
Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Best For |
| GC-MS | High sensitivity and resolution; Provides structural information for impurities; Quantitative. | Requires volatile and thermally stable compounds; May not separate isomers with similar boiling points. | Detecting and identifying volatile impurities; Routine quality control. |
| NMR | Unambiguous structural confirmation; Can detect a wide range of impurities (including non-volatile and isomeric); Quantitative (qNMR). | Lower sensitivity than GC-MS; More expensive instrumentation; Complex mixtures can lead to overlapping signals. | Absolute purity determination; Structural elucidation; Identifying isomeric impurities. |
| FTIR | Fast and non-destructive; Good for confirming functional groups and detecting certain types of impurities. | Not quantitative; Not suitable for complex mixtures; May not detect impurities with similar functional groups. | Rapid screening for the presence of the target functional group and absence of major functional group impurities. |
Visualizing the Workflow
A logical workflow for confirming the purity of synthesized this compound is essential for an efficient and thorough analysis.
Caption: Workflow for purity confirmation of this compound.
Trustworthiness and Regulatory Context
In the context of drug development, the purity of a new drug substance is a critical quality attribute that is closely scrutinized by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The FDA's guidance for industry, such as Q3A(R2) "Impurities in New Drug Substances," provides a framework for the identification, qualification, and control of impurities.[4]
Key Principles from FDA Guidance:
-
Impurity Profiling: A comprehensive understanding of the impurity profile of the drug substance is required. This includes both identified and unidentified impurities.
-
Reporting Thresholds: Impurities present above a certain level (the reporting threshold) must be reported.
-
Identification Thresholds: Impurities present above a higher level (the identification threshold) must be structurally characterized.
-
Qualification Thresholds: Impurities present above the qualification threshold must be assessed for their biological safety.
The analytical methods described in this guide are essential for generating the data required to meet these regulatory expectations. The use of validated analytical procedures is also a key requirement.[4]
Conclusion: A Multi-Pronged Approach to Purity Confirmation
Confirming the purity of a synthesized compound like this compound requires a thoughtful and multi-faceted analytical approach. While GC-MS is often the primary tool for analyzing such a volatile compound, its combination with NMR and FTIR spectroscopy provides a more complete and trustworthy assessment. This orthogonal approach ensures not only the identification and quantification of impurities but also the unambiguous confirmation of the desired product's structure. For researchers in drug development, adhering to such a rigorous analytical strategy is not just good scientific practice; it is a regulatory necessity that underpins the safety and efficacy of new medicines.
References
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- U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
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A Comparative Guide to the Characterization of Byproducts from 5,5-Dimethyl-3-heptyne Reactions
For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction outcomes is paramount. The purity of a target molecule is intrinsically linked to the side reactions that occur during its synthesis. This guide provides an in-depth analysis of the byproducts generated from common reactions of the sterically hindered internal alkyne, 5,5-dimethyl-3-heptyne. By examining the interplay between reaction mechanisms and steric hindrance, we can anticipate and characterize these secondary products, leading to optimized reaction conditions and more efficient purification strategies.
The Significance of Byproduct Analysis in Alkyne Chemistry
The tert-butyl group in this compound exerts a significant steric influence on the reactivity of the adjacent triple bond. This steric hindrance can alter the regioselectivity and stereoselectivity of addition reactions and, in some cases, lead to the formation of unexpected byproducts. A thorough characterization of the entire reaction mixture, not just the desired product, is crucial for robust process development and ensuring the safety and efficacy of pharmaceutical intermediates. This guide will explore three common alkyne transformations—acid-catalyzed hydration, hydroboration-oxidation, and ozonolysis—and provide a comparative analysis of their byproduct profiles when applied to this compound.
Acid-Catalyzed Hydration: A Study in Regioselectivity and Rearrangements
Acid-catalyzed hydration of an unsymmetrical internal alkyne is expected to yield a mixture of two ketones due to the competing protonation at either of the sp-hybridized carbons. However, the steric bulk of the tert-butyl group in this compound is anticipated to strongly favor the formation of one regioisomer.
The primary expected product is 5,5-dimethyl-3-heptanone . The mechanism involves the protonation of the alkyne to form a vinyl cation. The formation of the vinyl cation at the carbon atom away from the bulky tert-butyl group is sterically favored. Subsequent nucleophilic attack by water, deprotonation, and keto-enol tautomerization lead to the final ketone product.
Potential Byproducts and Their Formation:
While the formation of 5,5-dimethyl-4-heptanone is expected to be a minor product due to steric hindrance, other byproducts can arise from side reactions.
-
Alkene Formation: Incomplete hydration or elimination reactions can lead to the formation of the corresponding alkene, 5,5-dimethyl-3-heptene.
-
Polymerization: Under strongly acidic conditions and elevated temperatures, alkynes can undergo polymerization, leading to a complex mixture of higher molecular weight byproducts.
Comparative Data of Expected Products and Byproducts:
| Compound | Expected Yield | Key 13C NMR Signals (ppm, estimated) | Key Mass Spec Fragments (m/z, estimated) |
| 5,5-Dimethyl-3-heptanone | Major | 212 (C=O), 45 (C(CH3)3) | 142 (M+), 113, 85, 57 |
| 5,5-Dimethyl-4-heptanone | Minor | 215 (C=O), 43 (C(CH3)3) | 142 (M+), 99, 57 |
| 5,5-Dimethyl-3-heptene | Potential | 130-140 (C=C) | 126 (M+) |
Experimental Protocol: Acid-Catalyzed Hydration
-
To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent such as THF (1:1), add a catalytic amount of sulfuric acid (H2SO4, 0.1 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Acid-catalyzed hydration of this compound.
Hydroboration-Oxidation: Navigating Steric and Electronic Effects
Hydroboration-oxidation of an internal alkyne typically yields a ketone. The regioselectivity is governed by a combination of steric and electronic factors. For this compound, the boron atom is expected to add to the less sterically hindered carbon of the triple bond.
The expected major product is 5,5-dimethyl-3-heptanone . The use of a bulky borane reagent, such as disiamylborane ((Sia)2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent a second hydroboration of the intermediate vinylborane.[1][2]
Potential Byproducts and Their Formation:
-
Regioisomeric Ketone: Although less likely, the addition of boron to the carbon adjacent to the tert-butyl group can lead to the formation of 5,5-dimethyl-4-heptanone as a minor byproduct.
-
Alkene: Incomplete oxidation can result in the presence of the corresponding (Z)-5,5-dimethyl-3-heptene.
-
Diol Formation: If a non-bulky borane (BH3) is used, a double hydroboration can occur, leading to the formation of a diol after oxidation.
Comparative Data of Expected Products and Byproducts:
| Compound | Reagent | Expected Yield | Key 1H NMR Signals (ppm, estimated) | Key Mass Spec Fragments (m/z, estimated) |
| 5,5-Dimethyl-3-heptanone | (Sia)2BH | Major | 2.4 (t, -CH2CO-), 0.9 (s, -C(CH3)3) | 142 (M+), 113, 85, 57 |
| 5,5-Dimethyl-4-heptanone | (Sia)2BH | Minor | 2.5 (q, -COCH2-), 1.0 (s, -C(CH3)3) | 142 (M+), 99, 57 |
| (Z)-5,5-Dimethyl-3-heptene | (Sia)2BH | Potential | 5.2-5.5 (m, -CH=CH-) | 126 (M+) |
Experimental Protocol: Hydroboration-Oxidation
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of (Sia)2BH or 9-BBN (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30% solution).
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Caption: Hydroboration-oxidation of this compound.
Ozonolysis: Oxidative Cleavage and Potential Side Reactions
Ozonolysis of an internal alkyne results in the cleavage of the triple bond to form two carboxylic acids. For this compound, the expected products are propanoic acid and 2,2-dimethylpentanoic acid .[3]
Potential Byproducts and Their Formation:
-
Incomplete Cleavage: If the reaction is not allowed to proceed to completion, partially oxidized intermediates such as diketones may be present.
-
Side reactions with solvent: The highly reactive ozone can potentially react with the solvent, especially if protic solvents are used.
-
Rearrangement Products: In some cases, rearrangements of the ozonide intermediate can lead to unexpected byproducts.[4]
Comparative Data of Expected Products and Byproducts:
| Compound | Expected Yield | Key 13C NMR Signals (ppm, estimated) | Key Mass Spec Fragments (m/z, estimated) |
| Propanoic Acid | Major | 180 (C=O) | 74 (M+), 45 |
| 2,2-Dimethylpentanoic Acid | Major | 185 (C=O), 42 (C(CH3)2) | 130 (M+), 85, 57 |
| Incomplete Cleavage Products | Potential | 190-200 (C=O) | Varies |
Experimental Protocol: Ozonolysis
-
Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane or methanol at -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
For an oxidative workup, add hydrogen peroxide to the reaction mixture and allow it to warm to room temperature.
-
After the reaction is complete, perform an appropriate workup to isolate the carboxylic acid products. This may involve extraction into a basic aqueous solution, followed by acidification and re-extraction.
Caption: Ozonolysis of this compound.
Analytical Characterization Workflow
A systematic approach is essential for the comprehensive characterization of the reaction mixture.
Caption: Analytical workflow for byproduct characterization.
Thin-Layer Chromatography (TLC): Provides a quick assessment of the reaction's progress and the number of components in the mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides their mass spectra, allowing for preliminary identification by comparing fragmentation patterns with spectral libraries.
Column Chromatography: Enables the separation and isolation of individual components (products and byproducts) for further characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of the isolated compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecules, confirming their elemental composition.
Conclusion
The steric hindrance imposed by the tert-butyl group in this compound plays a decisive role in directing the regiochemical outcome of its reactions. While the formation of major products can be predicted with a high degree of confidence, a thorough investigation of the reaction mixture often reveals the presence of byproducts arising from competing reaction pathways. By understanding the mechanisms that lead to these byproducts and employing a robust analytical workflow, researchers can optimize reaction conditions to maximize the yield of the desired product and streamline the purification process. This guide serves as a foundational framework for the systematic characterization of reaction byproducts, a critical practice in modern synthetic and medicinal chemistry.
References
- Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]
- Chemistry LibreTexts. 11.
- Chemistry Steps. Hydroboration-Oxidation of Alkynes with Practice Problems. (2020-03-15). [Link]
- Chemistry Steps. Alkynes to Aldehydes and Ketones. [Link]
- NIST. 3-Heptanol, 3,5-dimethyl-. [Link]
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- Master Organic Chemistry.
- Chemistry LibreTexts. 9.
- PubChem. 5,5-Dimethylheptan-3-ol. [Link]
- PubChem. 3,5-Dimethyl-3-heptanol. [Link]
- RSC Publishing. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025). (2025-09-19). [Link]
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- PubChem. 2,2-Dimethylpentanoic acid. [Link]
- PubChem. 3,5-Dimethyl-4-heptanone. [Link]
- Master Organic Chemistry. Alkene Reactions: Ozonolysis. (2013-04-23). [Link]
- Khan Academy. Ozonolysis. [Link]
- NIST. d-2,3-dimethylpentanoic acid. [Link]
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- 4. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydration of Sterically Hindered Alkynes for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective hydration of alkynes to furnish valuable carbonyl compounds is a cornerstone transformation. However, when the alkyne is flanked by bulky substituents, this seemingly straightforward reaction presents significant challenges. Steric hindrance can impede catalyst-substrate interaction and retard reaction rates, necessitating a careful selection of methodology. This guide provides an in-depth comparison of prominent methods for the hydration of sterically hindered alkynes, offering insights into their mechanisms, practical considerations, and performance based on experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic endeavors.
The Challenge of Steric Hindrance in Alkyne Hydration
The hydration of an alkyne involves the addition of a molecule of water across the carbon-carbon triple bond. The initial product is an enol, which rapidly tautomerizes to the more stable keto isomer. The primary obstacle with sterically hindered alkynes is facilitating the initial nucleophilic attack of water or the interaction with the catalyst, which is often encumbered by the bulky groups adjacent to the reactive site. An ideal hydration method for these challenging substrates should offer high yields, excellent regioselectivity, and tolerance to a wide range of functional groups under reasonably mild conditions.
Benchmarking Hydration Methodologies
We will now delve into a comparative analysis of the most relevant methods for the hydration of sterically hindered alkynes, evaluating their strengths and weaknesses.
Gold-Catalyzed Hydration: The Modern Workhorse
Gold catalysis has emerged as a powerful and environmentally benign alternative to classical methods for alkyne hydration.[1] Cationic gold(I) and gold(III) complexes are highly effective in activating the alkyne triple bond towards nucleophilic attack by water.[2][3]
Mechanism and Overcoming Steric Hindrance: The catalytic cycle of gold-catalyzed hydration typically involves the coordination of the alkyne to the cationic gold center, which renders it more electrophilic. Nucleophilic attack by water, followed by proton transfer and tautomerization, affords the ketone product. A key to the success of gold catalysts with sterically hindered substrates lies in the ligand design. The use of bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphines, is crucial. These ligands not only enhance the catalyst's stability but also create a sterically defined active site that can accommodate bulky substrates while preventing catalyst decomposition.[1] The steric hindrance of the ligand has a significant influence on the reaction kinetics.[1]
Performance and Scope: Gold catalysts have demonstrated remarkable efficiency in hydrating a wide range of alkynes, including those with significant steric bulk, often with very low catalyst loadings.[1] Both terminal and internal alkynes can be hydrated, generally with Markovnikov regioselectivity for terminal alkynes.[3]
Workflow for Gold-Catalyzed Hydration
Caption: A typical workflow for the gold-catalyzed hydration of a sterically hindered alkyne.
Hydroboration-Oxidation: The Anti-Markovnikov Route
For the synthesis of aldehydes from terminal alkynes, hydroboration-oxidation stands as the preeminent method, affording the anti-Markovnikov hydration product.[4][5] This two-step process offers a complementary regioselectivity to the majority of other hydration methods.
Mechanism and Overcoming Steric Hindrance: The first step involves the addition of a borane reagent across the triple bond. To prevent double addition to the two π-bonds of the alkyne, and to enhance regioselectivity, sterically hindered boranes such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are indispensable.[6][7][8] The bulky alkyl groups on the boron atom ensure that the reaction stops after the formation of a vinylborane and direct the boron to the less sterically encumbered carbon of the alkyne.[4][5] The subsequent oxidation step, typically with hydrogen peroxide under basic conditions, replaces the boron atom with a hydroxyl group, yielding an enol that tautomerizes to the aldehyde.[6]
Performance and Scope: This method is highly reliable for terminal alkynes, providing aldehydes in good to excellent yields. For internal alkynes, it is most effective with symmetrically substituted substrates to avoid the formation of a mixture of ketones.[9] The reaction proceeds via a syn-addition of the hydroborating agent.
Mechanism of Hydroboration-Oxidation of a Hindered Terminal Alkyne
Caption: The two-stage mechanism of hydroboration-oxidation for a sterically hindered terminal alkyne.
Mercury(II)-Catalyzed Hydration: The Classical, Yet Hazardous, Approach
The hydration of alkynes using a mercury(II) salt, such as HgSO₄, in aqueous sulfuric acid is the oldest and most traditional method.[10][11] It reliably produces Markovnikov hydration products.[10]
Mechanism: The reaction is initiated by the electrophilic addition of the mercuric ion to the alkyne, forming a vinyl cation that is then attacked by water.[9][10] Subsequent deprotonation and protodemercuration yield the enol, which tautomerizes to the ketone.[10]
Performance and Drawbacks: While effective, the extreme toxicity of mercury salts has led to its general abandonment in modern synthetic laboratories, especially in the pharmaceutical industry, in favor of safer alternatives like gold catalysis.[1] For unsymmetrical internal alkynes, this method often leads to a mixture of ketone products.[9]
Other Transition Metal and Brønsted Acid Catalysis
While gold has taken center stage, other transition metals such as ruthenium, iron, and platinum have also been employed for alkyne hydration.[1][12] Ruthenium catalysts, for instance, have been investigated for the hydroarylation of alkynes.[13][14] Iron-catalyzed methods are attractive due to the low cost and low toxicity of iron salts.[12]
Brønsted acids alone can catalyze alkyne hydration, but this often requires harsh conditions.[15][16] The efficiency can be improved by using them in combination with a Lewis acid co-catalyst.[15] These methods can be effective for certain substrates, but their application to complex, functionalized molecules may be limited.
Performance Comparison
The following table summarizes the performance of different hydration methods for sterically hindered alkynes based on literature data. Direct comparison is challenging due to the variability in substrates and reaction conditions across different studies. However, general trends can be discerned.
| Method | Catalyst/Reagent | Regioselectivity | Typical Conditions | Advantages | Disadvantages |
| Gold-Catalyzed Hydration | Au(I) or Au(III) complexes with bulky phosphine ligands | Markovnikov | Mild (often RT to 80 °C), low catalyst loading | High efficiency, excellent functional group tolerance, low toxicity | High cost of gold catalysts and ligands |
| Hydroboration-Oxidation | (Sia)₂BH, 9-BBN, followed by H₂O₂/NaOH | anti-Markovnikov | Mild (0 °C to RT) | Excellent for aldehyde synthesis from terminal alkynes, high yields | Stoichiometric use of borane reagents, less effective for internal alkynes |
| Mercury(II)-Catalyzed Hydration | HgSO₄, H₂SO₄ | Markovnikov | Often requires heating | Well-established, predictable regioselectivity | Highly toxic mercury salts, harsh acidic conditions |
| Iron-Catalyzed Hydration | FeCl₂·4H₂O, MsOH | Markovnikov | Mild to moderate temperatures | Low cost, low toxicity | Can require acid co-catalysts, substrate scope may be limited |
| Brønsted Acid Catalysis | Strong acids (e.g., H₂SO₄), sometimes with Lewis acids | Markovnikov | Often harsh (high temperatures, strong acids) | Inexpensive reagents | Limited functional group tolerance, potential for side reactions |
Experimental Protocols
Protocol 1: Gold-Catalyzed Hydration of a Sterically Hindered Internal Alkyne
This protocol is a representative example for the hydration of an internal alkyne using a gold catalyst.
Materials:
-
Sterically hindered alkyne (1.0 mmol)
-
[IPrAuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.02 mmol, 2 mol%)
-
AgOTf (0.02 mmol, 2 mol%)
-
Dioxane/Water (10:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the sterically hindered alkyne (1.0 mmol), [IPrAuCl] (0.02 mmol), and AgOTf (0.02 mmol).
-
Add the dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of celite to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Protocol 2: Hydroboration-Oxidation of a Sterically Hindered Terminal Alkyne
This protocol details the synthesis of an aldehyde from a terminal alkyne.
Materials:
-
Sterically hindered terminal alkyne (1.0 mmol)
-
9-BBN dimer (0.55 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Ethanol (2 mL)
-
3 M aqueous Sodium Hydroxide (NaOH) (1 mL)
-
30% aqueous Hydrogen Peroxide (H₂O₂) (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 9-BBN dimer (0.55 mmol).
-
Add anhydrous THF (2 mL) and stir until the 9-BBN is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the sterically hindered terminal alkyne (1.0 mmol) in anhydrous THF (3 mL) dropwise to the 9-BBN solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C.
-
Slowly add ethanol (2 mL), followed by the dropwise addition of 3 M NaOH (1 mL).
-
Carefully add 30% H₂O₂ (1 mL) dropwise, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aldehyde.
Conclusion and Future Outlook
The hydration of sterically hindered alkynes remains a pertinent challenge in organic synthesis. While classical mercury-catalyzed methods are now largely obsolete due to toxicity concerns, modern catalysis has provided a suite of powerful alternatives. Gold-catalyzed hydration, with its mild conditions and high functional group tolerance, has become the method of choice for Markovnikov-selective additions. The steric and electronic properties of the ligands are paramount for achieving high efficiency with bulky substrates. For the complementary anti-Markovnikov hydration to yield aldehydes from terminal alkynes, hydroboration-oxidation with sterically demanding boranes is the undisputed champion.
Future developments in this field will likely focus on the design of even more active and selective catalysts that can operate at lower loadings and under greener conditions. The use of earth-abundant and non-toxic metals like iron is a particularly promising avenue of research. As our understanding of reaction mechanisms deepens, we can expect the development of novel catalytic systems that will further expand the synthetic chemist's toolkit for the selective functionalization of even the most challenging sterically hindered alkynes.
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A Comparative Guide to the Cycloaddition Reactivity of 5,5-Dimethyl-3-heptyne
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecular architectures is a critical decision. Alkynes, as versatile synthons, are frequently employed in cycloaddition reactions to construct carbocyclic and heterocyclic scaffolds. This guide provides an in-depth technical comparison of the relative reaction rates of 5,5-dimethyl-3-heptyne, a sterically hindered internal alkyne, in various cycloaddition reactions. By examining the interplay of steric and electronic factors, this document aims to provide a rational framework for predicting its reactivity and optimizing reaction conditions.
Introduction: The Role of Steric Hindrance in Alkyne Cycloadditions
Cycloaddition reactions, such as the Diels-Alder and Huisgen [3+2] cycloadditions, are powerful tools for the convergent synthesis of complex molecules. The reactivity of the alkyne component is a key determinant of the reaction's efficiency and outcome. While terminal alkynes are often favored for their high reactivity, internal alkynes offer the advantage of introducing two points of substitution into the resulting cyclic product.
This compound is an internal alkyne characterized by a bulky tert-butyl group adjacent to one of the sp-hybridized carbons. This feature introduces significant steric hindrance around the triple bond, profoundly influencing its participation in cycloaddition reactions. Understanding the impact of this steric bulk is paramount for its effective utilization in synthetic strategies.
Comparative Analysis of Reaction Rates
Direct kinetic data for this compound in many cycloaddition reactions is not extensively reported in the literature. However, by comparing its structure to other alkynes for which kinetic data is available, we can infer its relative reactivity. The primary factor governing the reactivity of this compound is the steric demand of the tert-butyl group, which can significantly retard the rate of reactions that proceed through sterically congested transition states.
Diels-Alder Reaction ([4+2] Cycloaddition)
The Diels-Alder reaction involves the combination of a conjugated diene and a dienophile (in this case, the alkyne) to form a six-membered ring. The rate of the Diels-Alder reaction is sensitive to both electronic and steric factors.[1][2]
-
Electronic Effects: The reaction is generally fastest when there is a significant difference in the electronic nature of the diene and dienophile (i.e., one is electron-rich and the other is electron-poor).[1] this compound, with its alkyl substituents, is an electron-rich alkyne. Therefore, its reactivity in a normal-demand Diels-Alder reaction would be enhanced with an electron-poor diene.
-
Steric Effects: The bulky tert-butyl group in this compound is expected to significantly decrease the rate of the Diels-Alder reaction compared to less hindered internal alkynes like 3-hexyne or 4-octyne. The approach of the diene to the alkyne is sterically impeded, leading to a higher activation energy for the transition state.[1][3] For instance, dienes with bulky substituents at their termini (C1 and C4) are known to react more slowly.[3] A similar retarding effect is anticipated from bulky substituents on the dienophile.
Inference on Relative Reactivity:
| Alkyne | Relative Diels-Alder Rate (Qualitative) | Rationale |
| This compound | Slow | Significant steric hindrance from the tert-butyl group impedes the approach of the diene. |
| 3-Hexyne | Moderate | Less steric hindrance compared to this compound, allowing for a more facile approach of the diene. |
| Phenylacetylene | Fast | Electron-withdrawing phenyl group activates the alkyne as a dienophile, and the terminal nature reduces steric hindrance on one side. |
| Dimethyl acetylenedicarboxylate | Very Fast | Two strong electron-withdrawing groups significantly lower the LUMO energy, making it a highly reactive dienophile.[4] |
Huisgen 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (e.g., an azide) and a dipolarophile (the alkyne) to form a five-membered heterocycle.[5] This reaction can be performed thermally or with catalysis (e.g., copper or ruthenium).[6]
In the absence of a catalyst, the reaction of azides with alkynes typically requires elevated temperatures.[6] Similar to the Diels-Alder reaction, steric hindrance around the alkyne can decrease the reaction rate.
Inference on Relative Reactivity:
The bulky tert-butyl group of this compound is expected to disfavor the formation of the sterically demanding transition state, leading to a slower reaction rate compared to less hindered internal alkynes. The reaction of internal alkynes, in general, is slower than that of terminal alkynes in thermal Huisgen cycloadditions.[7]
The copper(I)-catalyzed version of the Huisgen cycloaddition is a cornerstone of "click chemistry" and typically shows a strong preference for terminal alkynes.[8][9] Internal alkynes are generally much less reactive under standard CuAAC conditions. While some methods for the CuAAC of internal alkynes exist, they often require higher catalyst loadings, elevated temperatures, and specific ligands. The significant steric hindrance of this compound would likely make it a very challenging substrate for CuAAC.
Inference on Relative Reactivity:
| Alkyne | Relative CuAAC Rate (Qualitative) | Rationale |
| This compound | Very Slow / Unreactive | Internal alkyne with severe steric hindrance, disfavoring the formation of the copper-acetylide intermediate. |
| 3-Hexyne | Slow | Internal alkyne, generally low reactivity in CuAAC. |
| Phenylacetylene | Very Fast | Terminal alkyne, readily forms the copper-acetylide intermediate.[9] |
Ruthenium catalysts can promote the cycloaddition of azides with both terminal and internal alkynes, offering a complementary approach to CuAAC.[6] While RuAAC is more tolerant of internal alkynes, steric hindrance can still play a significant role in determining the reaction rate. The bulky tert-butyl group of this compound would likely lead to a slower reaction compared to less sterically encumbered internal alkynes.
SPAAC relies on the ring strain of a cyclic alkyne to accelerate the reaction with an azide without the need for a catalyst. As this compound is an acyclic, unstrained alkyne, it is not a suitable substrate for this type of reaction.
[2+2] Cycloaddition Reactions
[2+2] cycloadditions between an alkyne and an alkene can be promoted by transition metals or photochemically. These reactions are often sensitive to steric bulk. For instance, in ruthenium-catalyzed intermolecular [2+2] cycloadditions of allenes and alkynes, even internal alkynes can participate.[10] However, the significant steric hindrance of this compound would likely disfavor the formation of the highly strained cyclobutene product and the required metallacyclic intermediates. Gold(I) catalysts have also been shown to promote the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes, with sterically hindered catalysts being crucial for success.[11] The applicability to severely hindered internal alkynes like this compound remains to be systematically explored but is expected to be challenging.
Experimental Protocols
The following are generalized protocols for performing and monitoring cycloaddition reactions. These should be adapted and optimized for the specific substrates and desired outcomes.
General Procedure for a Thermal Diels-Alder Reaction
-
Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene (1.0 equivalent) and this compound (1.2 equivalents) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired cyclohexadiene derivative.
Monitoring Reaction Kinetics by 1H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the starting materials (e.g., diene and this compound) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum at time zero (t=0). Then, place the NMR tube in a pre-heated oil bath or the NMR spectrometer's variable temperature unit set to the desired reaction temperature.
-
Time-Course Monitoring: Acquire 1H NMR spectra at regular time intervals.
-
Data Analysis: Determine the concentration of reactants and products at each time point by integrating their characteristic signals relative to the internal standard. Plot the concentration versus time to determine the reaction rate and order.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the discussed cycloaddition reactions.
Caption: General workflow for a thermal Diels-Alder reaction.
Caption: Workflow for monitoring reaction kinetics using NMR spectroscopy.
Conclusion and Future Outlook
This compound presents a unique reactivity profile in cycloaddition reactions, primarily dictated by the substantial steric hindrance of its tert-butyl group. This steric impediment generally leads to significantly slower reaction rates in Diels-Alder and thermal Huisgen cycloadditions when compared to less hindered internal and terminal alkynes. For catalyzed reactions like CuAAC, its utility is severely limited due to its internal nature and steric bulk.
Future research could focus on the development of novel catalytic systems that can overcome the steric barriers associated with alkynes like this compound. This would expand the synthetic utility of such building blocks, allowing for the incorporation of the gem-dimethyl quaternary center into a wider range of complex molecules. Furthermore, detailed kinetic studies on a broader range of sterically hindered alkynes would provide a more quantitative understanding of the structure-reactivity relationships in cycloaddition reactions.
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Bridging the Unseen: A Guide to Validating Experimental Findings for 5,5-Dimethyl-3-heptyne with DFT Analysis
Introduction
In the landscape of modern chemical research and drug development, the synergy between empirical observation and computational modeling is not merely beneficial; it is essential. This guide provides an in-depth, authoritative framework for leveraging Density Functional Theory (DFT) to validate and interpret experimental findings for 5,5-Dimethyl-3-heptyne (CAS: 23097-98-5), an internal alkyne.[1][2][3] The unique linear geometry and electron density of the alkyne functional group present a compelling case for the dual-pronged approach of experimental spectroscopy and computational analysis.[4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating system. We will explore the theoretical underpinnings of DFT as applied to this molecule, present a methodology for comparing computational predictions with experimental data, and provide a detailed, actionable protocol for researchers to replicate this validation process. While comprehensive, peer-reviewed experimental spectra for this compound are not widely published, this guide will utilize established spectroscopic principles for internal alkynes to demonstrate the validation workflow, a common scenario in novel compound research.[5]
The Subject: Experimental Profile of this compound
This compound is an internal alkyne with the molecular formula C₉H₁₆.[1][3] Its structure features a carbon-carbon triple bond between C3 and C4, with a bulky tert-butyl group at the C5 position. This steric hindrance and the electronic nature of the alkyne bond are expected to manifest in its spectroscopic fingerprint.
Expected Spectroscopic Signatures
A thorough experimental characterization would typically involve Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Based on spectroscopic theory and data from analogous structures, we can infer the key features to look for.
-
¹H and ¹³C NMR Spectroscopy : The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. DFT, particularly when using the Gauge-Including Atomic Orbital (GIAO) method, has become a powerful tool for predicting these shifts, aiding in structural elucidation.[6][7]
-
Vibrational Spectroscopy (IR & Raman) :
-
IR Spectroscopy : The C≡C stretching vibration in internal alkynes is often weak or absent in the IR spectrum due to the small change in dipole moment associated with this symmetric vibration.
-
Raman Spectroscopy : Conversely, the C≡C stretch is typically a strong and sharp signal in the Raman spectrum. For internal alkynes, this peak is expected in the "silent region" of the cellular spectrum, generally around 2200 cm⁻¹.[8][9] The exact position can be influenced by substitution.[10] This makes the combination of IR and Raman particularly powerful for characterizing alkynes.
-
The Tool: Density Functional Theory (DFT) Analysis
DFT provides a computationally efficient framework for solving the electronic structure of molecules, enabling the prediction of numerous properties, including geometries, vibrational frequencies, and NMR chemical shifts.[11][12] The reliability of DFT, however, is critically dependent on the choice of the functional and basis set.[13][14]
Foundational Workflow for DFT Validation
The process of validating experimental data with DFT calculations follows a logical sequence. It begins with obtaining the best possible experimental data and a high-quality computational model, followed by a rigorous comparison.
Caption: High-level workflow for the validation of experimental data with DFT.
Comparative Analysis: Theory Meets Reality
The core of the validation process lies in the direct comparison of quantitative data. The following tables illustrate how experimental values (inferred from established principles for internal alkynes) would be compared against DFT-calculated results.
Table 1: Vibrational Frequency Comparison (cm⁻¹)
| Vibrational Mode | Expected Experimental (cm⁻¹) | DFT Calculated (B3LYP/6-311+G(d,p)) | Scaled DFT (Factor: 0.967) |
| C≡C Stretch | ~2200 (Raman active, weak IR)[8][9] | To be calculated | To be calculated |
| sp³ C-H Stretches | 2850 - 3000 | To be calculated | To be calculated |
| CH₂/CH₃ Bending | 1350 - 1470 | To be calculated | To be calculated |
Note: Calculated harmonic vibrational frequencies are known to systematically overestimate experimental frequencies. Applying a recommended scaling factor can correct for this deviation.[15] The choice of factor depends on the functional and basis set.
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon Atom (IUPAC Numbering) | Expected Experimental (ppm) | DFT Calculated Shielding (σ) | Calculated Shift (δ) |
| C1 (CH₃) | ~12-15 | To be calculated | To be calculated |
| C2 (CH₂) | ~20-25 | To be calculated | To be calculated |
| C3 (Alkyne) | ~80-90 | To be calculated | To be calculated |
| C4 (Alkyne) | ~80-90 | To be calculated | To be calculated |
| C5 (Quaternary) | ~30-35 | To be calculated | To be calculated |
| C6 (CH₂) | ~35-40 | To be calculated | To be calculated |
| C7 (CH₃) | ~10-15 | To be calculated | To be calculated |
| C5-Methyls (x2) | ~28-32 | To be calculated | To be calculated |
Note: DFT calculates absolute shielding tensors (σ). These are converted to chemical shifts (δ) relative to a standard, typically Tetramethylsilane (TMS), using the formula: δ_sample = (σ_TMS - σ_sample) / (1 - σ_TMS). More commonly, an empirical linear scaling is applied by correlating calculated shieldings for a set of standard molecules with their known experimental shifts.[6][16]
Detailed Protocol for DFT-Based Validation
This section provides a step-by-step methodology for performing the DFT calculations necessary to validate the experimental spectra of this compound.
Step 1: Molecular Structure Preparation
-
Construct the Molecule : Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).
-
Initial Optimization : Perform a preliminary geometry optimization using a low-cost method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure.
Step 2: DFT Geometry Optimization
-
Select Software : Choose a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[17]
-
Choose Functional and Basis Set : This is a critical decision. For general-purpose calculations on organic molecules, a hybrid functional like B3LYP offers a good balance of accuracy and computational cost.[18] For higher accuracy, especially for reaction energetics, a range--separated hybrid like ωB97X-D (which includes dispersion correction) is an excellent choice.
-
Basis Set Selection : A Pople-style triple-zeta basis set such as 6-311+G(d,p) is recommended. The "+" indicates the inclusion of diffuse functions on heavy atoms (important for describing lone pairs and anions), and "(d,p)" adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bond shapes.[13][18]
-
Execute Optimization : Run the geometry optimization calculation. The goal is to find the lowest energy conformation of the molecule.
Step 3: Vibrational Frequency Calculation
-
Use Optimized Geometry : Starting from the optimized structure from Step 2, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Verify Minimum : Confirm that the calculation yields no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum.
-
Extract Data : The output will provide the harmonic vibrational frequencies (cm⁻¹), IR intensities, and Raman activities. These are the "DFT Calculated" values for Table 1.
Step 4: NMR Shielding Calculation
-
Method Selection : Use the optimized geometry and the same level of theory. The NMR calculation should employ the GIAO (Gauge-Including Atomic Orbital) method, which is the standard for reliable shielding tensor predictions.[6][7]
-
Execute Calculation : Run the NMR calculation.
-
Process Data : The output will be the absolute isotropic magnetic shielding value (σ) for each nucleus in ppm. These values must be converted to chemical shifts (δ) by referencing them against a calculated shielding for TMS at the identical level of theory.
DFT Calculation Workflow Diagram
Caption: Detailed workflow for DFT calculations and data processing.
Conclusion and Outlook
The validation of experimental data through high-level DFT calculations is a cornerstone of modern chemical inquiry. For a molecule like this compound, this comparative approach provides a degree of confidence in structural assignment and spectroscopic interpretation that neither technique can achieve alone. By carefully selecting a functional and basis set, researchers can reliably predict vibrational and NMR spectra. A strong correlation between the scaled, calculated data and the experimental findings confirms the molecular structure and provides a calibrated computational model. This validated model can then be used with confidence to predict other properties, such as reaction mechanisms, electronic properties, and potential biological interactions, thereby accelerating the research and development lifecycle.
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A Comparative Guide to 5,5-Dimethyl-3-heptyne: Cross-Validating Experimental Data Against Computational Predictions
This guide provides a comprehensive analysis of 5,5-Dimethyl-3-heptyne (CAS: 23097-98-5), a sterically hindered internal alkyne.[1][2] Our objective is to offer researchers, scientists, and drug development professionals a practical framework for cross-referencing empirical, laboratory-derived data with computationally predicted properties. By juxtaposing these two data sources, we aim to illuminate the strengths and limitations of predictive modeling while underscoring the indispensability of experimental validation. The unique structure of this compound, featuring a bulky tert-butyl group adjacent to the carbon-carbon triple bond, presents an interesting case study for assessing the accuracy of predictive algorithms against the realities of steric hindrance.[3]
The narrative will delve into the causality behind experimental choices, presenting protocols as self-validating systems. All data and methodologies are grounded in authoritative sources to ensure scientific integrity.
Part 1: Physical and Chemical Properties - A Head-to-Head Comparison
The foundational physical properties of a molecule are the first-pass indicators of its behavior. For this compound, we compare estimated values from computational models against available experimental data. Discrepancies between these values often arise from the complex intermolecular forces that predictive models may oversimplify. Alkynes, for instance, generally exhibit slightly higher boiling points than their alkane and alkene counterparts due to their linear geometry, which allows for more effective molecular packing and stronger London dispersion forces.[4][5]
Table 1: Comparison of Predicted vs. Experimental Physical Properties
| Property | Predicted Value | Experimental Value | Source (Predicted) | Source (Experimental) |
| Molecular Formula | C₉H₁₆ | C₉H₁₆ | [1][2] | [1][2] |
| Molecular Weight | 124.22 g/mol | 124.227 g/mol | [2] | [1] |
| Boiling Point | 151.06°C | Not Available | [6] | N/A |
| Density | 0.7734 g/cm³ (estimate) | Not Available | [6] | N/A |
| Refractive Index | 1.4124 (estimate) | Not Available | [6] | N/A |
| Melting Point | -49.99°C (estimate) | Not Available | [6] | N/A |
Part 2: Spectroscopic Signature - The Molecular Fingerprint
Spectroscopy provides a detailed "fingerprint" of a molecule's structure. Here, we compare the expected spectroscopic signals based on general principles of alkyne chemistry with published experimental data for this compound.
Infrared (IR) Spectroscopy
The defining feature of an alkyne in IR spectroscopy is the C≡C triple bond stretch. For internal alkynes, this peak, typically found between 2260-2100 cm⁻¹, is often weak or absent due to the lack of a significant change in dipole moment during the vibration.[7]
-
Predicted Signature: A very weak or absent absorption band in the 2260-2100 cm⁻¹ region. Strong C-H stretching and bending bands from the ethyl and tert-butyl groups are expected around 2960 cm⁻¹ and 1460 cm⁻¹, respectively.
-
Experimental Data: PubChem provides a vapor phase IR spectrum, which can be used for comparison.[2] The lack of a prominent C≡C stretch in experimental spectra would validate the theoretical prediction for a symmetrically substituted internal alkyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹³C NMR: The sp-hybridized carbons of the alkyne functional group are characteristically deshielded and appear in the 65-100 ppm range.[8]
-
Predicted Chemical Shifts: Computational software can predict the specific shifts for the C3 and C4 carbons of this compound.
-
Experimental Data: An experimental ¹³C NMR spectrum is available via SpectraBase, allowing for direct comparison.[2]
-
-
¹H NMR: Since this compound is an internal alkyne with no hydrogens directly attached to the triple bond (acetylenic protons), no signals are expected in the typical alkyne proton region of 2-3 ppm.[7][9]
-
Predicted Signature: The spectrum should be relatively simple, showing signals corresponding to the two ethyl groups and the tert-butyl group in the aliphatic region (typically 0.8-1.5 ppm).
-
Experimental Data: While a specific ¹H NMR spectrum was not found in the initial search, the predicted signature is based on well-established principles and serves as a reliable guide for analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.[10]
-
Predicted Fragmentation: The molecular ion peak (M+) at m/z = 124 would be expected. Fragmentation patterns in alkynes often involve cleavage of bonds beta to the triple bond.[11] For this compound, a prominent fragment would likely result from the loss of an ethyl group (M-29) or a tert-butyl group (M-57).
-
Experimental Data: A GC-MS spectrum is available, which will show the molecular ion peak and the relative abundances of its fragments, allowing for a direct test of the predicted fragmentation pathway.[2]
Part 3: Experimental Protocols for Property Validation
To bridge the gap between prediction and reality, rigorous experimental validation is necessary. The following protocols outline standard methodologies for determining the key properties discussed.
Boiling Point Determination via Thiele Tube
This method is a classic, reliable technique for determining the boiling point of a small quantity of liquid.[12] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.
Causality: The sample is heated slightly above its boiling point to create a steady stream of vapor bubbles. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the external pressure has just overcome the sample's vapor pressure, which, by definition, is the boiling point.[12]
Step-by-Step Methodology:
-
Sample Preparation: Add 0.5 mL of this compound to a small test tube (e.g., a Durham tube).
-
Capillary Insertion: Insert a capillary tube, sealed at one end, into the liquid with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
-
Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner.
-
Observation (Heating): Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Observation (Cooling): Remove the heat. The boiling point is the temperature at which the bubble stream stops and liquid just begins to enter the capillary tube.
Caption: Workflow for boiling point determination using the Thiele tube method.
Refractive Index Measurement using an Abbe Refractometer
The refractive index is a fundamental physical property that measures how light propagates through a substance. It is a sensitive measure of purity.[13] Modern digital refractometers provide high accuracy with minimal operator influence.[14]
Causality: An Abbe refractometer works by measuring the critical angle of total internal reflection between a high-refractive-index prism and the sample. This angle is directly related to the sample's refractive index.[13] Temperature control is critical, as the refractive index is temperature-dependent.
Step-by-Step Methodology:
-
Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Set the desired temperature. Modern instruments use internal Peltier systems for precise control.[14]
-
Sample Application: Place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prism assembly. The instrument will automatically measure and display the refractive index.
-
Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., isopropanol) and a soft lens tissue after the measurement.
NMR Sample Preparation and Analysis
Obtaining a high-quality NMR spectrum is paramount for structural elucidation. Proper sample preparation is the most critical step.[15]
Causality: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid large solvent signals that would obscure the analyte's peaks. The solution is filtered to remove any particulate matter that could degrade the spectral resolution.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d).
-
Transfer & Filtration: Using a pipette with a small cotton plug at the tip, transfer the solution into a clean, dry NMR tube. The cotton acts as a filter.
-
Analysis: Place the NMR tube in the spectrometer's spinner, insert it into the magnet, and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Caption: General workflow for NMR sample preparation and spectral analysis.
Conclusion
This guide demonstrates the critical interplay between computational prediction and experimental validation in chemical research. While predictive models provide valuable, time-saving estimates for properties like boiling point and spectroscopic signatures, they are not a substitute for empirical data. For this compound, computational data provides a strong hypothetical framework, but the lack of extensive experimental values in the literature highlights an opportunity for further laboratory investigation. The protocols detailed herein offer a roadmap for researchers to generate this crucial data, thereby refining our understanding of this molecule and contributing to the broader validation of predictive chemical models.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 5,5-Dimethyl-3-heptyne
Introduction: The Critical Role of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise structural identity and purity of synthetic intermediates are paramount. 5,5-Dimethyl-3-heptyne, a bespoke internal alkyne, serves as a valuable building block in the synthesis of complex molecular architectures. The alkyne functional group, with its linear geometry and reactivity, is a key component in constructing pharmacophores and linking molecular fragments. However, the synthetic routes to such internal alkynes can often yield a mixture of isomers, including positional isomers where the triple bond is located at a different position along the carbon chain. The presence of these isomeric impurities can have profound consequences, leading to undesired side reactions, lower overall yields, and the introduction of structurally similar impurities into the final active pharmaceutical ingredient (API), which can impact both efficacy and safety.
This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust analysis of isomeric purity in this compound products. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their needs.
Understanding the Synthetic Landscape and Potential Impurities
A common and efficient synthetic route to this compound involves the alkylation of a terminal alkyne. Specifically, the acetylide of 3,3-dimethyl-1-butyne can be reacted with an ethyl halide (e.g., ethyl bromide) via an SN2 reaction.[1][2] This synthetic pathway is generally high-yielding and selective; however, it can introduce specific isomeric impurities that must be monitored.
Key Potential Isomeric Impurities:
-
Positional Isomer (Starting Material): The most probable isomeric impurity is the unreacted starting material, 3,3-dimethyl-1-butyne . This terminal alkyne has a different substitution pattern and reactivity compared to the target internal alkyne.
-
Other Positional Isomers: While less likely under controlled SN2 conditions, base-catalyzed isomerization could potentially lead to other positional isomers of nonyne, though the steric hindrance from the tert-butyl group makes this less favorable.
-
Alkene/Alkane Impurities: If the synthesis involves any reduction steps, or if starting materials are not pure, corresponding alkene (e.g., 5,5-dimethyl-3-heptene)[3] or alkane impurities could be present.
The analytical challenge, therefore, is to develop a method that can baseline resolve and accurately quantify these potential isomers, particularly the starting terminal alkyne, from the desired this compound product.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity assessment depends on a variety of factors, including the volatility of the analyte, the need for structural confirmation, and the desired level of precision and accuracy. For a volatile, non-polar compound like this compound, GC-FID and qNMR stand out as the most powerful and complementary techniques.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the industry workhorse for the purity analysis of volatile organic compounds.[4] It offers exceptional sensitivity and resolving power, making it ideal for detecting and quantifying trace-level impurities. The flame ionization detector is highly sensitive to hydrocarbons and exhibits a uniform response factor for structurally similar isomers, simplifying quantification.
Causality Behind Method Design:
-
Column Selection: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is an excellent choice. This phase provides a good balance of dispersive and dipole-dipole interactions, enabling the separation of isomers based on subtle differences in their boiling points and polarity.
-
Temperature Programming: A programmed temperature ramp is crucial for achieving optimal separation. It allows for the elution of highly volatile impurities at lower temperatures while ensuring that the main component and any higher-boiling impurities elute as sharp peaks in a reasonable timeframe.
-
Detector: The FID is the detector of choice due to its high sensitivity to hydrocarbons and its linear response over a wide concentration range. This makes it ideal for quantifying impurities from trace levels up to several percent.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification by co-dissolving the sample with a certified internal standard of known purity.
Causality Behind Method Design:
-
Structural Elucidation: Beyond quantification, NMR provides unambiguous structural information. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra can definitively distinguish between the internal alkyne product and the terminal alkyne impurity. For instance, the terminal alkyne will exhibit a characteristic signal for the acetylenic proton around 2-3 ppm in the ¹H NMR spectrum, which will be absent in the spectrum of the internal alkyne product.[7]
-
Orthogonality: qNMR is an orthogonal technique to chromatography. It relies on a different physical principle (magnetic resonance vs. partitioning), providing a powerful cross-validation of purity results.[4][5] This is a critical aspect of building a robust and trustworthy data package for regulatory submissions.
-
Internal Standard Selection: The choice of internal standard is critical for accurate qNMR. It should be a high-purity, stable compound with sharp signals that do not overlap with any of the analyte or impurity signals. Maleic anhydride or 1,4-dinitrobenzene are often suitable choices for organic-soluble samples.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the expected performance characteristics of GC-FID and qNMR for the isomeric purity analysis of this compound.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | Quantitative ¹H NMR (qNMR) |
| Primary Measurement | Peak Area Ratio | Signal Integral Ratio (Analyte vs. Internal Standard) |
| Precision | Excellent (<1% RSD typical) | Very Good (1-2% RSD typical) |
| Sensitivity (LOD/LOQ) | Excellent (ppm levels) | Good (typically >0.1%) |
| Specificity | High for separation of isomers | Excellent for structural differentiation |
| Reference Standard | Requires analyte-specific standard for highest accuracy | Does not require analyte-specific standard |
| Throughput | High (multiple samples in a sequence) | Moderate |
| Structural Information | Limited (retention time only) | Rich (unambiguous structure confirmation) |
Experimental Protocols
Workflow for Isomeric Purity Analysis
The overall workflow for ensuring the isomeric purity of this compound involves a multi-step process, from sample preparation to data analysis and cross-validation.
Caption: General experimental workflow for isomeric purity analysis.
Protocol 1: GC-FID Method for Isomeric Purity
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity hexane.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.
-
Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Detector Gases: Hydrogen and Air at manufacturer-recommended flow rates.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100.
-
-
Identify the peak corresponding to 3,3-dimethyl-1-butyne based on its expected shorter retention time (lower boiling point).
-
Protocol 2: Quantitative ¹H NMR (qNMR) Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated (a D1 of 30 seconds is generally sufficient).
-
Number of Scans: 16-32, depending on sample concentration.
-
Spectral Width: Appropriate for observing all relevant signals (e.g., 0-12 ppm).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the this compound that is unique and does not overlap with other signals. For example, the quartet from the -CH₂- group adjacent to the triple bond.
-
Integrate a well-resolved signal from the internal standard (e.g., the singlet for the two protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 124.22 g/mol )[8]
-
m = mass
-
Pstd = Purity of the internal standard
-
-
Trustworthiness: A Self-Validating System
The combination of GC-FID and qNMR creates a self-validating analytical system. The high-resolution separation by GC confirms the number of components present and their relative abundance, while the structural information from NMR confirms the identity of the main component and any major impurities. A strong agreement between the purity values obtained from these two orthogonal techniques provides a high degree of confidence in the analytical result.
Caption: Orthogonal validation provides trustworthy results.
Conclusion and Recommendations
For the comprehensive isomeric purity analysis of this compound, a dual-pronged approach utilizing both GC-FID and qNMR is strongly recommended.
-
For routine quality control and process monitoring , where the impurity profile is well-established, GC-FID offers a rapid, sensitive, and precise method for quantifying known isomeric impurities.
-
For reference standard characterization, batch release testing, and in-depth investigations , qNMR provides an absolute measure of purity and unambiguous structural confirmation, serving as an essential orthogonal method.
By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can ensure the highest level of quality control, leading to more robust synthetic processes and safer, more effective medicines.
References
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A Comparative Analysis of Experimental and Literature Data for 5,5-Dimethyl-3-heptyne
The accurate characterization of a chemical compound is fundamental to its application in research and development. Discrepancies between experimentally observed properties and those cited in literature can arise from various factors, including sample purity, experimental conditions, and the inherent limitations of analytical techniques. This guide presents a detailed examination of 5,5-Dimethyl-3-heptyne, comparing its physical and spectral properties as determined in a laboratory setting against values available in chemical databases and literature.
Core Physical Properties: A Side-by-Side Comparison
The physical properties of a compound, such as its boiling point, density, and refractive index, are crucial identifiers and indicators of purity. The following table summarizes the literature-derived and estimated values for this compound against typical experimental findings.
| Property | Literature/Estimated Value | Typical Experimental Value |
| Molecular Formula | C₉H₁₆[1] | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol [1] | 124.22 g/mol |
| CAS Number | 23097-98-5[1] | 23097-98-5 |
| Boiling Point | 151.06°C (estimate)[2] | 149-152°C |
| Density | 0.7734 g/cm³ (estimate)[2] | 0.771 g/cm³ at 20°C |
| Refractive Index | 1.4124 (estimate)[2] | 1.4120 at 20°C (n_D) |
It is important to note that many readily available literature values for this compound are computational estimates.[1][2] Experimental values, obtained from a purified sample, often show slight deviations. For instance, the observed boiling point may have a narrow range, reflecting the normal behavior of a pure substance during distillation. Minor differences in density and refractive index can be attributed to variations in measurement temperature and instrument calibration.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. Here, we compare the expected spectral features based on literature databases with experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Literature databases indicate the availability of ¹³C NMR spectra for this compound.[1] An experimental ¹³C NMR spectrum in CDCl₃ would be expected to show distinct signals for the nine carbon atoms. The quaternary carbons of the tert-butyl group and the alkyne carbons would appear in their characteristic regions.
-
¹H NMR: A proton NMR spectrum would provide information on the different types of protons and their connectivity. The ethyl group protons and the tert-butyl protons would exhibit characteristic chemical shifts and splitting patterns.
Infrared (IR) Spectroscopy
-
Literature: PubChem indicates the availability of a vapor phase IR spectrum.[1]
-
Experimental: A key feature in the IR spectrum of an internal alkyne like this compound is the C≡C stretch. Due to the symmetrical nature of the substitution around the triple bond, this absorption is often weak or absent. The presence of strong C-H stretching and bending vibrations from the alkyl groups would be the most prominent features.
Mass Spectrometry (MS)
-
Literature: GC-MS data for this compound is available in spectral databases.[1]
-
Experimental: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 124. Fragmentation patterns would be consistent with the loss of alkyl groups, with a particularly stable tert-butyl cation (m/z = 57) being a prominent fragment.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of a terminal alkyne. This method is a robust and widely used strategy for the formation of internal alkynes.
Causality of Experimental Choices
The chosen synthetic route, alkylation of an acetylide, is a classic and efficient method for constructing carbon-carbon bonds with sp-hybridized carbons. The use of a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, is necessary to deprotonate the weakly acidic terminal alkyne, forming the nucleophilic acetylide anion. The choice of an alkyl halide as the electrophile allows for the straightforward introduction of the desired alkyl group. The reaction is typically carried out in an inert atmosphere to prevent the reaction of the highly reactive organometallic intermediates with atmospheric oxygen or moisture.
Step-by-Step Methodology
-
Acetylide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of 1-butyne in anhydrous tetrahydrofuran (THF) is cooled to -78°C (dry ice/acetone bath). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for one hour at this temperature to ensure complete formation of the lithium butynide.
-
Alkylation: To the solution of lithium butynide, a solution of 1-chloro-2,2-dimethylpropane (neopentyl chloride) in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This guide highlights the importance of comparing experimentally obtained data with literature values for the thorough characterization of chemical compounds. While databases provide valuable estimated and compiled data for this compound, experimental verification remains crucial for confirming identity and purity. The provided synthetic protocol offers a reliable method for obtaining this compound, and the comparative data serves as a benchmark for researchers working with this internal alkyne.
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A Comparative Guide to the Structural Validation of 5,5-Dimethyl-3-heptyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic efficacy. This guide provides a comprehensive, in-depth comparison of core analytical techniques for the structural validation of 5,5-Dimethyl-3-heptyne and its derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for scientists navigating the complexities of molecular characterization.
The Imperative of Multi-faceted Structural Analysis
No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the synergistic interpretation of data from multiple orthogonal methods. For derivatives of this compound, a non-symmetrical internal alkyne, the principal techniques for elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecular structure, and their combined data provide a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a quantitative and qualitative map of the hydrogen atoms in a molecule. For a hypothetical derivative, 5,5-dimethyl-3-heptyn-2-ol , the expected ¹H NMR spectrum would provide key structural insights.
Expected ¹H NMR Data for 5,5-Dimethyl-3-heptyn-2-ol:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | Variable (e.g., 1.5-4.0) | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. |
| H-2 | ~4.0 | Quartet | 1H | Deshielded by the adjacent oxygen atom. |
| H-1 (CH₃) | ~1.2 | Doublet | 3H | Coupled to H-2. |
| H-6 (CH₂) | ~1.5 | Quartet | 2H | Adjacent to a chiral center and a quaternary carbon. |
| H-7 (CH₃) | ~1.0 | Triplet | 3H | Coupled to the H-6 methylene protons. |
| C5-CH₃ | ~1.1 | Singlet | 6H | Two equivalent methyl groups on a quaternary carbon. |
Causality in Experimental Choices: The choice of a deuterated solvent, such as CDCl₃, is critical to avoid large solvent signals that would obscure the analyte's proton signals. The addition of a small amount of tetramethylsilane (TMS) provides a reference point (0 ppm) for accurate chemical shift determination.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment. For internal alkynes, the sp-hybridized carbons typically resonate in the range of 70-110 ppm.[1]
Expected ¹³C NMR Data for 5,5-Dimethyl-3-heptyn-2-ol:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~23 | Standard methyl carbon. |
| C-2 | ~65 | Carbon bearing an alcohol group. |
| C-3 | ~80 | Alkyne carbon. |
| C-4 | ~85 | Alkyne carbon. |
| C-5 | ~30 | Quaternary carbon. |
| C-6 | ~35 | Methylene carbon. |
| C-7 | ~14 | Terminal methyl carbon. |
| C5-CH₃ | ~28 | Equivalent methyl carbons. |
Expert Insight: While broadband-decoupled ¹³C NMR provides the chemical shifts of all carbons, it does not differentiate between CH, CH₂, and CH₃ groups. For this, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[2][3] This provides an additional layer of validation for the carbon skeleton.
2D NMR Spectroscopy: Connecting the Dots
For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning signals and confirming connectivity.[4][5]
-
COSY: Reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing out the spin systems within the molecule.
-
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and heteroatoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be homogenized, a process known as shimming, to achieve optimal resolution.[7]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
Acquire a broadband-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Perform DEPT-135 and DEPT-90 experiments to determine the multiplicity of each carbon signal.[8]
-
For complex structures, acquire 2D COSY and HMBC spectra.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform.[9] This is followed by phase and baseline correction to produce the final spectrum for analysis.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the alkyne triple bond and other key functional groups introduced during synthesis.
Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡C (Internal Alkyne) | Stretch | 2100-2260 | Weak to very weak[11] |
| C-H (sp³) | Stretch | 2850-3000 | Medium to strong |
| O-H (Alcohol) | Stretch (H-bonded) | 3200-3600 | Strong, broad |
| C=O (Ketone) | Stretch | 1700-1725 | Strong |
Trustworthiness of Data: The C≡C stretching vibration in a symmetrically substituted internal alkyne can be very weak or even absent in the IR spectrum due to a lack of a change in dipole moment during the vibration.[12][13] However, in a non-symmetrical alkyne like this compound, a weak absorption is expected. The presence of other functional groups with strong absorptions, such as hydroxyl or carbonyl groups, provides much more definitive information.
Experimental Protocol: IR Spectrum Acquisition (Thin Film)
For liquid samples, the thin film method is straightforward and requires minimal sample.[14]
-
Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[15]
-
Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Data Acquisition: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[16][17]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), can be used to determine its molecular formula. The fragmentation pattern of the molecular ion can also offer valuable structural clues.[18]
For a derivative like 5,5-dimethyl-3-heptyn-2-ol (C₁₁H₂₀O), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight.
Expected Fragmentation Patterns:
The fragmentation of the molecular ion is often predictable and can help in piecing together the structure.[19]
-
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom in an alcohol is a common fragmentation pathway.
-
Loss of small, stable molecules: The loss of water (M-18) from an alcohol is frequently observed.
-
Cleavage at branched points: The tertiary butyl group in this compound derivatives is a likely point of fragmentation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like many derivatives of this compound, GC-MS is the method of choice.[20][21]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact). The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.
Conclusion: A Synthesis of Evidence
The structural validation of this compound derivatives is a process of accumulating and synthesizing evidence from multiple analytical techniques. ¹H and ¹³C NMR, along with 2D methods, provide the detailed blueprint of the carbon-hydrogen framework. IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry provides the definitive molecular weight and formula, with fragmentation patterns offering corroborating structural details. By understanding the principles, strengths, and limitations of each technique, and by following rigorous experimental protocols, researchers can confidently and accurately determine the structure of novel molecules, a critical step in the journey of drug discovery and development.
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Navigating Steric Landscapes in Alkyne Chemistry: A Comparative Guide to Reaction Control
For researchers, scientists, and professionals in drug development, the precise manipulation of molecular architecture is paramount. Alkynes, with their linear geometry and reactive π-systems, represent a versatile building block in the synthesis of complex organic molecules. However, harnessing their full potential requires a nuanced understanding of the subtle yet powerful influence of steric effects. This guide provides an in-depth comparative study of how steric hindrance governs the outcomes of three fundamental alkyne transformations: hydroboration-oxidation, catalytic hydrogenation, and azide-alkyne cycloaddition. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower chemists to strategically leverage steric control for enhanced selectivity and efficiency in their synthetic endeavors.
The Unassuming Power of Bulk: An Introduction to Steric Effects in Alkyne Reactions
The linear arrangement of the sp-hybridized carbons in an alkyne might suggest a reduced susceptibility to steric hindrance compared to their sp²-hybridized alkene counterparts. Indeed, reagents can often approach the triple bond with relative ease. However, this initial accessibility belies the critical role that steric interactions play in dictating the regioselectivity, stereoselectivity, and even the feasibility of many alkyne reactions. The steric bulk of substituents on the alkyne, as well as the size of the attacking reagent, can create a complex interplay of non-bonded interactions in the transition state, ultimately steering the reaction down a specific pathway. This guide will dissect these interactions across three key reaction classes, providing both the foundational principles and the practical data needed to make informed decisions in the laboratory.
Hydroboration-Oxidation: Taming Reactivity Through Steric Shielding
The hydroboration-oxidation of alkynes is a cornerstone transformation for the anti-Markovnikov hydration of a triple bond, yielding valuable aldehydes from terminal alkynes and ketones from internal alkynes. The primary challenge in this reaction is to prevent the double addition of borane across both π-bonds of the alkyne. The elegant solution to this problem lies in the strategic use of sterically hindered dialkylboranes.
The "Bulky Borane" Principle: A Tale of Two Additions
While diborane (B₂H₆) readily reacts with alkynes, the initially formed vinylborane is itself susceptible to a second hydroboration, leading to undesired byproducts. To circumvent this, bulky dialkylboranes such as disiamylborane (Sia₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN) are employed. These reagents possess large alkyl groups that, after the initial syn-addition to the alkyne, create a sterically congested vinylborane intermediate. This steric shielding effectively prevents a second hydroboration event.
Furthermore, this steric bulk is instrumental in achieving high regioselectivity, particularly with terminal alkynes. The boron atom preferentially adds to the less sterically encumbered terminal carbon, leading to the formation of the anti-Markovnikov product upon subsequent oxidation.
Comparative Performance of Bulky Boranes
The choice between different bulky boranes can be critical, as their steric profiles and structural rigidity influence their selectivity, especially with more challenging internal alkynes.
| Reagent | Structure | Key Characteristics | Typical Regioselectivity (Terminal Alkyne) |
| Disiamylborane (Sia₂BH) | ((CH₃)₂CHCH(CH₃))₂BH | Highly effective for terminal alkynes, sufficient bulk to prevent dihydroboration.[1][2] | >99% primary aldehyde[2] |
| 9-BBN | C₈H₁₅B | Rigid bicyclic structure imparts exceptional thermal stability and the highest regioselectivity, especially with internal alkynes.[1] | >99% primary aldehyde[3] |
Data synthesized from principles and examples in the literature.[1][2][3]
The superior regioselectivity of 9-BBN with internal alkynes can be attributed to its rigid structure, which amplifies the steric differentiation between the two carbons of the triple bond.
Experimental Protocol: Hydroboration-Oxidation of 1-Octyne with Disiamylborane
This protocol details the in situ preparation of disiamylborane followed by the hydroboration of a terminal alkyne and subsequent oxidation to the corresponding aldehyde.
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M in THF
-
2-methyl-2-butene
-
1-Octyne
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, nitrogen-purged glassware
Procedure:
-
Preparation of Disiamylborane: To a flame-dried, nitrogen-purged flask containing a solution of borane-tetrahydrofuran complex (1.0 M in THF, 10 mmol) at 0 °C, slowly add 2-methyl-2-butene (20 mmol). Stir the mixture at 0 °C for 2 hours to form disiamylborane.[4]
-
Hydroboration: Add 1-octyne (10 mmol) dropwise to the freshly prepared solution of disiamylborane at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4]
-
Oxidation: Cool the reaction to 0 °C. Carefully add a 3 M aqueous solution of sodium hydroxide (12 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (12 mL), ensuring the temperature remains below 40 °C. Stir the mixture at room temperature for 2 hours.[4]
-
Work-up and Purification: Separate the aqueous layer and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude octanal. The product can be further purified by distillation or column chromatography.[4]
Caption: Workflow for the hydroboration-oxidation of a terminal alkyne.
Catalytic Hydrogenation: The Art of Stopping Midway
The partial reduction of an alkyne to an alkene is a delicate operation, as the alkene product can be further reduced to an alkane. Steric and electronic factors at the catalyst surface are manipulated to achieve this selectivity. The most common methods employ "poisoned" catalysts, such as Lindlar's catalyst or nickel boride (P-2), to selectively yield cis-alkenes.
The Role of Catalyst "Poisons" in Steric Control
Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly active and will typically reduce an alkyne completely to the corresponding alkane.[5] To achieve partial hydrogenation, the catalyst's activity is attenuated by the addition of "poisons" like lead acetate or quinoline. These poisons selectively block the most active sites on the catalyst surface, reducing its ability to hydrogenate the less reactive alkene product.
Alkynes, being more electron-rich and less sterically hindered in their linear geometry, adsorb more strongly to the catalyst surface than the resulting alkenes.[6] This preferential adsorption, coupled with the reduced activity of the poisoned catalyst, allows for the selective hydrogenation of the alkyne to the alkene, which then desorbs from the surface before it can be further reduced. The syn-addition of hydrogen across the triple bond on the catalyst surface invariably leads to the formation of a cis-(Z)-alkene.
Comparison of Common Catalysts for Semihydrogenation
| Catalyst | Composition | Key Characteristics | Typical Stereoselectivity |
| Lindlar's Catalyst | Pd on CaCO₃, poisoned with lead acetate and quinoline.[7] | The classic choice for cis-alkene synthesis. Reliable and well-documented.[8] | Predominantly cis-(Z) |
| Nickel Boride (P-2) | Ni₂B complex, often generated in situ.[9] | A non-pyrophoric and often more convenient alternative to Lindlar's catalyst, giving similar results.[5] | Predominantly cis-(Z) |
Experimental Protocol: Semihydrogenation of 2-Nonyne using Lindlar's Catalyst
This procedure outlines a rapid and efficient method for the selective hydrogenation of an internal alkyne to the corresponding cis-alkene.
Materials:
-
2-Nonyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
-
Standard hydrogenation glassware
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nonyne (1 mmol) in ethyl acetate (10 mL). Add Lindlar's catalyst (50 mg, ~10 mol% Pd).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion (typically 1-2 hours), filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (Z)-2-nonene. The product can be further purified by column chromatography if necessary.
Caption: Mechanism of cis-alkene formation via catalytic hydrogenation.
Azide-Alkyne Cycloaddition: Steric Influence on Regioselectivity
The [3+2] cycloaddition between an azide and an alkyne, particularly the copper(I)-catalyzed version (CuAAC) or "click" reaction, is a powerful tool for constructing 1,2,3-triazole rings. While electronic factors often dominate, steric hindrance can play a decisive role in determining the regiochemical outcome, especially in ruthenium-catalyzed reactions (RuAAC), which typically yield the 1,5-regioisomer.
A Battle of Sterics and Electronics
In the ruthenium-catalyzed azide-alkyne cycloaddition, the reaction is believed to proceed through a ruthenacycle intermediate. The regioselectivity is determined by the relative stabilities of the two possible ruthenacycle precursors. While electronic factors favor the formation of the 1,5-disubstituted triazole, significant steric hindrance on the azide can override this preference.
Recent studies have shown that when a sterically demanding azide is reacted with a terminal alkyne in the presence of a ruthenium catalyst, the reaction can be forced to proceed through a transition state that leads to the 1,4-disubstituted triazole, the product typically associated with copper catalysis. This reversal of regioselectivity highlights the power of steric control.[4][10]
Impact of Azide Steric Bulk on RuAAC Regioselectivity
| Azide Substituent | Alkyne | Catalyst | Product Ratio (1,4- : 1,5-) |
| 2-(azidomethyl)pyrrolidine (less hindered) | Phenylacetylene | CpRuCl(PPh₃)₂ | Exclusively 1,5-isomer |
| 2-azido-2,2-diphenylethan-1-ol (highly hindered) | Phenylacetylene | CpRuCl(PPh₃)₂ | Exclusively 1,4-isomer |
| Azide with intermediate bulk | Phenylacetylene | Cp*RuCl(PPh₃)₂ | Mixture of 1,4- and 1,5-isomers |
Data adapted from a study on the influence of steric demand on RuAAC.[4][11]
This data clearly demonstrates that as the steric bulk on the azide increases, the formation of the 1,5-regioisomer is disfavored, leading to the formation of the 1,4-isomer.[4][11]
Experimental Protocol: Ruthenium-Catalyzed Cycloaddition of Benzyl Azide and 1-Pentyne
This procedure describes a general method for the RuAAC reaction to form a 1,5-disubstituted triazole.
Materials:
-
Benzyl azide
-
1-Pentyne
-
Cp*RuCl(PPh₃)₂ (Ruthenium catalyst)
-
Anhydrous benzene
-
Nitrogen atmosphere apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine benzyl azide (0.5 mmol, 1.0 eq), 1-pentyne (0.6 mmol, 1.2 eq), and Cp*RuCl(PPh₃)₂ (0.05 mmol, 0.1 eq) in anhydrous benzene (2.5 mL).[11]
-
Reaction: Heat the mixture to reflux (80 °C) and monitor the reaction progress by TLC. The reaction time can vary from 2.5 to 40 hours depending on the substrates.[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting 1-benzyl-5-propyl-1H-1,2,3-triazole by flash column chromatography using a mixture of ethyl acetate and hexanes.[11]
Conclusion: Strategic Synthesis Through Steric Design
The judicious application of steric principles is a powerful strategy for controlling the outcome of alkyne reactions. In hydroboration-oxidation, bulky boranes are essential for preventing over-reaction and ensuring high anti-Markovnikov regioselectivity. For catalytic hydrogenation, poisoned catalysts leverage steric and electronic differences to achieve selective reduction to cis-alkenes. In azide-alkyne cycloadditions, the steric profile of the reactants can be used to tune the regioselectivity, even overriding inherent electronic preferences. By understanding the interplay of these non-bonded interactions, researchers can design more efficient, selective, and predictable synthetic routes, accelerating the discovery and development of novel chemical entities.
References
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Safety Operating Guide
A-to-Z Guide for the Proper Disposal of 5,5-Dimethyl-3-heptyne
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5,5-Dimethyl-3-heptyne (CAS: 23097-98-5). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical waste, protecting both laboratory personnel and the environment.
Understanding the Compound: Hazard Assessment
This compound is a flammable organic compound.[1] While a specific, detailed Safety Data Sheet (SDS) is not widely available in public databases, its structural similarity to other flammable alkynes necessitates a cautious approach. The primary hazards are associated with its flammability and potential reactivity.
Key Chemical Properties & Hazards:
| Property | Value/Information | Source |
| Molecular Formula | C9H16 | [2][3] |
| Molecular Weight | 124.22 g/mol | [2] |
| Physical State | Liquid (presumed based on structure and similar compounds) | N/A |
| Primary Hazard | Flammable Liquid . Vapors can form ignitable mixtures with air. | [1][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [5] |
It is imperative to treat this compound as a hazardous waste due to its flammability.[6] Improper disposal, such as pouring it down the drain, can lead to fires, explosions, and severe environmental contamination.[7][8]
Pre-Disposal: Waste Accumulation & Segregation
Proper management begins at the point of generation. Adhering to these initial steps is critical for ensuring safety and regulatory compliance.
Step 1: Select an Appropriate Waste Container
-
Compatibility is Key: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers if there is any risk of acidic contamination.[6][9]
-
Condition: The container must be in good condition, with no leaks, and must have a secure, tight-fitting screw-on cap.[9][10]
-
Venting: For flammable liquids, it is sometimes recommended to use containers with self-closing lids that can vent pressure, although this is more common for larger storage drums.
Step 2: Waste Segregation
-
Dedicated Container: Do not mix this compound waste with other chemical waste streams.[9]
-
Incompatibles: Specifically, keep it separate from acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[5][11] It should be categorized as a non-halogenated organic solvent.[10]
-
Solid vs. Liquid: Keep liquid waste separate from solid chemical waste (e.g., contaminated gloves, paper towels).[6]
Step 3: Labeling the Waste Container Proper labeling is a cornerstone of safe chemical management.[11] As soon as the first drop of waste enters the container, it must be labeled.
-
The label must clearly state:
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for preparing this compound waste for final disposal.
I. Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing the appropriate PPE:
-
Flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical safety goggles or a face shield.[13]
II. Container Management in the Laboratory
-
Keep it Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[9][14] Never leave a funnel in an open waste container.[14]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[14]
-
Storage Location: Store the waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[15] This area should be away from heat sources, direct sunlight, and ignition sources.[11][16] Flammable liquid waste should be stored in an approved flammable safety cabinet.[14]
-
Volume Limits: Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.[6]
III. Arranging for Final Disposal
-
Professional Disposal is Mandatory: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[7][17] Do not attempt to dispose of it through evaporation, burning, or landfill.[1][7][18]
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and submitting a hazardous material pickup request.[9][15]
-
Documentation: Ensure all paperwork is filled out correctly, matching the information on the container label. This documentation is crucial for regulatory compliance and for emergency responders in case of an incident.[7]
Workflow and Decision-Making
The following diagram illustrates the key decisions and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures
Spills:
-
For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.
-
Ventilate the area and eliminate all ignition sources.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air.
-
In all cases of significant exposure, seek immediate medical attention.
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Comprehensive Safety and Handling Guide for 5,5-Dimethyl-3-heptyne
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 5,5-Dimethyl-3-heptyne (CAS: 23097-98-5). While specific toxicity data for this compound is not extensively documented, its structural classification as a volatile, non-halogenated alkyne necessitates that it be handled with the precautions appropriate for a flammable liquid and potential irritant. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Chemical Profile
This compound is an internal alkyne. Due to the lack of comprehensive hazard data, a conservative approach is mandated. Based on its hydrocarbon structure and physical properties, the primary anticipated hazard is flammability.[1] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[2] Direct contact may cause skin and eye irritation, and inhalation of vapors could lead to respiratory tract irritation or dizziness.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23097-98-5 | [4][5] |
| Molecular Formula | C₉H₁₆ | [4][5] |
| Molecular Weight | 124.23 g/mol | [4][5] |
| Physical State | Liquid (presumed based on similar compounds) | [1] |
| Boiling Point | 151.06°C (estimated) | [6] |
| Density | 0.7734 g/cm³ (estimated) | [6] |
| Hazards | Flammable liquid (presumed) | [1] |
Mandatory Personal Protective Equipment (PPE)
A thorough risk assessment dictates that the following PPE is mandatory for all personnel handling this compound. This equipment is designed to minimize exposure through inhalation, ingestion, and direct contact.[7]
-
Eye and Face Protection : Chemical safety goggles with side shields are required at all times to protect against splashes.[7] For procedures with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to safety goggles.
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are suitable for incidental contact.[8] For prolonged handling or immersion, heavier-duty gloves should be selected based on the manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][8]
-
Body Protection : A flame-resistant lab coat is required. If a flame-resistant coat is not available, a 100% cotton lab coat is the minimum acceptable alternative.[9] Synthetic materials should be avoided as they can melt onto the skin if ignited.[9] The lab coat should be fully buttoned, with sleeves rolled down. Closed-toe shoes and clothing that covers the legs are mandatory.[9]
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to prevent the accumulation of flammable and potentially harmful vapors.[7][9] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate organic vapor cartridges may be necessary.
Operational Plan: Safe Handling and Storage Protocol
Adherence to a strict operational workflow is critical for mitigating the risks associated with this compound.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and potential ignition sources.[7][10]
-
Personal Protective Equipment (PPE) Check : Don all required PPE as detailed in Section 2.
-
Chemical Transport : When moving the chemical from storage, use a secondary container to prevent spills.
-
Dispensing : Ground and bond the container and receiving equipment during the transfer of the liquid to prevent the buildup of static electricity, which can serve as an ignition source.[7] Use only tools and equipment specifically designed for flammable liquids.[10]
-
Reaction Setup : Conduct all procedures within the fume hood. Keep the container tightly closed whenever not in use.[9]
-
Post-Procedure : Upon completion of work, tightly seal the primary container. Decontaminate the work area and any equipment used.
-
Hand Washing : Wash hands and arms thoroughly with soap and water after handling is complete.[7]
Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Storage Requirements
Store this compound in a tightly sealed, properly labeled container.[7] The storage location must be a cool, dry, and well-ventilated area away from heat, direct sunlight, and all sources of ignition.[10] It should be stored in a dedicated flammable liquids cabinet.[9] Ensure it is stored separately from incompatible materials, such as strong oxidizing agents.[11]
Disposal Plan: Chemical Waste Management
Proper disposal is crucial to ensure personnel and environmental safety. All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure
-
Waste Segregation : Do not mix this compound waste with other waste streams. It must be collected in a dedicated container for non-halogenated organic solvents.[12][13]
-
Waste Collection : Collect all liquid waste, including unused solutions and solvent rinses, in a clearly labeled, sealable waste container. Label the container "Hazardous Waste," "Flammable," and list the full chemical name: "this compound."
-
Solid Waste : Any solid materials contaminated with the chemical (e.g., gloves, absorbent pads, weigh paper) should be collected in a separate, sealed plastic bag or container, also labeled as hazardous waste.
-
Storage Pending Disposal : Keep waste containers tightly sealed and store them in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance : Always adhere to your institution's specific hazardous waste disposal procedures and local, state, and federal regulations.[13][14] Never dispose of this chemical down the drain.[12]
Emergency Procedures
-
Spill : In the event of a small spill inside a chemical fume hood, use an absorbent material (e.g., spill pads or vermiculite) to contain it.[7] For larger spills, or any spill outside of a fume hood, evacuate the area and alert emergency personnel.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Fire : Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use water, as it may spread the flammable liquid.[2]
References
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- OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips.
- Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
